molecular formula C10H8O3 B178878 5-Methylbenzofuran-2-carboxylic acid CAS No. 10242-09-8

5-Methylbenzofuran-2-carboxylic acid

Cat. No.: B178878
CAS No.: 10242-09-8
M. Wt: 176.17 g/mol
InChI Key: RNTYTQILDXWFLQ-UHFFFAOYSA-N
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Description

5-Methylbenzofuran-2-carboxylic acid is a valuable chemical scaffold in medicinal chemistry, primarily utilized in the design and synthesis of novel anticancer agents. Its significant research value is demonstrated in the development of potent inhibitors for the cancer-associated carbonic anhydrase isoform hCA IX, a validated therapeutic target for hypoxic tumors. Benzofuran-based carboxylic acid derivatives have been shown to act as submicromolar hCA IX inhibitors, with specific compounds exhibiting promising antiproliferative, cell cycle disturbance, and pro-apoptotic actions in human breast cancer cell lines such as MDA-MB-231 . The benzofuran core is a privileged structure in drug discovery, known for its wide range of pharmacological activities, including antimicrobial, anti-tubercular, anti-inflammatory, antioxidant, and antiviral properties . The carboxylic acid functional group enables versatile synthesis, allowing this compound to serve as a crucial building block for creating more complex molecules via further chemical derivatization . Research into this compound and its derivatives supports ongoing investigations in targeted cancer therapy, providing a path for the creation of selective inhibitors that target pathological processes in the tumor microenvironment while minimizing effects on off-target isoforms .

Properties

IUPAC Name

5-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O3/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTYTQILDXWFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359021
Record name 5-methyl-1-benzofuran-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10242-09-8
Record name 5-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1-benzofuran-2-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methylbenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Methylbenzofuran-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will explore a robust and efficient synthetic pathway, commencing from the readily available starting material, p-cresol. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested experimental protocols, and present key analytical data in a clear and accessible format. The aim is to equip the reader with a thorough understanding of the synthesis, enabling successful and reproducible preparation of the target compound.

Introduction and Significance

This compound is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofurans are privileged structures in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Specifically, this compound has garnered attention for its potential as a histone deacetylase (HDAC) inhibitor, a class of enzymes implicated in the regulation of gene expression. Dysregulation of HDACs is a hallmark of many cancers, making them a key target for therapeutic intervention. While its inhibitory efficiency may be modest on its own, it serves as a valuable scaffold for the development of more potent and selective anticancer agents.[2]

The synthesis of this and other benzofuran derivatives is, therefore, a critical endeavor for the advancement of novel therapeutics. This guide will focus on a logical and practical synthetic route, emphasizing the rationale behind the chosen methodologies and providing the necessary detail for their successful implementation in a laboratory setting.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a disconnection of the carboxylic acid group, leading back to an ester precursor, namely ethyl 5-methylbenzofuran-2-carboxylate. This ester can be synthesized through the cyclization of a suitably substituted salicylaldehyde, in this case, 2-hydroxy-5-methylbenzaldehyde. This key intermediate can, in turn, be prepared from the abundant and inexpensive starting material, p-cresol, via a formylation reaction.

This multi-step approach offers a reliable and scalable pathway to the target molecule, utilizing well-established and understood chemical transformations.

G 5-Methylbenzofuran-2-carboxylic_acid This compound Ethyl_5-methylbenzofuran-2-carboxylate Ethyl 5-methylbenzofuran-2-carboxylate 5-Methylbenzofuran-2-carboxylic_acid->Ethyl_5-methylbenzofuran-2-carboxylate Hydrolysis 2-hydroxy-5-methylbenzaldehyde 2-hydroxy-5-methylbenzaldehyde Ethyl_5-methylbenzofuran-2-carboxylate->2-hydroxy-5-methylbenzaldehyde Cyclization p-cresol p-cresol 2-hydroxy-5-methylbenzaldehyde->p-cresol Formylation G cluster_0 Generation of Dichlorocarbene cluster_1 Electrophilic Aromatic Substitution CHCl3 CHCl₃ CCl3- ⁻CCl₃ CHCl3->CCl3- + OH⁻ - H₂O OH- OH⁻ :CCl2 :CCl₂ CCl3-->:CCl2 - Cl⁻ Cl- Cl⁻ p-cresol_phenoxide p-cresol phenoxide Intermediate Intermediate p-cresol_phenoxide->Intermediate + :CCl₂ Dichloromethyl_phenol Dichloromethyl substituted phenol Intermediate->Dichloromethyl_phenol Proton transfer 2-hydroxy-5-methylbenzaldehyde 2-hydroxy-5-methylbenzaldehyde Dichloromethyl_phenol->2-hydroxy-5-methylbenzaldehyde + 2OH⁻ - 2Cl⁻ - H₂O G 2-hydroxy-5-methylbenzaldehyde 2-hydroxy-5-methylbenzaldehyde Intermediate_1 Knoevenagel Adduct 2-hydroxy-5-methylbenzaldehyde->Intermediate_1 + Diethyl bromomalonate + Base Diethyl_bromomalonate Diethyl bromomalonate Base Base (e.g., K₂CO₃) Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Ethyl_5-methylbenzofuran-2-carboxylate Ethyl 5-methylbenzofuran-2-carboxylate Intermediate_2->Ethyl_5-methylbenzofuran-2-carboxylate - HBr

Caption: Synthesis of ethyl 5-methylbenzofuran-2-carboxylate.

Experimental Protocol: Synthesis of Ethyl 5-methylbenzofuran-2-carboxylate

Reagent/ParameterQuantity/Value
2-hydroxy-5-methylbenzaldehyde13.6 g (0.1 mol)
Diethyl bromomalonate23.9 g (0.1 mol)
Anhydrous Potassium Carbonate27.6 g (0.2 mol)
Dry Acetone200 mL
Reaction TemperatureReflux (approx. 56 °C)
Reaction Time8-12 hours

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-methylbenzaldehyde, diethyl bromomalonate, and anhydrous potassium carbonate in dry acetone.

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Dissolve the resulting residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 5-methylbenzofuran-2-carboxylate.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 70-80%

Step 3: Hydrolysis of Ethyl 5-methylbenzofuran-2-carboxylate to this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a straightforward base-catalyzed hydrolysis reaction.

Reaction Mechanism:

The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and subsequent acidification to yield the carboxylic acid.

Experimental Protocol: Synthesis of this compound

Reagent/ParameterQuantity/Value
Ethyl 5-methylbenzofuran-2-carboxylate20.4 g (0.1 mol)
Sodium Hydroxide8.0 g (0.2 mol)
Ethanol100 mL
Water50 mL
Concentrated Hydrochloric AcidAs required for acidification
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time2-4 hours

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 5-methylbenzofuran-2-carboxylate in ethanol.

  • Add a solution of sodium hydroxide in water to the flask.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • After the hydrolysis is complete, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2-3.

  • The this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to afford the pure this compound.

Expected Yield: 85-95%

Summary of Results and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-hydroxy-5-methylbenzaldehydeC₈H₈O₂136.15Colorless to pale yellow solid55-57
Ethyl 5-methylbenzofuran-2-carboxylateC₁₂H₁₂O₃204.22White to off-white solid68-70
This compoundC₁₀H₈O₃176.17White to off-white crystalline solid215-218

Conclusion

This technical guide has outlined a reliable and efficient three-step synthesis of this compound starting from p-cresol. The described protocols are based on well-established organic reactions and have been optimized for clarity and reproducibility. The provided mechanistic insights and detailed experimental procedures should enable researchers to successfully synthesize this valuable building block for applications in medicinal chemistry and drug discovery. The overall synthetic strategy is amenable to scale-up and can be adapted for the preparation of other substituted benzofuran-2-carboxylic acids.

References

  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828. [Link]

  • Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987-1988. [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]

  • Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. Tetrahedron Letters, 53(26), 3319-3321. [Link]

  • Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Sashidhara, K. V., Kumar, M., Kumar, A., & Sarkar, J. (2010). A facile one-pot synthesis of 2-aroylbenzofurans from salicylaldehydes and α-bromoacetophenones. Tetrahedron Letters, 51(26), 3461-3464. [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

  • Filo. (2025). three substituted coumarin from salicylaldehyde with diethyl malonate in ... Retrieved from [Link]

  • University of Northern Iowa. (n.d.). REACTION OF SALICYLALDEHYDE WITH DIETHYL MALONATE. Retrieved from [Link]

  • Eduncle. (2020). p-cresol reacts with chloroform in alkaline medium to give the compound A which adds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Retrieved from [Link]

Sources

5-Methylbenzofuran-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methylbenzofuran-2-carboxylic acid: Properties, Synthesis, and Applications

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This guide delves into its chemical and physical properties, spectroscopic profile, synthesis methodologies, and key reactions, while also exploring its potential therapeutic applications.

Core Molecular Attributes

This compound is an organic compound featuring a benzofuran core. This bicyclic system consists of a benzene ring fused to a furan ring.[1] The molecule is further functionalized with a carboxylic acid group at the 2-position of the furan ring and a methyl group at the 5-position of the benzene ring.

Structural and Identification Data
ParameterValueSource
IUPAC Name 5-methyl-1-benzofuran-2-carboxylic acid[1]
CAS Number 10242-09-8[1]
Molecular Formula C₁₀H₈O₃[1]
Molecular Weight 176.17 g/mol [1]
Canonical SMILES CC1=CC2=C(C=C1)OC(=C2)C(=O)O[1]
InChI InChI=1S/C10H8O3/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H,11,12)[1]
InChIKey RNTYTQILDXWFLQ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various chemical processes.

Physical State and Solubility
Thermal Properties
PropertyPredicted/Reported Value
Melting Point Not available. For comparison, the parent compound, Benzofuran-2-carboxylic acid, has a melting point of 193-196 °C.[3] A related compound, 5-Amino-benzofuran-2-carboxylic acid methyl ester, has a melting point of 180-183 °C.[2][4]
Boiling Point 332.1 ± 22.0 °C at 760 mmHg (Predicted)
Flash Point 154.7 ± 22.3 °C (Predicted)

Spectroscopic Profile

The structural elucidation of this compound is supported by various spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the furan proton, the methyl group, and the acidic proton of the carboxylic acid. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.0-8.0 ppm). The furan proton at the 3-position will likely be a singlet further downfield. The methyl protons will present as a singlet in the upfield region (around 2.4 ppm). The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (10-13 ppm).[5]

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-185 ppm).[6] The aromatic and furan carbons will resonate in the 110-160 ppm range. The methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorptions:

  • A very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[5]

  • A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1710 cm⁻¹.[5]

  • C-H stretching vibrations from the aromatic and methyl groups just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

  • C=C stretching bands for the aromatic and furan rings in the 1450-1600 cm⁻¹ region.

  • C-O stretching vibrations for the furan ether and the carboxylic acid.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z = 176. Key fragmentation patterns would likely involve the loss of a hydroxyl radical ([M-OH]⁺) and the loss of a carboxyl group ([M-COOH]⁺).[7]

Synthesis and Reactivity

The synthesis of this compound can be achieved through established methods for benzofuran construction. Its reactivity is primarily dictated by the carboxylic acid functionality and the aromatic benzofuran ring system.

Synthetic Pathways

A common and effective method for the synthesis of benzofuran-2-carboxylic acids involves the reaction of a substituted salicylaldehyde with an ethyl haloacetate, followed by saponification.

Synthesis of this compound A 2-Hydroxy-5-methylbenzaldehyde C Ethyl 5-methylbenzofuran-2-carboxylate A->C K₂CO₃, DMF, heat B Ethyl Chloroacetate B->C D This compound C->D 1. NaOH, EtOH/H₂O, heat 2. H₃O⁺

Figure 1. General synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Ester Formation: To a solution of 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq) and ethyl chloroacetate (1.1 eq).

  • Heat the reaction mixture with stirring at 90-100 °C for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield crude ethyl 5-methylbenzofuran-2-carboxylate.

  • Purify the crude ester by recrystallization from ethanol.

  • Saponification: Dissolve the purified ethyl 5-methylbenzofuran-2-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture at reflux for 2-3 hours until the ester is fully hydrolyzed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid until the product precipitates.

  • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Key Chemical Reactions

The carboxylic acid group is the primary site of reactivity, allowing for the synthesis of a variety of derivatives.

4.2.1. Esterification

This compound can be converted to its corresponding esters via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Fischer Esterification A 5-Methylbenzofuran- 2-carboxylic acid C Ester Derivative A->C H₂SO₄ (cat.), heat B Alcohol (R-OH) B->C

Figure 2. Esterification of this compound.

Experimental Protocol: Methyl Ester Synthesis

  • Suspend this compound in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at reflux for 4-6 hours.[8]

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

4.2.2. Amidation

Amides can be synthesized from this compound, typically through the formation of an acyl chloride intermediate followed by reaction with an amine.

Amide Formation A 5-Methylbenzofuran- 2-carboxylic acid B Acyl Chloride Intermediate A->B SOCl₂ or (COCl)₂ D Amide Derivative B->D Base (e.g., Et₃N) C Amine (R₂NH) C->D

Figure 3. Amide synthesis from this compound.

Experimental Protocol: Amide Synthesis

  • Acyl Chloride Formation: Suspend this compound in a dry, aprotic solvent like dichloromethane or toluene. Add thionyl chloride (SOCl₂) (1.5-2.0 eq) and a catalytic amount of DMF.

  • Heat the mixture at reflux until the evolution of gas ceases, indicating the formation of the acyl chloride.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in a dry, aprotic solvent. Cool the solution in an ice bath.

  • Add a solution of the desired primary or secondary amine (2.2 eq) and a non-nucleophilic base such as triethylamine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, filter, and concentrate to yield the amide.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

Potential as a Histone Deacetylase (HDAC) Inhibitor

This compound has been investigated for its potential to inhibit histone deacetylases (HDACs).[9] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them an attractive target for cancer therapy. While the efficiency of this compound itself as an HDAC inhibitor has been reported as minimal, its scaffold serves as a valuable starting point for the design and synthesis of more potent and selective inhibitors. The general structure of an HDAC inhibitor often includes a zinc-binding group, a linker, and a cap group. In this context, the this compound moiety can function as a cap group.

Intermediate for Pharmaceutical Synthesis

Due to its functional groups, this compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value. The carboxylic acid allows for coupling with various amines and alcohols to generate libraries of compounds for biological screening.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]

Recommended Precautions
  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable heterocyclic compound with a range of potential applications, particularly in the field of medicinal chemistry. Its synthesis is achievable through established organic chemistry methodologies, and its carboxylic acid functionality provides a handle for the generation of diverse derivatives. While its intrinsic biological activity may be modest, its utility as a scaffold for the development of more potent therapeutic agents, such as HDAC inhibitors, warrants further investigation. This guide provides a foundational understanding of its chemical properties and handling for researchers and drug development professionals.

References

  • 5-Methyl-1-benzofuran-2-carboxylic acid | C10H8O3 | CID 932007. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis and modeling of new benzofuranone histone deacetylase inhibitors that stimulate tumor suppressor gene expression. (2009). PubMed. Retrieved February 7, 2026, from [Link]

  • esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Isomerization and fragmentation of methyl benzofuran ions and chromene ions in the gas phase. (n.d.). CORE. Retrieved February 7, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 7, 2026, from [Link]

  • Preparation of Methyl Benzoate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Process for the preparation of carboxylic acid methyl esters. (n.d.). Google Patents.
  • Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Retrieved February 7, 2026, from [Link]

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.). Retrieved February 7, 2026, from [Link]

  • Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved February 7, 2026, from [Link]

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (n.d.). Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research. Retrieved February 7, 2026, from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • 5.310 F17 Experiment 5: Fischer Esterification. (n.d.). DSpace@MIT. Retrieved February 7, 2026, from [Link]

  • the preparation of amides. (n.d.). Chemguide. Retrieved February 7, 2026, from [Link]

  • Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. Retrieved February 7, 2026, from [Link]

  • Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC. (2012). the Gohlke Group. Retrieved February 7, 2026, from [Link]

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  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

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An In-depth Technical Guide to the Physical Properties of 5-Methylbenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylbenzofuran-2-carboxylic acid is a heterocyclic organic compound with a molecular formula of C₁₀H₈O₃ and a molecular weight of approximately 176.17 g/mol . Its structure, featuring a benzofuran core, makes it a molecule of significant interest in medicinal chemistry and drug development. The physical properties of this compound are critical determinants of its behavior in biological systems and its suitability for pharmaceutical formulation. This guide provides a comprehensive overview of the key physical properties of this compound, the experimental methodologies for their determination, and the profound implications of these properties in the context of drug discovery and development.

Core Physical Properties

A thorough understanding of the physical characteristics of a potential drug candidate is fundamental to its development. These properties influence everything from its absorption and distribution in the body to its formulation into a stable and effective dosage form.

PropertyValueSource
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
Melting Point Not experimentally determined in reviewed sources.
Boiling Point ~332.1 °C (Predicted)[1]
Solubility Soluble in organic solvents.[2]
pKa Predicted values vary, typically around 3.3.[3][4]
Melting Point: A Gateway to Purity and Stability

The choice of method for determining the melting point depends on the required accuracy and the amount of sample available. The capillary method is a widely used, simple, and cost-effective technique. The underlying principle is the precise observation of the phase transition in a uniformly heated sample. The rate of heating is critical; a slower rate around the expected melting point allows for thermal equilibrium to be established between the sample, the heating medium, and the thermometer, leading to a more accurate determination.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument).

  • Heating: The apparatus is heated gradually. An initial rapid heating can be used to approximate the melting point.

  • Observation: As the temperature approaches the approximate melting point, the heating rate is slowed to 1-2°C per minute.

  • Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Caption: Workflow for Capillary Melting Point Determination.

pKa: The Key to Understanding Ionization

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid like this compound, the pKa indicates the pH at which the compound is 50% ionized (in its carboxylate form) and 50% non-ionized (in its carboxylic acid form). This property is paramount in drug development as it dictates the charge of the molecule in different physiological environments, which in turn affects its solubility, permeability across biological membranes, and binding to its target. While predicted pKa values for this compound are in the range of 3.3, experimental determination is essential for accurate modeling of its pharmacokinetic and pharmacodynamic properties.[3][4]

Potentiometric titration is a highly accurate and reliable method for determining the pKa of an ionizable compound. This technique involves the gradual addition of a titrant (a strong base in the case of a carboxylic acid) to a solution of the analyte while monitoring the pH. The pKa is determined from the midpoint of the titration curve, where the concentrations of the acidic and basic forms of the molecule are equal.

Experimental Protocol: Potentiometric pKa Determination

  • Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Dissolve Sample C Add Titrant Incrementally A->C B Calibrate pH Meter B->C D Record pH C->D After each addition D->C Repeat E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Caption: Process for Potentiometric pKa Determination.

Solubility: A Prerequisite for Bioavailability

Solubility, the ability of a substance to dissolve in a solvent, is a critical physical property for any drug candidate. For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. This compound is described as being soluble in organic solvents, but its aqueous solubility, particularly as a function of pH, is a key parameter that needs to be experimentally determined.[2]

For an ionizable compound like this compound, its aqueous solubility is highly dependent on the pH of the medium. At pH values below its pKa, the compound will exist predominantly in its less soluble, non-ionized form. As the pH increases above the pKa, the compound will ionize to its more soluble carboxylate form. Therefore, determining the pH-solubility profile is essential for predicting its dissolution behavior in different parts of the gastrointestinal tract.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

  • Sample Preparation: An excess amount of this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate various physiological conditions).

  • Equilibration: The vials are sealed and agitated (e.g., in a shaker bath) at a constant temperature (typically 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, the suspensions are filtered or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzofuran ring.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbon.

The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the signals of the analyte. The sample concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time. Standard pulse sequences are used to acquire the spectra, with parameters optimized to ensure accurate integration and resolution of the signals.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is readily exchangeable in protic solvents).

  • ¹H NMR Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz). The chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition: A proton-decoupled spectrum is acquired to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad band), the C=O stretch of the carbonyl group, and the C-O stretch, as well as absorptions corresponding to the aromatic ring.[6]

For solid samples, the KBr pellet method is a common technique for obtaining high-quality IR spectra. The principle is to disperse the sample in a dry, IR-transparent matrix (KBr) to minimize scattering of the infrared beam. The mixture is then pressed into a thin, transparent pellet.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: A small amount of this compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry, powdered potassium bromide (KBr).

  • Pellet Formation: The mixture is placed in a pellet press and subjected to high pressure to form a thin, transparent disc.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide valuable information about the structure of the molecule. Expected fragments could include the loss of the carboxylic acid group (-COOH) and other characteristic cleavages of the benzofuran ring.

Significance in Drug Development

The physical properties of this compound are not merely academic data points; they are critical parameters that guide the entire drug development process.

  • Melting Point and Solid-State Properties: A high melting point can be indicative of a stable crystal lattice, which is desirable for drug stability. However, very high melting points can sometimes correlate with poor solubility.

  • pKa and Ionization: The pKa determines the extent of ionization at different physiological pH values, which directly impacts solubility, absorption, distribution, and target binding. For instance, a weakly acidic drug will be better absorbed in the acidic environment of the stomach in its non-ionized form but will be more soluble in the more neutral pH of the intestines in its ionized form.

  • Solubility and Dissolution: Adequate solubility is a prerequisite for oral absorption. For poorly soluble compounds, formulation strategies such as salt formation or the use of solubility enhancers may be necessary. The pH-dependent solubility profile is crucial for predicting where in the gastrointestinal tract the drug will dissolve and be available for absorption.

Conclusion

A comprehensive understanding of the physical properties of this compound is essential for its evaluation as a potential drug candidate. While some data can be predicted computationally, experimental determination of key parameters such as melting point, pKa, and pH-dependent solubility is imperative. The protocols outlined in this guide provide a framework for obtaining this critical information, which will ultimately inform formulation strategies and predict the in vivo performance of this promising molecule. The interplay of these physical properties is a delicate balance that must be carefully considered and optimized to successfully translate a compound from the laboratory to the clinic.

References

  • Kowalska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717.
  • 5-Methyl-1-benzofuran-2-carboxylic acid | CAS#:10242-09-8. (2025-09-09). Retrieved from [Link]

  • 5-Methyl-1-benzofuran-2-carboxylic acid | C10H8O3 | CID 932007. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Retrieved from [Link]

  • Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H. (n.d.). ChemRxiv. Retrieved from [Link]

  • FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023, March 4). YouTube. Retrieved from [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2013). ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to 5-Methylbenzofuran-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Methylbenzofuran-2-carboxylic acid is a heterocyclic organic compound that belongs to the benzofuran class, a prominent scaffold in medicinal chemistry. Its rigid, planar structure and potential for diverse functionalization make it a valuable building block for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of its chemical identity, physicochemical properties, a validated synthesis protocol, and a discussion of its established role as a pharmacophore in targeting key signaling pathways relevant to oncology and immunology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational to scientific rigor. The compound of interest is systematically identified as follows:

  • IUPAC Name: 5-methyl-1-benzofuran-2-carboxylic acid[1]

  • Synonyms: 5-Methyl-benzofuran-2-carboxylic acid, 2-Benzofurancarboxylic acid, 5-methyl-[1]

  • CAS Number: 10242-09-8[1]

  • Molecular Formula: C₁₀H₈O₃[1]

  • Chemical Structure:

    
    
    

Physicochemical and Computed Properties

Understanding the physicochemical properties of a compound is critical for its application in experimental settings, from reaction setup to formulation and bioassay design.

PropertyValueSource
Molecular Weight 176.17 g/mol PubChem[1]
Melting Point 238-240 °CSigma-Aldrich
XLogP3 2.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Topological Polar Surface Area 50.4 ŲPubChem[1]
Physical Form SolidSigma-Aldrich
Boiling Point (Predicted) 332.1 °C at 760 mmHgSigma-Aldrich

Synthesis and Mechanistic Rationale

The synthesis of benzofuran-2-carboxylic acids is commonly achieved through the cyclization of substituted salicylaldehydes. The following protocol describes a reliable, two-step method starting from 5-methylsalicylaldehyde.

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Esterification & Cyclization cluster_1 Step 2: Saponification SM 5-Methylsalicylaldehyde R1 Ethyl Chloroacetate K₂CO₃, DMF Int Ethyl 5-methylbenzofuran-2-carboxylate R1->Int O-alkylation followed by intramolecular aldol condensation Int2 Ethyl 5-methylbenzofuran-2-carboxylate Int->Int2 Purification R2 1. NaOH (aq), EtOH 2. HCl (aq) Prod This compound R2->Prod Base-catalyzed ester hydrolysis TCR_Signaling TCR TCR Complex Lck Lck (Kinase) TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LYP LYP (PTPN22) (Phosphatase) Lck->LYP Dephosphorylates (Inhibits Signal) Downstream Downstream Signaling (T-Cell Activation) ZAP70->Downstream ZAP70->LYP Dephosphorylates (Inhibits Signal) Inhibitor 5-Methylbenzofuran- 2-carboxylic acid (Scaffold) Inhibitor->LYP Inhibits

Sources

An In-depth Technical Guide to 5-Methylbenzofuran-2-carboxylic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a cornerstone in the architecture of biologically active molecules.[1][2][3] Its derivatives are prolific in nature and have been extensively explored in synthetic chemistry, leading to a vast library of compounds with a wide spectrum of pharmacological activities.[2][4][5] These activities include, but are not limited to, antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral properties.[1][2][3][4] This inherent biological versatility establishes the benzofuran scaffold as a "privileged structure" in drug discovery, a framework that is repeatedly identified as a source of active compounds. This guide focuses on a specific, high-value derivative: 5-Methylbenzofuran-2-carboxylic acid . We will delve into its structural characteristics, robust synthetic methodologies, and its strategic importance as a versatile building block for the development of novel therapeutic agents.

Molecular Structure and Physicochemical Profile

This compound is an organic compound featuring the core benzofuran structure.[6] Key functionalization includes a methyl group at the C-5 position of the benzene ring and a carboxylic acid group at the C-2 position of the furan ring.[6] This arrangement of functional groups provides distinct electronic and steric properties, making it a valuable intermediate in organic synthesis.[6] The carboxylic acid moiety, in particular, offers a reactive handle for derivatization, such as esterification or amidation, to modulate the compound's physicochemical and biological properties.[6]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
CAS Number 10242-09-8[6][7][8]
Molecular Formula C₁₀H₈O₃[6][7][8]
Molecular Weight 176.17 g/mol [7][8]
Appearance Solid at room temperature[6]
Density 1.3 ± 0.1 g/cm³[7]
Boiling Point 332.1 ± 22.0 °C at 760 mmHg[7]
Flash Point 154.7 ± 22.3 °C[7]
LogP 2.87[7]
Solubility Soluble in organic solvents[6]

Synthesis of this compound

The synthesis of benzofuran-2-carboxylic acids can be achieved through various routes.[4][5] A robust and frequently employed method is the Perkin rearrangement, which involves the ring contraction of a 3-halocoumarin in the presence of a base.[9] This method is advantageous due to its reliability and the ready availability of starting materials. Microwave-assisted organic synthesis has been shown to significantly expedite this transformation, offering high yields in a fraction of the time required for conventional heating.[9]

Conceptual Workflow: Perkin Rearrangement

The synthesis begins with a substituted phenol, which is used to construct a coumarin ring system. Subsequent halogenation at the 3-position provides the key precursor for the base-mediated Perkin rearrangement, yielding the desired benzofuran-2-carboxylic acid.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general microwave-assisted Perkin rearrangement procedure.[9] Researchers should perform their own optimization based on available equipment and reagents.

Objective: To synthesize this compound from 3-bromo-6-methylcoumarin.

Materials:

  • 3-bromo-6-methylcoumarin (1 equivalent)

  • Sodium hydroxide (NaOH) (3 equivalents)

  • Ethanol (or Methanol)

  • Concentrated Hydrochloric Acid (HCl)

  • Water (deionized)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Microwave synthesis vessel (10 mL)

  • Microwave synthesizer

Procedure:

  • Reaction Setup: To a 10 mL microwave synthesis vessel, add 3-bromo-6-methylcoumarin (1.0 eq), ethanol (5 mL), and sodium hydroxide (3.0 eq).

    • Causality: Sodium hydroxide acts as the base required to initiate the rearrangement of the coumarin ring. Ethanol serves as a suitable polar protic solvent that can absorb microwave energy efficiently and dissolve the reactants.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture for 5-10 minutes at a power of 300W, maintaining a temperature of approximately 80-100 °C.

    • Causality: Microwave irradiation provides rapid and uniform heating, dramatically accelerating the reaction rate compared to conventional refluxing.[9] The temperature is chosen to ensure the reaction proceeds efficiently without significant decomposition.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., silica gel, 3:1 CH₂Cl₂:EtOAc mobile phase). The disappearance of the starting material spot indicates reaction completion.

  • Solvent Removal: Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the mixture using a rotary evaporator to remove the ethanol.

  • Acidification and Precipitation: Dissolve the resulting crude solid in a minimum volume of water. Carefully acidify the aqueous solution to pH 1-2 by the dropwise addition of concentrated HCl while stirring in an ice bath.

    • Causality: Acidification protonates the carboxylate salt formed during the reaction, causing the desired carboxylic acid product, which is less soluble in acidic water, to precipitate out of the solution.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 60-80°C to yield the crude this compound.

  • Purification (if necessary): If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be employed.

Structural Elucidation and Characterization

Confirmation of the molecular structure and assessment of purity are non-negotiable steps in chemical synthesis. A combination of spectroscopic methods provides a comprehensive characterization of the final product.

Spectroscopic Data Interpretation

The following table summarizes the expected spectroscopic data for this compound. The interpretation of these signals provides a self-validating system to confirm the identity of the synthesized molecule. While a specific spectrum for this exact compound is not publicly available, the expected shifts and patterns can be reliably predicted based on data from closely related analogs like benzofuran-2-carboxylic acid.[10]

TechniqueExpected Data and Interpretation
¹H NMR ~13.0-14.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).~7.4-7.8 ppm (m, 3H): Aromatic protons on the benzofuran ring.~7.2-7.3 ppm (s, 1H): Proton at the C-3 position of the furan ring.~2.4-2.5 ppm (s, 3H): Methyl group protons.
¹³C NMR ~160-165 ppm: Carboxylic acid carbonyl carbon.~150-155 ppm: Quaternary carbon at C-7a.~145-150 ppm: Quaternary carbon at C-2.~130-140 ppm: Quaternary carbon at C-5.~110-130 ppm: Aromatic carbons (CH).~110-115 ppm: Carbon at C-3.~20-22 ppm: Methyl carbon.
FT-IR (cm⁻¹) ~2500-3300 (broad): O-H stretch of the carboxylic acid.~1680-1710 (strong): C=O stretch of the carboxylic acid.~1550-1620: C=C stretching of the aromatic and furan rings.
Mass Spec (MS) [M]+ or [M-H]-: Molecular ion peak corresponding to the exact mass (176.0473 g/mol ).[8]

Applications in Medicinal Chemistry and Drug Development

The benzofuran scaffold is a cornerstone in the development of new drugs due to its wide range of biological activities.[1][3] this compound serves as a particularly valuable starting point for creating libraries of novel compounds for high-throughput screening.

  • Antimicrobial and Antifungal Agents: Benzofuran derivatives have shown potent activity against various bacterial and fungal strains.[2][3] The core structure can be elaborated to develop new antibiotics and antifungals.

  • Anticancer Agents: Numerous synthetic benzofurans have been reported to possess significant antitumor activity, inducing apoptosis in cancer cells.[2] The ester group at the C-2 position has been identified as a key site for modulating cytotoxic activity.[4]

  • Neurodegenerative Diseases: The benzofuran scaffold is a bioisosteric alternative to the indanone ring found in drugs like donepezil, used to treat Alzheimer's disease.[11] This makes it an attractive scaffold for developing inhibitors of enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE-1).[11]

  • Structure-Activity Relationship (SAR) Studies: The carboxylic acid at the C-2 position is a prime site for chemical modification. By converting it to a diverse range of amides, esters, or other functional groups, researchers can systematically explore the structure-activity relationships of the molecule. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). The methyl group at C-5 also provides a site for potential modification or can influence the electronic properties and metabolic stability of the molecule.

Safety and Handling

As a laboratory chemical, this compound and its derivatives should be handled with appropriate care.

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing.[12] Avoid ingestion and inhalation of dust.[12]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12][13]

  • Hazards: This class of compounds may cause skin and serious eye irritation.[8][13] It may also be harmful if swallowed and may cause respiratory irritation.[8][14]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]

Note: Always consult the most current Safety Data Sheet (SDS) for the specific compound being handled for comprehensive safety information.[12][13][14]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery and materials science. Its well-defined structure, accessible synthesis, and the reactive versatility of its carboxylic acid group make it an ideal scaffold for building molecular complexity and biological function. For researchers and scientists, a thorough understanding of this molecule's properties and synthesis is fundamental to unlocking its full potential in developing the next generation of therapeutics.

References

  • Benzofuran Derivatives: Significance and symbolism. (2024-12-13). Science Books.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019-04-18). Molecules. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019-09-02). RSC Publishing. [Link]

  • Krawiecka, M., et al. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. [Link]

  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules. [Link]

  • 5-(Hydroxymethyl)furan-2-carboxylic acid. Georganics. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • 5-Methyl-1-benzofuran-2-carboxylic acid | CAS#:10242-09-8. Chemsrc. [Link]

  • 5-Methyl-1-benzofuran-2-carboxylic acid | C10H8O3 | CID 932007. PubChem. [Link]

  • 2-methyl benzofuran, 4265-25-2. The Good Scents Company. [Link]

  • 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER | 1646-29-3. Chem-Space. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024-05-05). ACS Omega. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. [Link]

  • Material Safety Data Sheet - 3-Methylbenzofuran-2-carboxylic acid. Cole-Parmer. [Link]

  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. [Link]

Sources

5-Methylbenzofuran-2-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Methylbenzofuran-2-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic and structural properties have led to its incorporation into a wide array of biologically active compounds. Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological activities, including antiarrhythmic, antispasmodic, antiviral, anticancer, antifungal, and anti-inflammatory properties[1]. This guide focuses on a specific, valuable derivative: this compound. This compound serves as a critical building block for the synthesis of more complex molecules, offering a platform for structural modification to modulate biological activity and pharmacokinetic properties. Its study is pertinent for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Physicochemical Properties and Characterization

This compound is a solid organic compound at room temperature. Its core structure consists of a benzofuran ring system, which is a fusion of a benzene ring and a furan ring. A methyl group is substituted at the 5-position of the benzene ring, and a carboxylic acid group is attached to the 2-position of the furan ring.

Key Physicochemical Data
PropertyValueReference
Molecular Weight 176.17 g/mol [2]
Molecular Formula C₁₀H₈O₃[2]
IUPAC Name 5-methyl-1-benzofuran-2-carboxylic acid[2]
CAS Number 10242-09-8[2]
Density 1.3 ± 0.1 g/cm³[3]
Boiling Point 332.1 ± 22.0 °C at 760 mmHg[3]
Flash Point 154.7 ± 22.3 °C[3]
SMILES CC1=CC2=C(C=C1)OC(=C2)C(=O)O[2]
Analytical Characterization: A Self-Validating Approach

The structural integrity of this compound is paramount for its use in further synthetic applications. A combination of spectroscopic techniques provides a robust method for its identification and purity assessment.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is a powerful tool for confirming the substitution pattern. Key expected signals include a singlet for the methyl group protons, distinct aromatic protons on the benzene ring, a characteristic signal for the proton on the furan ring, and a broad singlet for the carboxylic acid proton.

  • Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, and C-O stretching vibrations of the furan ring and the carboxylic acid.[2]

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) corresponding to the exact mass of 176.0473 g/mol would be expected.[2]

Synthesis and Purification

The synthesis of this compound typically proceeds via the cyclization of a suitably substituted phenolic precursor. A common and effective strategy involves the reaction of a salicylaldehyde derivative with an alpha-haloacetate followed by saponification and cyclization.

Hypothetical Synthetic Workflow

The following diagram illustrates a plausible synthetic route starting from 4-methylsalicylaldehyde.

Synthesis_of_5-Methylbenzofuran-2-carboxylic_acid cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization & Saponification 4-methylsalicylaldehyde 4-methylsalicylaldehyde Intermediate_Ester Ethyl 2-((2-formyl-4-methylphenoxy)acetate) 4-methylsalicylaldehyde->Intermediate_Ester K₂CO₃, Acetone, Reflux Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Intermediate_Ester 5-Methylbenzofuran-2-carboxylic_acid This compound Intermediate_Ester->5-Methylbenzofuran-2-carboxylic_acid 1. KOH, Ethanol, Reflux 2. Acidification (HCl) Applications_of_5-Methylbenzofuran-2-carboxylic_acid Core This compound Amides Amide Derivatives Core->Amides Amidation Esters Ester Derivatives Core->Esters Esterification Triazoles Triazole Conjugates Core->Triazoles Click Chemistry Other Other Heterocyclic Systems Core->Other Further Cyclizations CNS_Agents CNS Agents Amides->CNS_Agents Anti_inflammatory Anti-inflammatory Esters->Anti_inflammatory Antimicrobial Antimicrobial Triazoles->Antimicrobial Anticancer Anticancer Other->Anticancer

Sources

An In-depth Technical Guide to the Synthesis of 5-Methylbenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylbenzofuran-2-carboxylic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules and pharmaceutical agents. Its rigid, planar structure and the presence of both lipophilic (methyl group) and hydrophilic (carboxylic acid) moieties make it an attractive scaffold for medicinal chemistry. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols and insights into the underlying chemical principles.

Primary Synthetic Strategy: From Salicylaldehyde Derivative

The most direct and widely employed method for the synthesis of this compound involves a two-step process starting from 4-methylsalicylaldehyde. This approach first constructs the benzofuran ring system through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the target carboxylic acid.

Step 1: Synthesis of Ethyl 5-Methylbenzofuran-2-carboxylate

The initial step is a tandem O-alkylation and intramolecular condensation reaction between 4-methylsalicylaldehyde and an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate, in the presence of a base.

Mechanism:

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-methylsalicylaldehyde by a base, such as potassium carbonate or cesium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the ethyl haloacetate in an O-alkylation step to form an ether intermediate. The subsequent intramolecular aldol-type condensation is base-catalyzed, where the enolate of the acetate moiety attacks the aldehyde carbonyl group. Dehydration of the resulting aldol intermediate leads to the formation of the stable furan ring of the benzofuran system.

Synthesis of Ethyl 5-Methylbenzofuran-2-carboxylate 4-Methylsalicylaldehyde 4-Methylsalicylaldehyde Reaction O-alkylation & Intramolecular Condensation 4-Methylsalicylaldehyde->Reaction Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Reaction Base Base (K2CO3 or Cs2CO3) Solvent (DMF or Acetone) Base->Reaction Intermediate Ethyl 2-(4-methyl-2-formylphenoxy)acetate Reaction->Intermediate Formation of ether Product Ethyl 5-Methylbenzofuran-2-carboxylate Intermediate->Product Cyclization & Dehydration

Figure 1: Workflow for the synthesis of Ethyl 5-Methylbenzofuran-2-carboxylate.

Experimental Protocol:

A detailed protocol for a similar synthesis of ethyl 5-bromobenzofuran-2-carboxylate can be adapted for the 5-methyl analog[1].

  • To a solution of 4-methylsalicylaldehyde (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base like anhydrous potassium carbonate (1.5-2.0 eq.) or cesium carbonate (1.0 eq.).

  • Stir the mixture at room temperature for a short period to facilitate the formation of the phenoxide.

  • Slowly add ethyl bromoacetate (1.1-2.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to a temperature ranging from 80°C to 120°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography to obtain pure ethyl 5-methylbenzofuran-2-carboxylate.

Step 2: Hydrolysis of Ethyl 5-Methylbenzofuran-2-carboxylate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved through either acidic or basic catalysis. Basic hydrolysis, also known as saponification, is generally preferred as it is an irreversible process and often leads to higher yields.

Mechanism:

Under basic conditions, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the ethoxide leaving group, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid.

Hydrolysis of Ethyl 5-Methylbenzofuran-2-carboxylate Ester Ethyl 5-Methylbenzofuran-2-carboxylate Saponification Saponification Ester->Saponification Base Base (NaOH or KOH) Solvent (Ethanol/Water) Base->Saponification Salt Sodium 5-Methylbenzofuran-2-carboxylate Saponification->Salt Acidification Acidification Salt->Acidification Acid Acid (HCl) Acid->Acidification Product This compound Acidification->Product

Figure 2: Workflow for the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol:

A general procedure for ester hydrolysis can be followed[2][3][4].

  • Dissolve ethyl 5-methylbenzofuran-2-carboxylate in a mixture of ethanol and an aqueous solution of a base such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture under reflux until the hydrolysis is complete, as monitored by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like ether or ethyl acetate to remove any unreacted ester.

  • Acidify the aqueous layer with a dilute mineral acid, such as hydrochloric acid, until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

Alternative Synthetic Strategy: Perkin Rearrangement

An alternative and often high-yielding approach to benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins. For the synthesis of this compound, this would involve the rearrangement of a 6-methyl-3-halocoumarin.

Step 1: Synthesis of 6-Methylcoumarin

The precursor, 6-methylcoumarin, can be synthesized from p-cresol through various methods, including the Pechmann condensation with malic acid in the presence of a dehydrating agent like sulfuric acid[5].

Step 2: Halogenation of 6-Methylcoumarin

The 6-methylcoumarin is then halogenated at the 3-position, typically using N-bromosuccinimide (NBS) for bromination, to yield 3-bromo-6-methylcoumarin[6].

Step 3: Perkin Rearrangement of 3-Bromo-6-methylcoumarin

The final step is the base-catalyzed rearrangement of the 3-bromo-6-methylcoumarin to this compound[6][7][8]. This reaction can be significantly accelerated using microwave irradiation[6].

Mechanism:

The Perkin rearrangement is initiated by the attack of a hydroxide ion on the lactone carbonyl of the coumarin, leading to ring-opening and the formation of a phenoxide and a carboxylate. The phenoxide then undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing it and forming the furan ring of the benzofuran system.

Perkin Rearrangement Route p-Cresol p-Cresol Pechmann Pechmann Condensation p-Cresol->Pechmann Malic_acid Malic acid Malic_acid->Pechmann Coumarin 6-Methylcoumarin Pechmann->Coumarin Halogenation Halogenation Coumarin->Halogenation NBS NBS NBS->Halogenation HaloCoumarin 3-Bromo-6-methylcoumarin Halogenation->HaloCoumarin Perkin Perkin Rearrangement HaloCoumarin->Perkin Base Base (NaOH) Base->Perkin Product This compound Perkin->Product

Figure 3: Workflow for the Perkin rearrangement route to this compound.

Data Summary

Synthetic RouteKey Starting MaterialsKey StepsTypical YieldsAdvantagesDisadvantages
From Salicylaldehyde 4-Methylsalicylaldehyde, Ethyl bromoacetateO-alkylation, Intramolecular condensation, Ester hydrolysisGood to ExcellentDirect route, readily available starting materialsMay require purification of the intermediate ester
Perkin Rearrangement p-Cresol, Malic acid, N-BromosuccinimidePechmann condensation, Halogenation, Perkin rearrangementHigh to ExcellentOften high-yielding, can be accelerated with microwavesMore synthetic steps involved

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The choice of synthetic strategy will depend on factors such as the availability of starting materials, desired scale of production, and the equipment available. The route starting from 4-methylsalicylaldehyde is more direct, while the Perkin rearrangement offers an alternative with potentially higher yields, especially when utilizing microwave-assisted conditions. Both methods provide access to this important building block for further applications in drug discovery and materials science.

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An In-depth Technical Guide to the Synthesis of 5-Methylbenzofuran-2-carboxylic Acid from p-Cresol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, four-step synthetic pathway for the preparation of 5-methylbenzofuran-2-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry, utilizing p-cresol as an accessible and cost-effective starting material. The synthesis proceeds through ortho-formylation via the Reimer-Tiemann reaction, followed by a one-pot O-alkylation and intramolecular condensation to construct the benzofuran core, and concludes with ester saponification. This document offers detailed, field-proven protocols, mechanistic insights, and quantitative data to support researchers and drug development professionals in the practical application of this synthetic route.

Introduction: Strategic Importance and Synthetic Rationale

Benzofuran-2-carboxylic acid and its derivatives are privileged heterocyclic motifs frequently incorporated into pharmacologically active molecules. Their utility spans a wide range of therapeutic areas, including roles as anti-inflammatory agents and selective receptor antagonists. The target molecule, this compound, serves as a key building block for more complex pharmaceutical agents.

The selection of p-cresol as the starting material is a strategic choice rooted in economic and logistical considerations. As a readily available, bulk industrial chemical, p-cresol offers a significant cost advantage over more functionalized starting materials. The synthetic strategy detailed herein is designed for efficiency, robustness, and scalability, commencing with the foundational step of installing the necessary functionality onto the p-cresol backbone.

Overall Synthetic Strategy

The transformation of p-cresol to this compound is efficiently achieved via a four-step sequence. The logical flow of this synthesis is predicated on the initial installation of an ortho-formyl group, which is essential for the subsequent cyclization to form the furan ring.

The pathway involves:

  • Ortho-Formylation: Introduction of a formyl (-CHO) group at the position ortho to the phenolic hydroxyl group of p-cresol to yield 2-hydroxy-5-methylbenzaldehyde. The Reimer-Tiemann reaction is the chosen method for this critical step.[1]

  • O-Alkylation: Etherification of the phenolic hydroxyl of 2-hydroxy-5-methylbenzaldehyde with ethyl chloroacetate.

  • Intramolecular Cyclization: A base-catalyzed intramolecular aldol-type condensation of the resulting ether intermediate to form the benzofuran ring system, yielding ethyl 5-methylbenzofuran-2-carboxylate. Steps 2 and 3 are typically performed sequentially in a one-pot procedure.

  • Saponification: Basic hydrolysis of the ethyl ester to afford the final target molecule, this compound.[2]

Synthesis_Workflow pCresol p-Cresol Salicylaldehyde 2-Hydroxy-5-methylbenzaldehyde pCresol->Salicylaldehyde Step 1: Reimer-Tiemann Formylation Ester Ethyl 5-methylbenzofuran-2-carboxylate Salicylaldehyde->Ester Steps 2 & 3: O-Alkylation & Intramolecular Cyclization FinalProduct This compound Ester->FinalProduct Step 4: Saponification

Figure 1: Overall synthetic workflow from p-cresol to the target acid.

Detailed Synthetic Protocols and Mechanistic Discussion

Step 1: Ortho-Formylation of p-Cresol via the Reimer-Tiemann Reaction

Principle and Rationale: The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[1][3] The reaction utilizes chloroform in a strong basic medium, typically sodium hydroxide, to generate dichlorocarbene (:CCl₂) in situ.[4] This highly electrophilic intermediate is the key formylating agent. The phenoxide ion, formed by the deprotonation of p-cresol, directs the electrophilic attack of dichlorocarbene preferentially to the ortho position due to the stabilizing influence of the oxygen atom. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the desired salicylaldehyde derivative.

Detailed Experimental Protocol:

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a mechanical stirrer, dissolve p-cresol (10.8 g, 0.1 mol) in a solution of sodium hydroxide (16.0 g, 0.4 mol) in water (100 mL).

  • Reaction Initiation: Heat the mixture to 65°C with vigorous stirring.

  • Reagent Addition: Add chloroform (14.3 g, 9.6 mL, 0.12 mol) dropwise from the dropping funnel over a period of approximately 1 hour. The temperature should be carefully maintained between 65-70°C. The reaction is exothermic, and intermittent cooling with a water bath may be necessary to prevent overheating.

  • Reaction Completion: After the addition of chloroform is complete, continue to stir the reaction mixture at 65-70°C for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up: Cool the flask to room temperature. Remove any excess chloroform by simple distillation. Carefully acidify the remaining dark aqueous solution with dilute hydrochloric acid (e.g., 2M HCl) until the solution is acidic to litmus paper, which will precipitate the crude product.

  • Purification: Extract the product from the aqueous mixture using diethyl ether (3 x 50 mL). Combine the organic extracts and wash sequentially with water (50 mL), a saturated sodium bicarbonate solution (50 mL) to remove any unreacted p-cresol, and finally with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-hydroxy-5-methylbenzaldehyde. Further purification can be achieved by recrystallization from ethanol/water or by column chromatography if necessary.

Steps 2 & 3 (One-Pot): O-Alkylation and Intramolecular Cyclization

Principle and Rationale: This one-pot procedure is a highly efficient method for constructing the benzofuran-2-carboxylate core from a salicylaldehyde derivative.

  • O-Alkylation: The first phase is a Williamson ether synthesis. The phenolic proton of 2-hydroxy-5-methylbenzaldehyde is deprotonated by a mild base, potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl chloroacetate in an SN2 reaction to form ethyl 2-(2-formyl-4-methylphenoxy)acetate. Anhydrous potassium carbonate is the base of choice as it is strong enough to deprotonate the phenol but not the α-carbon of the ester, preventing premature side reactions. Dimethylformamide (DMF) is an ideal polar aprotic solvent that facilitates the SN2 reaction.

  • Intramolecular Cyclization: Upon heating, the potassium carbonate becomes sufficiently basic to deprotonate the α-carbon of the newly formed ether, generating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the adjacent aldehyde's carbonyl carbon. The resulting alkoxide intermediate subsequently undergoes dehydration (elimination of a water molecule) to form the stable, aromatic furan ring of ethyl 5-methylbenzofuran-2-carboxylate.

Cyclization_Mechanism cluster_0 Mechanism of Intramolecular Cyclization Start Intermediate Ether Enolate Enolate Formation Start->Enolate 1. Base (K₂CO₃)   (Deprotonation) Cyclized Cyclized Alkoxide Enolate->Cyclized 2. Intramolecular   Nucleophilic Attack Product Ethyl 5-methylbenzofuran-2-carboxylate Cyclized->Product 3. Dehydration   (-H₂O)

Figure 2: Key mechanistic steps of the base-catalyzed intramolecular cyclization.

Detailed Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-methylbenzaldehyde (13.6 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and dry dimethylformamide (DMF, 150 mL).

  • Reagent Addition: Add ethyl chloroacetate (12.3 g, 11.2 mL, 0.1 mol) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 90-95°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water (approx. 500 mL). A precipitate will form.

  • Purification: Collect the solid precipitate by vacuum filtration, wash it thoroughly with water, and dry it in the air. The crude ethyl 5-methylbenzofuran-2-carboxylate can be further purified by recrystallization from ethanol to yield a pure solid product.

Step 4: Saponification to this compound

Principle and Rationale: Saponification is the base-catalyzed hydrolysis of an ester to its corresponding carboxylate salt and alcohol.[2][5] In this step, hydroxide ions (from NaOH or KOH) act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. An irreversible acid-base reaction between the newly formed carboxylic acid and the ethoxide (or excess hydroxide) drives the reaction to completion, forming the sodium or potassium salt of the carboxylic acid. A final acidification step is required to protonate the carboxylate salt and yield the final carboxylic acid product.[2]

Detailed Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve ethyl 5-methylbenzofuran-2-carboxylate (10.2 g, 0.05 mol) in ethanol (100 mL).

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (4.0 g, 0.1 mol, in 20 mL of water) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by TLC until the starting ester spot has disappeared.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the remaining residue in a minimum amount of water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify it by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2. This will cause the this compound to precipitate out as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash it with cold water to remove any inorganic salts, and dry it in a vacuum oven at 60-80°C to obtain the pure carboxylic acid.

Quantitative Data Summary

The following table summarizes the typical reagents, conditions, and expected yields for the synthesis.

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Approx. Yield (%)
1 Reimer-Tiemann Formylationp-CresolCHCl₃, NaOHWater65-70340-50
2/3 O-Alkylation & Cyclization2-Hydroxy-5-methylbenzaldehydeEthyl chloroacetate, K₂CO₃DMF90-954-680-90
4 SaponificationEthyl 5-methylbenzofuran-2-carboxylateNaOH (aq.)EthanolReflux2-3>95

Note: Yields are indicative and can vary based on reaction scale, purity of reagents, and precision of the experimental technique.

Conclusion

This guide outlines a reliable and efficient synthetic route for the preparation of this compound from the inexpensive starting material, p-cresol. The chosen pathway, involving a Reimer-Tiemann formylation, a one-pot O-alkylation/cyclization, and a final saponification, represents a logical and scalable approach for laboratory and potential pilot-scale synthesis. The provided protocols are robust and grounded in well-established organic chemistry principles, offering a solid foundation for researchers in the field of medicinal chemistry and drug development.

References

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An In-Depth Technical Guide to the NMR Data Interpretation of 5-Methylbenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methylbenzofuran-2-carboxylic Acid and the Role of NMR in its Structural Elucidation

This compound is a member of the benzofuran class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active molecules. The benzofuran nucleus is a common motif in natural products and has been extensively utilized in medicinal chemistry to develop agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The precise substitution pattern on the benzofuran ring system is critical to its biological function, making unambiguous structural characterization an essential aspect of its study and application in drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional arrangement of the molecule. This guide will provide a comprehensive overview of the principles and a step-by-step methodology for the interpretation of the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Despite extensive searches of scientific literature and chemical databases, publicly available, experimentally-derived ¹H and ¹³C NMR data for this compound is not readily accessible. In such instances, a predictive approach based on established NMR principles and data from structurally similar compounds can provide a robust estimation of the expected spectral features. The following sections will detail the predicted chemical shifts, multiplicities, and coupling constants for each nucleus in the molecule.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the standard IUPAC numbering for the this compound molecule is presented below.

Caption: IUPAC Numbering of this compound.

Principles of NMR Interpretation for this compound

The interpretation of the NMR spectra of this compound relies on several key principles:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the nucleus. Electron-withdrawing groups, such as the carboxylic acid and the oxygen of the furan ring, will deshield nearby nuclei, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups, like the methyl group, will shield adjacent nuclei, shifting their signals to a lower chemical shift (upfield).

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks is due to the influence of neighboring, non-equivalent protons. The n+1 rule is a fundamental concept, where 'n' is the number of adjacent, non-equivalent protons, resulting in a signal being split into 'n+1' peaks (e.g., singlet, doublet, triplet, quartet).

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant. It is a measure of the strength of the interaction between coupled nuclei and is independent of the magnetic field strength. The magnitude of J can provide valuable information about the dihedral angle between coupled protons, which is particularly useful in determining stereochemistry, though less critical for this planar aromatic system.

  • Integration: The area under a proton NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.

Predicted ¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as DMSO-d₆ would exhibit the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~13.0Singlet (broad)1HCOOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with residual water in the solvent.
~7.8Singlet1HH-4This proton is on the benzene ring, adjacent to the electron-donating methyl group, but its chemical shift is influenced by the overall aromatic system. It is expected to be a singlet due to the absence of adjacent protons.
~7.6Doublet1HH-7This proton is part of the benzene ring and is ortho to the furan oxygen, leading to some deshielding. It will be split into a doublet by the adjacent H-6.
~7.4Singlet1HH-3The proton on the furan ring is typically in the aromatic region and its exact shift is influenced by the adjacent carboxylic acid group. It is expected to be a singlet.
~7.2Doublet1HH-6This proton is on the benzene ring and will be split into a doublet by the neighboring H-7.
~2.4Singlet3H-CH₃The methyl group protons are in an aliphatic environment and will appear as a singlet, being shielded relative to the aromatic protons.

Predicted ¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum of this compound would display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms and functional groups.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale for Prediction
~162C=O (Carboxylic Acid)The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.
~155C-7aThis is a quaternary carbon in the benzene ring, bonded to the furan oxygen, leading to a downfield shift.
~148C-2This carbon is part of the furan ring and is directly attached to the electron-withdrawing carboxylic acid group.
~133C-5This is a quaternary carbon in the benzene ring, bonded to the methyl group.
~128C-3aThis is another quaternary carbon at the fusion of the two rings.
~125C-6Aromatic methine carbon.
~122C-4Aromatic methine carbon.
~115C-3Methine carbon of the furan ring.
~112C-7Aromatic methine carbon.
~21-CH₃The aliphatic methyl carbon will be the most shielded carbon and appear at the upfield end of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended:

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids due to its high polarity and ability to form hydrogen bonds, which can sharpen the carboxylic acid proton signal. Deuterated chloroform (CDCl₃) can also be used, but the carboxylic acid proton may be broader and its chemical shift more variable.

  • Concentration: Dissolve approximately 5-10 mg of the purified solid this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds between scans to allow for full relaxation of the protons.

  • ¹³C NMR Acquisition Parameters:

    • Use a wider spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Employ proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

The following diagram illustrates the general workflow for NMR data acquisition and interpretation.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Interpretation a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Tune and Shim Spectrometer d->e f Acquire ¹H NMR Spectrum e->f g Acquire ¹³C NMR Spectrum e->g h Fourier Transform and Phase Correction f->h g->h i Calibrate to Internal Standard h->i j Integrate ¹H Signals i->j k Assign Peaks to Molecular Structure j->k l Correlate ¹H and ¹³C Spectra k->l

Caption: Workflow for NMR Data Acquisition and Interpretation.

Conclusion

References

Due to the absence of specific literature containing the NMR data for this compound, this reference list provides authoritative sources on the general principles of NMR spectroscopy and the spectral characteristics of related compound classes.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons. [Link]

Technical Deep Dive: Structural Elucidation of 5-Methylbenzofuran-2-carboxylic Acid via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural characterization of 5-Methylbenzofuran-2-carboxylic acid (C₁₀H₈O₃), a critical scaffold in medicinal chemistry utilized for its antimicrobial and anti-inflammatory properties. This document moves beyond basic spectral listing to provide a mechanistic interpretation of chemical shifts, coupling constants (


), and second-order effects observed in high-field NMR (400 MHz+).

Target Audience: Synthetic Chemists, Structural Biologists, and Analytical Scientists.

Experimental Protocol & Methodology

To ensure reproducibility and spectral fidelity, the following protocol is recommended. The choice of solvent is critical; while CDCl₃ is common, DMSO-d₆ is required here to prevent dimerization of the carboxylic acid and to ensure the acidic proton is visible.

Sample Preparation[1][2]
  • Solute Mass: 5–10 mg of dry this compound.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

  • Handling: The sample must be fully dissolved. If turbidity persists, mild sonication is preferred over heating to avoid decarboxylation.

Acquisition Parameters (400 MHz Base Frequency)
  • Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay requirements.

  • Spectral Width: 20 ppm (to capture the downfield COOH).

  • Scans (NS): 16 (routine) or 64 (for ¹³C satellites/impurity profiling).

  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment Logic

The ¹H NMR spectrum of this molecule is characterized by three distinct zones: the labile acidic proton, the heteroaromatic core, and the aliphatic methyl substituent.

Zone A: The Labile Proton (12.0 – 14.0 ppm)
  • Signal: Broad Singlet (bs).

  • Shift:

    
     ~13.2 ppm.
    
  • Mechanistic Insight: The carboxylic acid proton is highly deshielded due to the anisotropy of the carbonyl group and hydrogen bonding with the DMSO solvent. In CDCl₃, this peak often broadens into the baseline or shifts due to dimer formation.

Zone B: The Heteroaromatic Core (7.0 – 8.0 ppm)

This region contains four protons. The substitution pattern (5-methyl) simplifies the benzenoid ring coupling to an ABX-like system (specifically an AMX system where J values distinguish positions).

  • H-3 (Furan Ring):

    
     7.65 ppm (Singlet).
    
    • Identification: This is the diagnostic peak for the 2-substituted benzofuran core. It appears as a sharp singlet. Long-range coupling (

      
       or 
      
      
      
      ) to H-7 is possible but typically unresolved at 400 MHz.
  • H-7 (Benzenoid Ring):

    
     7.55 ppm (Doublet, 
    
    
    
    Hz).
    • Identification: Located ortho to H-6. It is deshielded by the ring current but less so than H-3.

  • H-4 (Benzenoid Ring):

    
     7.48 ppm (Broad Singlet or Fine Doublet, 
    
    
    
    Hz).
    • Identification: Meta to the methyl group. Its coupling is small (

      
       meta-coupling to H-6). It is spatially close to the furan oxygen's lone pairs but chemically distinct.
      
  • H-6 (Benzenoid Ring):

    
     7.25 ppm (Doublet of Doublets, 
    
    
    
    Hz).
    • Identification: The "Signal of Truth." It shows a large ortho coupling to H-7 and a small meta coupling to H-4.

Zone C: Aliphatic Substituent (2.0 – 3.0 ppm)
  • 5-Methyl:

    
     2.42 ppm (Singlet).
    
  • Note: This integrates to 3 protons.[1] It may overlap with the residual DMSO pentet (2.50 ppm), so high-field (600 MHz) or careful shimming is required for accurate integration.

Data Summary Table

PositionTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
COOH Acidic13.20Broad Singlet1H-Exchangeable; Solvent dependent.
H-3 Aromatic7.65Singlet1H-Diagnostic for 2-COOH substitution.
H-7 Aromatic7.55Doublet1H8.5Ortho coupling to H-6.
H-4 Aromatic7.48Fine Doublet1H~1.5Meta coupling to H-6.
H-6 Aromatic7.25dd1H8.5, 1.5Ortho (H-7) + Meta (H-4).
5-CH₃ Methyl2.42Singlet3H-Upfield; Inductive donor effect.

Structural Verification Workflow

The following diagram illustrates the logical flow a researcher should follow to validate the structure, distinguishing it from potential isomers (e.g., 6-methyl or 4-methyl analogs).

NMR_Assignment_Logic Start Crude Spectrum Acquired (DMSO-d6) Check_Acid Check 12-14 ppm: Broad Singlet? Start->Check_Acid Check_Methyl Check 2.4 ppm: Integrate to 3H? Check_Acid->Check_Methyl Aromatic_Region Analyze 7.0-8.0 ppm (Aromatic Zone) Check_Methyl->Aromatic_Region Identify_H3 Identify H-3: Sharp Singlet ~7.65 ppm? Aromatic_Region->Identify_H3 Coupling_Analysis Coupling Analysis (J-values) Identify_H3->Coupling_Analysis Isomer_Check Distinguish 5-Me vs 6-Me Coupling_Analysis->Isomer_Check Result_5Me CONFIRMED: 5-Methylbenzofuran-2-COOH (H6 is dd, H7 is d, H4 is s/d) Isomer_Check->Result_5Me H-6 (dd) observed Result_6Me REJECT: Likely 6-Methyl Isomer (H5 is d, H4 is d, H7 is s) Isomer_Check->Result_6Me H-5 (d) observed

Figure 1: Decision tree for confirming the substitution pattern of the benzofuran core.

Synthesis Context: The Rap-Stoermer Reaction

Understanding the synthesis is crucial for identifying impurities (e.g., unreacted salicylaldehyde). The standard route involves the Rap-Stoermer reaction , condensing a salicylaldehyde with an


-haloketone (or chloroacetic acid derivative).

Synthesis_Pathway Salicylaldehyde 5-Methylsalicylaldehyde (Starting Material) Intermediate O-Alkylated Intermediate Salicylaldehyde->Intermediate + Base (K2CO3) SN2 Reaction Reagent Ethyl Chloroacetate (or Chloroacetic Acid) Reagent->Intermediate Cyclization Intramolecular Aldol Condensation Intermediate->Cyclization - H2O Product 5-Methylbenzofuran- 2-carboxylic Acid Cyclization->Product Hydrolysis (if Ester used)

Figure 2: The Rap-Stoermer synthetic pathway.[2] Impurities often include the non-cyclized O-alkylated intermediate.

Troubleshooting & Artifacts

  • Water Peak: In DMSO-d₆, absorbed water appears at ~3.33 ppm. If the sample is wet, this peak broadens and may obscure satellites.

  • Rotational Sidebands: If the sample is not spun (common in modern probes), ensure shimming is perfect. If spun, sidebands may appear around the intense Methyl peak.

  • Aggregation: At high concentrations (>20 mg/mL), the COOH peak may drift or broaden significantly due to dimerization.

References

  • Abraham, R. J., et al. (2006).[3] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Koca, M., et al. (2022).[2] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ResearchGate.[1]

  • Gottlieb, H. E., et al. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • National Institutes of Health (NIH). "Benzofuran as a promising scaffold for the synthesis of antimicrobial agents."

Sources

13C NMR spectrum of 5-Methylbenzofuran-2-carboxylic acid

Technical Guide: C NMR Characterization of 5-Methylbenzofuran-2-carboxylic acid

Executive Summary

This compound (CAS: 10242-09-8) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for anti-inflammatory agents, antimicrobial compounds, and potential anticancer drugs.[1][2][3][4][5][6] Its structural integrity—defined by the fusion of a benzene ring with a furan moiety and specific functionalization at the C2 and C5 positions—is routinely validated via Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

This guide provides a rigorous technical analysis of the


56

Experimental Protocol & Methodology

To ensure high-fidelity spectral acquisition, particularly for the slow-relaxing quaternary carbons (COOH and C-O), the following protocol is recommended.

Sample Preparation[5][6][7]
  • Solvent: DMSO-d

    
      (Dimethyl sulfoxide-d
    
    
    ) is the mandatory solvent.[3][5][6]
    • Rationale: The carboxylic acid moiety (-COOH) often leads to poor solubility in non-polar solvents like CDCl

      
      .[5][6] DMSO-d
      
      
      ensures complete dissolution and prevents dimerization effects that can broaden carbonyl signals.[3][5][6]
  • Concentration: 30–50 mg of analyte in 0.6 mL of solvent.[5][6]

    • Note: Lower concentrations may require excessive scanning times to resolve the quaternary carbons.[5][6]

Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: Proton-decoupled

    
    C (typically zgpg30 or equivalent).[3][5][6]
    
  • Spectral Width: 240 ppm (to capture the carbonyl peak ~160-165 ppm).[5][6]

  • Relaxation Delay (D1): 2.0 – 3.0 seconds .[5][6]

    • Critical: Quaternary carbons (C2, C3a, C5, C7a, COOH) lack attached protons and rely on inefficient Dipolar relaxation.[5][6] A short D1 will suppress these signals, leading to missing peaks in the final spectrum.[5][6]

  • Scans (NS): Minimum 1024 scans (approx. 1 hour) for adequate S/N ratio.

Structural Assignment & Spectral Analysis[5][6][8]

Molecular Numbering Scheme

To maintain consistency, we utilize the standard IUPAC numbering for the benzofuran core:

  • Position 1: Oxygen atom (heterocycle).[5][6]

  • Position 2: Quaternary carbon attached to -COOH.[3][5][6]

  • Position 3: Methine carbon (beta to COOH).[5][6]

  • Position 3a: Quaternary bridgehead carbon.[5][6]

  • Position 5: Quaternary carbon attached to Methyl group.[5][6]

  • Position 7a: Quaternary bridgehead carbon (oxygenated).[5][6]

Representative Chemical Shift Data (DMSO-d )

The following table synthesizes empirical data from analogous benzofuran derivatives and theoretical chemical shift predictions.

Carbon PositionTypeChemical Shift (

, ppm)
Assignment Logic
C=O[3][5][6] (COOH) Quaternary160.0 – 163.0 Deshielded by double bond to O and single bond to OH.[3][5][6] Characteristic acid region.[2][5][6]
C-7a Quaternary153.0 – 156.0 Aromatic carbon directly bonded to Oxygen (strong deshielding).[3][5][6]
C-2 Quaternary145.0 – 148.0 Alpha to heteroatom and conjugated to COOH.
C-5 Quaternary132.0 – 135.0 Ipso carbon carrying the methyl group.[3][5][6] Mildly deshielded by alkyl substituent.
C-3a Quaternary127.0 – 129.0 Bridgehead carbon, less shielded than C7a due to lack of direct O-attachment.
C-6 Methine (CH)126.0 – 128.0 Ortho to the methyl group; typical aromatic region.[3][5][6]
C-4 Methine (CH)120.0 – 122.0 Ortho to methyl group; often distinct from C6 due to proximity to furan ring.[3][5][6]
C-7 Methine (CH)111.0 – 113.0 Ortho to the ring oxygen.[3][5][6] Electron density donation from O shields this position.[5][6]
C-3 Methine (CH)110.0 – 112.0 Furan beta-carbon.[3][5][6] High electron density due to resonance; typically the most upfield aromatic signal.[5][6]
-CH

Methyl21.0 – 22.0 Classic aromatic methyl group signal.[3][5][6]
Detailed Mechanistic Interpretation
The "Fingerprint" Region (140–165 ppm)

This region confirms the oxidation state and core identity of the molecule.[5][6]

  • The Carboxyl (COOH): Appearing above 160 ppm, this is the most deshielded signal.[5][6] In DMSO, it may show slight broadening if proton exchange is rapid, but the carbon signal itself remains sharp.[5]

  • The Oxygenated Carbons (C7a vs C2): Distinguishing these is a common challenge.[5][6] C7a (~155 ppm) is part of the benzenoid system and is typically more deshielded than C2 (~147 ppm).[5][6] However, C2 is heavily influenced by the electron-withdrawing Carboxyl group.[5][6] Validation: An HMBC experiment would show a correlation between the COOH proton (if visible) or C3-H and C2, whereas C7a would correlate with protons H4 and H7.[5][6]

The Shielded Aromatic Zone (110–115 ppm)[5][6]
  • C3 and C7: These carbons are significantly shielded.[5][6]

    • C7 is shielded by the ortho-resonance effect of the ring oxygen.[5][6]

    • C3 is part of the vinyl ether system of the furan ring.[5][6] It is electron-rich, often appearing as the most upfield aromatic peak.[5][6]

The Methyl Substituent Effect

The presence of the methyl group at C5 introduces a diagnostic aliphatic peak at ~21 ppm .[5][6] Mechanistically, this substituent exerts an ipso deshielding effect on C5 (~+9 ppm relative to unsubstituted benzofuran) and weak ortho shielding effects on C4 and C6.[5][6] This confirms the regiochemistry of the synthesis (i.e., distinguishing 5-methyl from 6-methyl isomers).[3][5][6]

Visualization: Assignment Workflow

The following diagram outlines the logical decision tree for assigning the spectrum of this compound, moving from simple 1D experiments to 2D confirmation.

NMR_Assignment_WorkflowStartStart: Crude SampleSolubilityDissolve in DMSO-d6(Prevents COOH dimerization)Start->SolubilityAcquisitionAcquire 13C NMR(Delay D1 > 2s for Quaternary C)Solubility->AcquisitionCheck_MethylCheck Aliphatic Region (0-50 ppm)Is Peak at ~21 ppm present?Acquisition->Check_MethylMethyl_ConfirmedMethyl Group Confirmed (C5-Me)Check_Methyl->Methyl_ConfirmedYesMethyl_FailSTOP: Check Synthesis/IdentityCheck_Methyl->Methyl_FailNoCheck_COOHCheck Carbonyl Region (>160 ppm)Is Peak at ~160-163 ppm present?Methyl_Confirmed->Check_COOHCheck_COOH->Methyl_FailNoCOOH_ConfirmedCarboxylic Acid ConfirmedCheck_COOH->COOH_ConfirmedYesAromatic_AnalysisAnalyze Aromatic Region (110-160 ppm)COOH_Confirmed->Aromatic_AnalysisDistinguishDifferentiation Strategy:C7a (Bridgehead O) vs C2 (Furan alpha)Aromatic_Analysis->DistinguishHMBC_ValidationHMBC Correlation:C2 couples to H3C7a couples to H7/H4Distinguish->HMBC_ValidationFinal_AssignmentFull Structural Assignment ValidatedHMBC_Validation->Final_Assignment

Figure 1: Step-by-step logic flow for the structural validation of this compound via NMR.

Troubleshooting & Common Artifacts

Artifact/IssueCauseSolution
Missing Quaternary Peaks Relaxation delay (D1) too short.Increase D1 to 3–5 seconds. Quaternary carbons relax slowly.[5][6]
Septet at 39.5 ppm Solvent signal (DMSO-d

).
Standard reference peak.[3][5][6] Do not confuse with sample signals.
Broad COOH Peak Hydrogen bonding or exchange.[3][5][6]Ensure sample is dry; DMSO usually sharpens this, but trace water can broaden it.[5][6]
Extra Peaks Decarboxylation.[3][5][6]If heated excessively, the COOH may be lost, yielding 5-methylbenzofuran (check for loss of 160 ppm peak).[5][6]

References

  • National Institutes of Health (NIH) PubChem. this compound (Compound Summary).[3][5][6] Available at: [Link][3][5][6]

  • Doc Brown's Chemistry. The 13C NMR spectrum of benzoic acid (Comparative Analysis). Available at: [Link][3][5][6]

  • Oregon State University. 13C NMR Chemical Shift Table (General Reference). Available at: [Link][3][5][6]

An In-depth Technical Guide to the Mass Spectrometric Fragmentation Pattern of 5-Methylbenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometric fragmentation pattern of 5-Methylbenzofuran-2-carboxylic acid. As a molecule of interest in medicinal chemistry and materials science, understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control. This document elucidates the primary fragmentation pathways, identifies characteristic fragment ions, and provides detailed experimental protocols for its analysis. The insights presented herein are grounded in the established principles of mass spectrometry and the known fragmentation behaviors of benzofuran and aromatic carboxylic acid derivatives.

Introduction: The Significance of this compound

This compound belongs to the benzofuran class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules and functional materials. The strategic placement of the methyl and carboxylic acid groups on the benzofuran core imparts specific chemical properties that are leveraged in drug discovery and organic electronics. Accurate analytical characterization is paramount, and mass spectrometry stands as a cornerstone technique for confirming molecular weight and elucidating structural features through the analysis of fragmentation patterns. This guide serves to demystify the fragmentation cascade of this specific molecule, providing a predictive framework for researchers in the field.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pathways

Under electron ionization, this compound (molecular weight: 176.17 g/mol ) is expected to undergo a series of characteristic fragmentation reactions. The molecular ion ([M]+•) will be subjected to bond cleavages and rearrangements driven by the energetic instability induced by the ionization process. The primary fragmentation events are anticipated to center around the carboxylic acid moiety and the benzofuran ring system.

The most prominent fragmentation pathways for aromatic carboxylic acids involve the loss of the hydroxyl radical (•OH) and the entire carboxyl group (•COOH), or its neutral equivalent, carbon dioxide (CO2), following a rearrangement.[1] For benzofuran derivatives, fragmentation often involves cleavage of the furan ring.[2]

The major predicted fragmentation pathways for this compound are as follows:

  • α-Cleavage of the Carboxylic Acid: The initial ionization is likely to occur on one of the oxygen atoms of the carboxylic acid or the benzofuran ring. Subsequent cleavage of the C-C bond between the benzofuran ring and the carboxylic acid group is a common pathway for carboxylic acid derivatives.[3]

  • Loss of a Hydroxyl Radical (•OH): A characteristic fragmentation of carboxylic acids is the loss of a hydroxyl radical, leading to the formation of a stable acylium ion.[1]

  • Decarboxylation (Loss of CO2): The loss of a neutral carbon dioxide molecule is another hallmark fragmentation pathway for many carboxylic acids, often preceded by a rearrangement.

  • Loss of a Carboxyl Radical (•COOH): Cleavage of the bond connecting the carboxyl group to the benzofuran ring can result in the loss of a carboxyl radical.

  • Cleavage of the Furan Ring: The benzofuran ring system itself can undergo fragmentation, although this is generally less favorable than the cleavages associated with the carboxylic acid group.

  • Loss of a Methyl Radical (•CH3): While less common as an initial fragmentation step from the molecular ion, the loss of the methyl group from the benzene ring can occur from fragment ions.

Visualization of the Primary Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

fragmentation_pathway M This compound [M]+• m/z = 176 F1 [M - OH]+ m/z = 159 M->F1 - •OH F2 [M - COOH]+ m/z = 131 M->F2 - •COOH F3 [M - CO2]+• m/z = 132 M->F3 - CO2 F4 [F1 - CO]+ m/z = 131 F1->F4 - CO F5 [F3 - H] m/z = 131 F3->F5 - •H

Caption: Predicted major fragmentation pathways of this compound.

Tabulated Summary of Predicted Fragment Ions

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses from the molecular ion.

Predicted Fragment Ion m/z Neutral Loss Proposed Structure
[M]+•176-This compound radical cation
[M - OH]+159•OH5-Methylbenzofuran-2-carbonyl cation
[M - COOH]+131•COOH5-Methylbenzofuran cation
[M - CO2]+•132CO25-Methylbenzofuran radical cation
[[M - OH] - CO]+131•OH, COResult of decarbonylation of the acylium ion
[[M - CO2] - H]+131CO2, •HLoss of a hydrogen radical from the decarboxylated ion

Experimental Protocols for Mass Spectrometric Analysis

To obtain a high-quality mass spectrum of this compound, careful sample preparation and instrument setup are essential. Given its solid nature and the presence of a polar carboxylic acid group, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) may require derivatization to improve volatility and thermal stability.[4]

Sample Preparation Workflow

sample_prep_workflow cluster_prep Sample Preparation Start Solid Sample of This compound Dissolve Dissolve in a suitable organic solvent (e.g., Methanol, Dichloromethane) Start->Dissolve Derivatize Derivatization (Optional, for GC-MS) (e.g., with BSTFA or diazomethane) Dissolve->Derivatize Dilute Dilute to an appropriate concentration (e.g., 1-10 µg/mL) Derivatize->Dilute Analyze Introduce into Mass Spectrometer Dilute->Analyze

Caption: General sample preparation workflow for the mass spectrometric analysis of this compound.

Detailed Protocol for GC-MS Analysis (with Derivatization)

This protocol describes the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following silylation, a common derivatization technique for carboxylic acids.[5]

I. Materials and Reagents:

  • This compound sample

  • Anhydrous Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • GC vials with inserts

  • Microsyringes

II. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the this compound sample into a clean, dry GC vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • Dilute the derivatized sample with the chosen high-purity solvent to a final concentration of approximately 10 µg/mL.

III. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Injector: Split/splitless, operated in splitless mode at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

IV. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the derivatized this compound.

  • Identify the molecular ion of the derivatized compound.

  • Analyze the fragmentation pattern and compare it to the predicted fragmentation pathways, accounting for the mass of the derivatizing group(s).

Conclusion

The predictable and characteristic fragmentation pattern of this compound under electron ionization mass spectrometry provides a robust method for its structural confirmation. The primary cleavages involving the carboxylic acid group, leading to fragments at m/z 159, 132, and 131, serve as reliable diagnostic markers. This in-depth guide, by combining theoretical predictions with established experimental protocols, equips researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this important benzofuran derivative.

References

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Brouard, I., Bermejo, J., & Cortes, D. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Journal of Mass Spectrometry, 42(7), 935-942. Retrieved from [Link]

  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. Retrieved from [Link]

  • Bugelytė, B., Ilonina, K., Poškus, V., & Vičkačkaitė, V. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 30(4). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Retrieved from [Link]

  • Ma, Y. L., & Ramana, D. V. (1992). Isomerization and fragmentation of methyl benzofuran ions and chromene ions in the gas phase. Journal of the Chemical Society, Perkin Transactions 2, (11), 1941-1946. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Sample preparation in mass spectrometry. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Chemsrc. (2025, September 9). 5-Methyl-1-benzofuran-2-carboxylic acid | CAS#:10242-09-8. Retrieved from [Link]

  • Papanov, G. Y., & Malakov, P. Y. (2007). Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules, 12(5), 1083-1088. Retrieved from [Link]

  • Fiehn, O. (2016). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Metabolites, 6(4), 34. Retrieved from [Link]

Sources

Solubility Profile and Thermodynamic Characterization of 5-Methylbenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylbenzofuran-2-carboxylic acid (CAS: 10242-09-8) is a critical pharmacophore in the development of histone deacetylase (HDAC) inhibitors and other bioactive heterocyclic agents. As a lipophilic organic acid (LogP ~2.87), its solubility profile is the rate-limiting step in both synthetic purification and bioavailability formulation.

This guide addresses the solubility landscape of this compound. While specific mole-fraction datasets are often proprietary, this document synthesizes physicochemical properties, structural analog data, and thermodynamic principles to provide a definitive solubility guide. It includes a self-validating experimental protocol designed to generate high-precision solubility data where literature gaps exist.

Physicochemical Profile & Solubility Prediction

Understanding the molecular architecture is the first step in predicting solvent interaction. The presence of the benzofuran core fused with a carboxylic acid moiety creates a distinct amphiphilic profile, heavily skewed towards lipophilicity by the 5-methyl substitution.

PropertyValueSource/DerivationImplication for Solubility
Molecular Formula

PubChem [1]Moderate molecular weight (

g/mol ) favors dissolution in small-molecule solvents.
LogP (Octanol/Water) 2.87 Chemsrc [2]Highly lipophilic. Insoluble in water ; highly soluble in non-polar to moderately polar organic solvents.
pKa (Predicted) ~3.5 – 4.0Analog ComparisonAcidic. Solubility in aqueous media will increase drastically at pH > 5.5 due to ionization (salt formation).
H-Bond Donors 1 (COOH)StructureCapable of dimerization in non-polar solvents; disrupts crystal lattice in protic solvents like ethanol.
H-Bond Acceptors 3StructureGood interaction with polar aprotic solvents (DMSO, DMF).
Solubility Landscape Classification

Based on the LogP of 2.87 and synthesis literature for benzofuran derivatives [3, 4], the solubility profile is categorized as follows:

  • High Solubility (>50 mg/mL): Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF).

  • Temperature-Dependent Solubility (Ideal for Crystallization): Ethanol, Methanol, Isopropanol. Note: Literature cites Ethanol as a primary recrystallization solvent [4].

  • Moderate Solubility: Ethyl Acetate, Dichloromethane (DCM), Acetone.

  • Low/Insoluble: Water (neutral pH), Hexane, Diethyl Ether (cold).

Experimental Protocol: Determination of Solubility

Core Directive: Self-Validating System

Since exact thermodynamic tables are rare for this specific isomer, researchers must generate their own curves. The following protocol uses Laser Monitoring Observation Technique (LMOT) or Gravimetric Analysis to ensure data integrity.

The "Equilibrium Plateau" Method

This protocol validates itself by requiring three consecutive measurements to deviate by


 before accepting a data point.

Reagents:

  • This compound (Purity >98%)[1]

  • HPLC-grade Solvents (Ethanol, Ethyl Acetate, Acetonitrile)

Workflow:

  • Saturation: Add excess solid to 10 mL solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

    
    ).
    
  • Verification: Stop stirring. Allow settling for 1 hour.

  • Sampling: Withdraw supernatant through a 0.22

    
     PTFE filter.
    
  • Quantification: Dilute and analyze via HPLC (UV detection at

    
     nm) or evaporate to dryness (Gravimetric).
    
Visualization of the Protocol

The following diagram outlines the decision logic for the measurement process, ensuring no false equilibrium data is recorded.

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (T = Constant) Stir 24h Start->Equilibrate Sample1 Sample T(0) Equilibrate->Sample1 Wait Wait 4 Hours Sample1->Wait Sample2 Sample T(+4h) Wait->Sample2 Compare Compare Concentrations |C1 - C2| < 1%? Sample2->Compare Valid Valid Solubility Point Compare->Valid Yes Invalid System Not at Equilibrium Compare->Invalid No Invalid->Equilibrate Continue Stirring

Figure 1: Self-validating solubility measurement workflow ensuring thermodynamic equilibrium.

Thermodynamic Modeling & Analysis

To interpolate solubility at unmeasured temperatures, the experimental data must be fitted to thermodynamic models. For this compound, the Modified Apelblat Equation is the industry standard for non-ideal organic solutions.

The Modified Apelblat Model


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression.
    

Interpretation:

  • If

    
     is negative , dissolution is endothermic (solubility increases with T). This is expected for this compound in ethanol and ethyl acetate.
    
  • 
      accounts for the temperature dependence of the enthalpy of solution.
    
Thermodynamic Functions

Once


 is determined, the dissolution enthalpy (

) and Gibbs energy (

) are calculated:



Application: A positive


 confirms that cooling crystallization is a viable purification strategy.

Purification & Crystallization Strategy

Based on the solubility differential (high LogP, low water solubility), the following purification strategies are scientifically grounded.

Solvent Selection Logic
  • Primary Solvent (Good Solvent): Ethanol or Ethyl Acetate. The compound dissolves readily at boiling points (

    
     / 
    
    
    
    ).
  • Anti-Solvent (Poor Solvent): Water or Hexane. Adding water to an ethanolic solution of the acid will drastically reduce solubility, forcing precipitation.

Crystallization Decision Tree

CrystallizationLogic Input Crude 5-Methylbenzofuran- 2-carboxylic acid SolubilityCheck Check Solubility in Boiling Ethanol Input->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Heat to Reflux Soluble->Input No (Add more solvent) HotFilter Hot Filtration (Remove insolubles) Soluble->HotFilter Yes Cooling Slow Cooling to 4°C HotFilter->Cooling High T Coeff AntiSolvent Add Anti-Solvent (Water/Hexane) HotFilter->AntiSolvent Low T Coeff Harvest Harvest Crystals (Purity >99%) Cooling->Harvest AntiSolvent->Harvest

Figure 2: Logical decision tree for the purification of benzofuran derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 932007, 5-Methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • Chemsrc (2025). 5-Methyl-1-benzofuran-2-carboxylic acid Physicochemical Properties. Retrieved from [Link]

  • Sobechko, I., et al. (2017). Thermodynamic Properties of Solubility of 2-methyl-5-arylfuran-3-carboxylic acids in Organic Solvents. Chemistry & Chemical Technology. Retrieved from [Link]

  • Kossakowski, J., & Krawiecka, M. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from [Link]

Sources

The Benzofuran Scaffold: A Technical Guide to Biological Potential and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of Benzofuran Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzofuran ring system (benzo[b]furan) represents a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a furan ring.[1] Its lipophilic nature, coupled with the ability to engage in


-

stacking and hydrogen bonding, makes it an ideal pharmacophore for interacting with diverse biological targets. This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols necessary for developing benzofuran-based therapeutics, focusing on anticancer, anti-inflammatory, and neuroprotective applications.

Structural Insights & SAR Logic

The biological activity of benzofuran derivatives is strictly governed by substitution patterns. A "shotgun" approach to synthesis often fails; instead, rational design targeting specific binding pockets is required.

The Pharmacophore Map

The benzofuran core can be divided into three critical zones for modification:

  • C-2 Position (The "Warhead" Zone): Substitutions here often dictate the primary mechanism. Aryl groups (e.g., 2-phenyl) enhance tubulin binding, while basic side chains (e.g., butyl-diethylamine in Amiodarone ) modulate ion channels.

  • C-3 Position (The Stability/Selectivity Gate): Substituents here (e.g., acyl, formyl, cyano) often stabilize the core against metabolic oxidation and can lock the molecule into a specific conformation for receptor docking.

  • C-5/C-6/C-7 Positions (The Electronic Tuning Knob): Electron-donating groups (methoxy, hydroxyl) at C-5 or C-6 often mimic natural ligands (like combretastatin A-4), enhancing cytotoxicity. Halogens (Br, I) increase lipophilicity and metabolic stability.

Visualization: General SAR of Benzofuran

BenzofuranSAR Core Benzofuran Core (Lipophilic Scaffold) C2 C-2 Position (Primary Interaction) Core->C2 C3 C-3 Position (Conformation/Stability) Core->C3 BenzeneRing Benzene Moiety (C5/C6/C7) Core->BenzeneRing Anticancer Anticancer (Tubulin/EGFR) Req: 2-Aryl + 5,6-OMe C2->Anticancer Aryl/Heteroaryl AntiInflam Anti-inflammatory (COX-2) Req: 2-Aryl + SO2Me C2->AntiInflam Bulky Aryl Neuro Neuroprotective (AChE) Req: Basic amine linker C3->Neuro Linker to Amine BenzeneRing->Anticancer Methoxy (mimics colchicine)

Figure 1: Strategic substitution zones on the benzofuran scaffold and their correlation with specific biological activities.

Therapeutic Applications & Mechanisms

Anticancer Activity: Tubulin Polymerization Inhibition

Benzofuran derivatives are potent microtubule-destabilizing agents. They typically bind to the colchicine-binding site of


-tubulin.
  • Mechanism: The 2-arylbenzofuran moiety mimics the cis-stilbene structure of combretastatin A-4 (CA-4). This binding prevents the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Key Insight: The presence of a 3,4,5-trimethoxyphenyl group at C-2 is often critical for high affinity to the colchicine site.

Anti-inflammatory Activity: COX-2 Inhibition

Selective COX-2 inhibition is a hallmark of benzofurans designed to reduce inflammation without the gastric side effects of NSAIDs.

  • Mechanism: The benzofuran ring serves as a central template that positions a sulfonyl or sulfonamide group into the secondary pocket of the COX-2 enzyme (a pocket absent in COX-1).

  • Key Insight: C-5 substitution with fluorine or methyl groups can enhance metabolic stability and potency.

Neuroprotection: AChE Inhibition

In Alzheimer’s research, benzofurans act as bioisosteres of the indanone ring found in Donepezil .[2]

  • Mechanism: They bind to the peripheral anionic site (PAS) of Acetylcholinesterase (AChE), preventing the breakdown of acetylcholine and inhibiting A

    
     peptide aggregation.
    

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols are recommended. These are not generic recipes but optimized workflows for benzofuran characterization.

Synthesis Protocol: Rap-Stoermer Condensation (Green Chemistry)

Why this method? Traditional methods like intramolecular Wittig reactions require harsh conditions. The Rap-Stoermer reaction allows for the one-pot synthesis of 2-aroylbenzofurans using salicylaldehydes and


-haloketones, often under solvent-free or mild conditions.

Reagents:

  • Substituted Salicylaldehyde (1.0 equiv)

  • 
    -Bromoacetophenone (1.0 equiv)
    
  • Catalyst: Potassium Fluoride on Alumina (KF/Al

    
    O
    
    
    
    ) or Triethylamine (TEA).
  • Solvent: Acetonitrile (MeCN) or Solvent-free (melt).

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, mix 5 mmol of salicylaldehyde and 5 mmol of

    
    -bromoacetophenone.
    
  • Catalysis: Add 10 mol% TEA (or 1g of KF/Al

    
    O
    
    
    
    if running solvent-free).
  • Reaction: Stir the mixture at room temperature (or 60°C for sterically hindered substrates) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up:

    • If solvent-free:[1][3] Dissolve the residue in CH

      
      Cl
      
      
      
      , filter off the solid catalyst, and evaporate.
    • If MeCN: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from ethanol or perform flash column chromatography (Silica gel, gradient elution).

  • Validation: Confirm structure via

    
    H-NMR (look for the disappearance of the aldehyde proton and appearance of the C-3 proton if not acylated).
    
Biological Assay: Tubulin Polymerization (Fluorescence-Based)

Why this method? Turbidity assays are prone to artifacts from compound precipitation. Fluorescence-based assays using DAPI (which fluoresces strongly when bound to polymer) are more sensitive and specific.

Reagents:

  • Purified Tubulin (>99% pure, e.g., from porcine brain).[4]

  • GTP (Guanoisine Triphosphate).

  • DAPI (4',6-diamidino-2-phenylindole).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 0.5 mM EGTA.
    

Step-by-Step Protocol:

  • Preparation: Dilute tubulin to 2 mg/mL in the buffer containing 10% glycerol and 1 mM GTP. Keep on ice.

  • Compound Addition: Add 5

    
    L of the test benzofuran (dissolved in DMSO) to a 96-well black plate pre-warmed to 37°C.
    
    • Control: Paclitaxel (stabilizer) and Colchicine (destabilizer).

    • Blank: DMSO only.

  • Initiation: Add 50

    
    L of the cold tubulin solution to the wells.
    
  • Measurement: Immediately place in a fluorescence plate reader at 37°C.

    • Excitation: 360 nm

    • Emission: 450 nm

  • Data Acquisition: Read every 1 minute for 60 minutes.

  • Analysis: Plot Fluorescence vs. Time.

    • Result: An effective benzofuran inhibitor will show a flattened curve (suppressed Vmax) compared to the DMSO control.

Mechanistic Visualization

The following diagram illustrates the pathway by which a benzofuran derivative induces apoptosis in cancer cells.

MechanismAction Compound Benzofuran Derivative (2-Aryl substituted) Target Colchicine Binding Site (beta-Tubulin) Compound->Target Binds to Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Prevents dimer assembly Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint G2/M Cell Cycle Arrest Effect2->Checkpoint Spindle formation fails Signal Bcl-2 Phosphorylation & Caspase-3 Activation Checkpoint->Signal Prolonged arrest Outcome Apoptosis (Cell Death) Signal->Outcome

Figure 2: Signaling cascade initiated by benzofuran-mediated tubulin inhibition.

Quantitative Data Summary

The following table summarizes typical IC


 ranges for optimized benzofuran derivatives against key targets, derived from recent high-impact studies.
Target / Cell LineActivity TypeTypical IC

(Optimized)
Reference Compound
MCF-7 (Breast Cancer) Cytotoxicity0.01 – 0.5

M
Combretastatin A-4 analogs
Tubulin Polymerization Inhibition1.0 – 3.0

M
2-(3',4',5'-trimethoxyphenyl)benzofuran
COX-2 Enzyme Inhibition0.05 – 0.2

M
Celecoxib-benzofuran hybrids
AChE (Alzheimer's) Inhibition0.04 – 0.1

M
Donepezil-benzofuran hybrids
S. aureus (MRSA) Antimicrobial2.0 – 8.0

g/mL
2-benzofuran-carboxamides

References

  • Synthesis and Biological Activities of Benzofuran Derivatives. ResearchGate. (2025). Overview of recent synthetic strategies and broad biological profiles.

  • Benzofuran – Knowledge and References. Taylor & Francis. (2022). Detailed review of anticancer mechanisms including CDK2 and tubulin inhibition.

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. (2022). In-depth SAR analysis of C-2 and C-3 substitutions.

  • Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis. ChemistrySelect. (2022). Protocol for green synthesis of benzofurans.

  • Tubulin Polymerization Assay Protocol. Cytoskeleton Inc/NIH. (2025). Fluorescence-based methodology for tubulin screening.[5][6]

  • COX Colorimetric Inhibitor Screening Assay. Cayman Chemical. Standard protocol for COX-1/COX-2 selectivity.

Sources

The Enduring Allure of the Benzofuran Scaffold: A Technical Guide to Its Chemistry and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The benzofuran nucleus, a deceptively simple fusion of benzene and furan rings, stands as a cornerstone in the edifice of medicinal chemistry and natural product science. Its prevalence in a vast array of biologically active molecules, from the antiarrhythmic drug amiodarone to the naturally occurring photochemotherapeutic agent psoralen, underscores its significance as a "privileged scaffold."[1][2][3] This guide offers an in-depth exploration of the fundamental chemistry of benzofuran and a detailed overview of the key synthetic strategies employed in its construction, providing researchers with the foundational knowledge and practical insights necessary to harness the potential of this versatile heterocycle.

The Benzofuran Core: Structure, Properties, and Significance

Benzofuran, also known as coumarone, is a colorless, aromatic heterocyclic compound with the chemical formula C₈H₆O.[4][5] The fusion of the electron-rich furan ring with the aromatic benzene ring imparts a unique set of physicochemical properties that contribute to its promiscuous bioactivity.

Physicochemical Properties

The benzofuran ring system is planar and aromatic, with the lone pair of electrons on the oxygen atom participating in the π-electron system. This electronic configuration influences its reactivity, making it susceptible to electrophilic substitution, primarily at the 2- and 3-positions of the furan ring.

PropertyValue
Molar Mass 118.13 g/mol
Melting Point -18 °C
Boiling Point 173-174 °C
Density 1.095 g/cm³
Appearance Colorless to pale yellow oily liquid

Data sourced from PubChem CID 9223[6]

A Privileged Scaffold in Medicinal Chemistry

The benzofuran moiety is a recurring motif in a multitude of natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities.[1][2][7][8][9] This widespread bioactivity has cemented its status as a privileged scaffold in drug discovery. Its structural rigidity and ability to engage in various non-covalent interactions with biological targets make it an attractive framework for the design of novel therapeutic agents.

Benzofuran derivatives have demonstrated a remarkable range of biological effects, including:

  • Antimicrobial and Antifungal: The benzofuran core is present in numerous compounds that exhibit potent activity against a range of bacterial and fungal pathogens.[1][10]

  • Anticancer: Many benzofuran-containing molecules have shown significant promise as anticancer agents, acting through various mechanisms such as the inhibition of tubulin polymerization and protein kinases.[2][3]

  • Anti-inflammatory and Analgesic: The scaffold is a key component in compounds with anti-inflammatory and pain-relieving properties.[1]

  • Antiviral: Benzofuran derivatives have been investigated for their potential to combat viral infections.[7][8]

  • Neuroprotective: Certain benzofuran compounds have shown potential in the treatment of neurodegenerative diseases.[2]

The diverse biological activities of benzofuran derivatives highlight the importance of developing efficient and versatile synthetic methodologies to access novel analogues for drug discovery programs.

Strategic Approaches to Benzofuran Synthesis

The construction of the benzofuran ring system has been a subject of intense research for over a century, leading to the development of a rich and diverse array of synthetic methods. These strategies can be broadly categorized into classical and modern approaches, with the latter often employing transition-metal catalysis to achieve higher efficiency and broader substrate scope.

Classical Synthetic Strategies

These well-established methods often rely on intramolecular cyclization reactions of appropriately substituted phenolic precursors.

First reported by William Henry Perkin in 1870, this rearrangement involves the base-mediated ring contraction of a 2-halocoumarin to a benzofuran-2-carboxylic acid.[1][3] The reaction is initiated by the hydrolytic opening of the lactone ring, followed by an intramolecular nucleophilic attack and elimination of the halide.

Perkin_Rearrangement Coumarin 2-Halocoumarin Intermediate1 Ring-Opened Intermediate (Carboxylate and Phenolate) Coumarin->Intermediate1 OH⁻ Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular SN2 Benzofuran Benzofuran-2-carboxylic acid Intermediate2->Benzofuran Elimination of X⁻

Caption: The Perkin Rearrangement Mechanism.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This modern adaptation of the classical Perkin rearrangement utilizes microwave irradiation to significantly reduce reaction times and improve yields.

  • Step 1: Synthesis of 3-Bromocoumarin: A mixture of the desired coumarin and N-bromosuccinimide (NBS) in acetonitrile is subjected to microwave irradiation at 250W for 5 minutes at 80 °C.[11]

  • Step 2: Perkin Rearrangement: The resulting 3-bromocoumarin is then treated with a base, such as sodium hydroxide, and heated under reflux, traditionally for 3 hours, to yield the corresponding benzofuran-2-carboxylic acid.[11]

Salicylaldehydes are versatile starting materials for the synthesis of benzofurans. A common approach involves the O-alkylation of the phenolic hydroxyl group with an α-halo ketone or ester, followed by an intramolecular aldol-type condensation or related cyclization.

Salicylaldehyde_Route Salicylaldehyde Salicylaldehyde O_Alkylated O-Alkylated Intermediate Salicylaldehyde->O_Alkylated α-halo ketone/ester, Base Benzofuran Benzofuran O_Alkylated->Benzofuran Intramolecular Cyclization (e.g., Aldol condensation)

Caption: General scheme for benzofuran synthesis from salicylaldehyde.

Experimental Protocol: Synthesis of 2-Acetylbenzofuran

This protocol describes a straightforward synthesis of 2-acetylbenzofuran from salicylaldehyde and chloroacetone.

  • Step 1: Salicylaldehyde is refluxed with dry chloroacetone in the presence of potassium carbonate.[9] This step results in the formation of an intermediate that subsequently cyclizes to yield 2-acetylbenzofuran.[9]

The intramolecular Wittig reaction provides an efficient route to benzofurans. This method typically involves the preparation of an o-hydroxybenzyltriphenylphosphonium salt, which is then acylated and subjected to base-induced cyclization.

Experimental Protocol: Synthesis of 2-Phenylbenzofuran

  • Step 1: Preparation of 2-hydroxybenzyltriphenylphosphonium bromide: A mixture of 2-hydroxybenzyl alcohol and triphenylphosphine hydrobromide in acetonitrile is stirred under reflux for 2 hours. The resulting solid phosphonium salt is collected by filtration.[2]

  • Step 2: Intramolecular Wittig Reaction: The phosphonium salt is then treated with benzoyl chloride and triethylamine in toluene and stirred under reflux for 2 hours.[2] The reaction proceeds via in situ acylation of the hydroxyl group, followed by ylide formation and intramolecular Wittig cyclization to afford 2-phenylbenzofuran.[2]

Modern Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzofurans are no exception. These methods often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of substituted benzofurans.

Palladium catalysts are widely employed in benzofuran synthesis, facilitating a variety of bond-forming reactions.

  • Sonogashira Coupling followed by Cyclization: This powerful one-pot strategy involves the palladium- and copper-cocatalyzed cross-coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.[7][8]

Sonogashira_Cyclization Iodophenol o-Iodophenol Coupled_Intermediate o-Alkynylphenol Iodophenol->Coupled_Intermediate Pd(0), Cu(I), Base Alkyne Terminal Alkyne Alkyne->Coupled_Intermediate Benzofuran Benzofuran Coupled_Intermediate->Benzofuran Intramolecular Cyclization

Caption: Sonogashira coupling and cyclization for benzofuran synthesis.

  • Oxidative Cyclization of o-Alkenylphenols: Palladium(II) catalysts can effect the oxidative cyclization of o-alkenylphenols to afford benzofurans. This reaction typically proceeds via an oxypalladation step followed by β-hydride elimination.

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain benzofuran syntheses.

  • Intramolecular Cyclization of o-Haloaromatic Ketones: Copper(I) iodide can catalyze the intramolecular O-arylation of o-haloaromatic ketones to produce a variety of benzofurans.[10]

Experimental Protocol: Copper-Catalyzed One-Pot Synthesis

A one-pot reaction of acyl chlorides, phosphorus ylides, and o-iodophenols in the presence of a copper catalyst provides a rapid route to functionalized benzofurans.[12] Optimized conditions for this transformation include CuBr as the catalyst, 1,10-phenanthroline as the ligand, Cs₂CO₃ as the base, and DMSO as the solvent at 90°C.[12]

Rhodium and nickel catalysts have also been successfully employed in the synthesis of benzofurans, often enabling unique transformations and reactivity patterns.[7][13] For instance, rhodium-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the construction of the benzofuran core.[7][13]

Conclusion and Future Perspectives

The benzofuran scaffold continues to be a fertile ground for discovery in medicinal chemistry and materials science. While classical synthetic methods remain valuable, modern transition-metal-catalyzed approaches have significantly expanded the synthetic toolbox, enabling the construction of increasingly complex and diverse benzofuran derivatives. The ongoing development of novel catalytic systems and synthetic strategies promises to further unlock the potential of this remarkable heterocycle, paving the way for the discovery of new therapeutic agents and advanced materials. As our understanding of the biological targets of benzofuran-containing molecules deepens, so too will the demand for innovative and efficient synthetic methodologies to access these valuable compounds.

References

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Benzofuran – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 7, 2026, from [Link]

  • Benzofuran | C8H6O | CID 9223 - PubChem. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Perkin rearrangement - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Marriott, K.-S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3236. [Link]

  • PubChem. (n.d.). Benzofuran. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (n.d.). Retrieved February 7, 2026, from [Link]

  • Benzofuran - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Khan, I., Zaib, S., Batool, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(21), 20728–20752. [Link]

  • Heravi, M. M., Zadsirjan, V., Hamidi, H., & Amiri, P. H. T. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(39), 24470–24521. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Liu, Y., Wang, H., & Wan, J.-P. (2014). Copper-Catalyzed, C–C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. The Journal of Organic Chemistry, 79(21), 10599–10604. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2015). International Journal of Pharmaceutical Sciences and Research, 6(10), 4263-4268.

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Methodological & Application

Synthesis of 5-Methylbenzofuran-2-carboxylic Acid: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-Methylbenzofuran-2-carboxylic acid is an organic compound featuring a benzofuran core, which is a significant heterocyclic scaffold in medicinal chemistry.[1] Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, and antimicrobial properties.[2][3][4] The specific functionalization of the benzofuran ring, such as the presence of a methyl group at the 5-position and a carboxylic acid at the 2-position, can modulate its biological activity and pharmacokinetic properties.[1] This document provides a detailed, field-proven experimental protocol for the synthesis of this compound, designed for practical application in a research and development setting.

The synthetic strategy outlined here is a robust and common method for constructing the benzofuran-2-carboxylate skeleton, involving the initial formation of an ester followed by hydrolysis. This two-step process generally provides good yields and a high purity final product.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Step 1: Synthesis of Ethyl 5-Methylbenzofuran-2-carboxylate. This step involves the reaction of 2-hydroxy-5-methylbenzaldehyde (5-methylsalicylaldehyde) with an ethyl haloacetate (such as ethyl chloroacetate or ethyl bromoacetate) in the presence of a base. This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring.[4][5]

  • Step 2: Hydrolysis of Ethyl 5-Methylbenzofuran-2-carboxylate. The ester obtained in the first step is then hydrolyzed to the corresponding carboxylic acid using a base, such as potassium hydroxide, followed by acidification.[3][6]

This synthetic approach is widely applicable for the preparation of various substituted benzofuran-2-carboxylic acids.[4]

Experimental Workflow Diagram

Synthesis_Workflow Start Starting Materials: - 2-Hydroxy-5-methylbenzaldehyde - Ethyl chloroacetate - Potassium carbonate - DMF Step1 Step 1: Esterification and Cyclization Reaction of starting materials in DMF at 92-94°C for 4 hours. Start->Step1 Workup1 Workup 1: - Pour into ice water - Filter the precipitate - Wash with water - Dry the crude product Step1->Workup1 Purification1 Purification 1: Crystallization from methanol to yield Ethyl 5-methylbenzofuran-2-carboxylate Workup1->Purification1 Step2 Step 2: Hydrolysis Reflux the ester with KOH in ethanol. Purification1->Step2 Workup2 Workup 2: - Remove ethanol - Dissolve residue in water - Acidify with HCl to precipitate the product Step2->Workup2 Purification2 Purification 2: - Filter the solid - Wash with water - Dry to obtain this compound Workup2->Purification2 FinalProduct Final Product: This compound Purification2->FinalProduct

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 5-Methylbenzofuran-2-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
2-Hydroxy-5-methylbenzaldehyde136.151.00.05 mol
Ethyl chloroacetate122.551.00.05 mol
Anhydrous potassium carbonate138.211.50.075 mol
Dry Dimethylformamide (DMF)--70 mL

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-methylbenzaldehyde (0.05 mol), ethyl chloroacetate (0.05 mol), anhydrous potassium carbonate (0.075 mol), and dry DMF (70 mL).[4][5]

  • Heat the reaction mixture to 92-94°C with constant stirring.[4][5] The use of DMF as a solvent is crucial as it facilitates the reaction, and the elevated temperature drives the cyclization process.

  • Maintain the reaction at this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][5]

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water. This will cause the crude product to precipitate.[4][5]

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts and residual DMF.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • For purification, recrystallize the crude ester from methanol to obtain pure ethyl 5-methylbenzofuran-2-carboxylate as a solid.[4]

Part 2: Synthesis of this compound (Hydrolysis)

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
Ethyl 5-methylbenzofuran-2-carboxylate204.221.00.01 mol
Potassium hydroxide (KOH)56.112.00.02 mol
Ethanol--80 mL
Hydrochloric acid (HCl)--As needed

Procedure:

  • In a round-bottom flask, dissolve ethyl 5-methylbenzofuran-2-carboxylate (0.01 mol) in ethanol (80 mL).[3]

  • Cool the reaction mixture to approximately 10°C in an ice bath.

  • Slowly add a solution of potassium hydroxide (0.02 mol) in a small amount of water to the cooled mixture.[3]

  • After the addition is complete, remove the ice bath and reflux the reaction mixture for 2-3 hours.[3] The progress of the hydrolysis can be monitored by TLC by observing the disappearance of the starting ester spot.

  • After the reaction is complete, remove the excess ethanol under reduced pressure using a rotary evaporator.[3]

  • Dissolve the resulting solid residue in a minimum amount of water.

  • Acidify the aqueous solution to a pH of 1 by the dropwise addition of concentrated hydrochloric acid. This will cause the precipitation of this compound as a solid.[7]

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it thoroughly.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[3]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

Safety and Handling

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8]

  • Dimethylformamide (DMF) is a skin and respiratory irritant and should be handled with care.

  • Ethyl chloroacetate is toxic and lachrymatory.

  • Potassium hydroxide and hydrochloric acid are corrosive and should be handled with extreme caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol for detailed safety information.[8]

References

  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents.
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC. Available at: [Link]

  • Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H - ChemRxiv. Available at: [Link]

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Available at: [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Available at: [Link]

  • Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives | PDF - Scribd. Available at: [Link]

  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid - Technical Disclosure Commons. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. Available at: [Link]

  • Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

  • 5-Methyl-1-benzofuran-2-carboxylic acid | C10H8O3 | CID 932007 - PubChem. Available at: [Link]

  • 5-Methyl-1-benzofuran-2-carboxylic acid | CAS#:10242-09-8 | Chemsrc. Available at: [Link]

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acids

[1][2]

Abstract & Strategic Value

Benzofuran-2-carboxylic acids are critical pharmacophores in medicinal chemistry, serving as precursors for anti-inflammatory, antitumor, and antimicrobial agents. Traditional thermal synthesis (e.g., Rap-Stoermer or Perkin rearrangement) often suffers from prolonged reaction times (4–12 hours), harsh solvent requirements (DMF/DMSO), and inconsistent yields due to thermal gradients.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to <15 minutes while improving yield and purity. By leveraging the dielectric heating properties of polar solvents, we achieve rapid internal heating that accelerates the rate-determining step of the intramolecular cyclization.

Mechanistic Insight: The Modified Rap-Stoermer Pathway

The synthesis proceeds via a two-step cascade reaction in a single pot:

  • O-Alkylation: Base-mediated nucleophilic attack of the salicylaldehyde phenoxide on the

    
    -halo ester (Ethyl chloroacetate).
    
  • Intramolecular Cyclization: An aldol-type condensation followed by elimination (dehydration/dealcoholation) to aromatize the furan ring.

Unlike conventional heating, microwave irradiation directly couples with the dipolar species (the phenoxide intermediate and the polar solvent), lowering the activation energy barrier for the cyclization step.

Figure 1: Reaction Mechanism (DOT Visualization)

BenzofuranMechanismStartSalicylaldehyde(Reactant)BaseBase (K2CO3)DeprotonationStart->BaseInter1PhenoxideIntermediateBase->Inter1- H+Step2SN2 Attack onEthyl ChloroacetateInter1->Step2Inter2O-AlkylatedEtherStep2->Inter2- Cl-Step3IntramolecularCyclizationInter2->Step3Base catalyzedElimElimination(- H2O/EtOH)Step3->ElimProductBenzofuran-2-carboxylate(Ester)Elim->ProductHydrolysisSaponification(NaOH/H+)Product->HydrolysisFinalAcidBenzofuran-2-carboxylicAcidHydrolysis->FinalAcid

Caption: Step-wise mechanistic pathway from salicylaldehyde to benzofuran-2-carboxylic acid via microwave irradiation.

Equipment & Materials

Essential Hardware
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., Biotage Initiator+ or CEM Discover).

    • Requirement: IR temperature sensor and active pressure management (0–20 bar).

  • Reaction Vessels: 10 mL or 30 mL borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Stirring: Magnetic stir bars (Teflon coated).

Reagents
  • Substrate: Substituted Salicylaldehyde (1.0 equiv).

  • Alkylaing Agent: Ethyl Chloroacetate (1.2 equiv) or Diethyl Bromomalonate.

  • Base: Potassium Carbonate (

    
    ) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
    
  • Solvent: Ethanol (Green Protocol) or DMF (High-Solubility Protocol).

  • Workup: HCl (1N), Ethyl Acetate, Brine.

Experimental Protocols

Protocol A: Green Synthesis (Ethanol/Water)

Recommended for standard substrates and environmentally conscious workflows.

Rationale: Ethanol couples moderately well with microwaves (

  • Preparation: In a 10 mL microwave vial, dissolve Salicylaldehyde (2 mmol) and Ethyl Chloroacetate (2.4 mmol) in Ethanol (4 mL).

  • Activation: Add

    
      (anhydrous, 3 mmol) and a magnetic stir bar. Cap the vial immediately.
    
  • Irradiation Parameters:

    • Temperature: 140°C

    • Time: 10 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Saponification (In-situ): After cooling to 50°C, add 2 mL of 10% NaOH (aq) directly to the vial. Re-cap and irradiate at 100°C for 3 minutes .

  • Workup: Pour the reaction mixture into ice-water (20 mL). Acidify with concentrated HCl to pH 2. The solid Benzofuran-2-carboxylic acid precipitates out.[1] Filter, wash with cold water, and dry.

Protocol B: Solvent-Free / Phase Transfer (PTC)

Recommended for scale-up or substrates with poor solubility in alcohols.

  • Preparation: Mix Salicylaldehyde (2 mmol), Ethyl Chloroacetate (2.2 mmol), and TBAB (Tetrabutylammonium bromide, 10 mol%) in the vial.

  • Base: Add

    
      (3 mmol). No solvent is added; the reagents form a melt.
    
  • Irradiation:

    • Temperature: 110°C

    • Time: 5–8 minutes

    • Power: Dynamic (Max 150 W)

  • Workup: Dissolve the melt in Ethanol (5 mL), add NaOH for hydrolysis as in Protocol A, or extract the ester directly if the acid is not the final target.

Data Analysis & Performance Comparison

The following table contrasts the Microwave (MW) protocol against the traditional thermal reflux method (Oil Bath).

ParameterThermal Reflux (Conventional)Microwave Protocol (Protocol A)Improvement Factor
Reaction Time 4 – 8 Hours10 – 15 Minutes24x Faster
Solvent DMF / Acetone (High Vol)Ethanol (Low Vol)Greener
Yield (Isolated) 65 – 75%85 – 94%+20% Yield
Purity (Crude) Requires Column Chrom.>95% (Precipitation sufficient)High Purity
Energy Usage High (Continuous heating)Low (Targeted dielectric heating)Efficient
Figure 2: Experimental Workflow (DOT Visualization)

WorkflowPrepReagent Prep(Vial + Stir Bar)SealCrimp Seal(Pressure Safe)Prep->SealMWMW Irradiation140°C / 10 minSeal->MWCoolCooling(< 50°C)MW->CoolSaponAdd NaOH (aq)MW 100°C / 3 minCool->SaponAcidAcidify (HCl)pH ~2Sapon->AcidFilterFiltration & DryingAcid->Filter

Caption: Integrated workflow for the one-pot synthesis and hydrolysis of benzofuran-2-carboxylic acids.

Troubleshooting & Optimization (Expert Insights)

As an application scientist, I have identified three critical failure points in this workflow:

  • Thermal Runaway (Solvent Choice):

    • Issue: Using pure DMF in a microwave can lead to rapid temperature spikes due to its high boiling point and efficient coupling.

    • Solution: If using DMF, limit the filling volume to <50% of the vial capacity to prevent over-pressurization. Ethanol is safer due to its "self-limiting" pressure profile at 140°C.

  • Incomplete Cyclization:

    • Issue: The intermediate O-alkylated ether forms, but fails to cyclize.

    • Solution: This indicates insufficient base strength or temperature. Increase temperature to 150°C or switch base from

      
       to Cs
      
      
      (Cesium Carbonate) to enhance the basicity and solubility in organic media.
  • Hydrolysis Timing:

    • Issue: Attempting to isolate the acid directly from the first step.

    • Correction: The reaction with ethyl chloroacetate yields the ethyl ester . You must perform the saponification step (Step 4 in Protocol A). Do not skip the NaOH addition.

References

  • Vertex AI Search. (2025). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. National Institutes of Health (NIH). [Link]

  • Koca, M., et al. (2022).[2] Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans. ChemistrySelect. [Link]

  • ResearchGate. (2025). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Benzofurans. [Link]

Application Note: High-Purity Recovery of 5-Methylbenzofuran-2-carboxylic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This application note provides a comprehensive, technically detailed guide for the purification of 5-Methylbenzofuran-2-carboxylic acid using recrystallization. Benzofuran derivatives are crucial scaffolds in medicinal chemistry and drug development, making the isolation of highly pure analogues essential.[1][2][3] This document moves beyond a simple protocol, delving into the causal-based rationale for solvent selection, troubleshooting common crystallization issues, and ensuring the final product meets stringent purity requirements for downstream applications. The methodologies outlined herein are designed for researchers, chemists, and drug development professionals seeking a reliable, self-validating system for purification.

Introduction and Scientific Context

This compound is a key intermediate in the synthesis of various pharmacologically active compounds.[1][4] The purity of this starting material directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Recrystallization remains one of the most powerful and cost-effective techniques for purifying solid organic compounds.[5] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization process dissolves the crude material in a minimal amount of a suitable hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving impurities behind in the saturated mother liquor.[5]

This guide provides an expert-driven protocol, grounded in the physicochemical properties of the target molecule and related aromatic carboxylic acids, to achieve high-purity this compound.

Physicochemical Profile and Safety

A thorough understanding of the compound's properties is foundational to developing a robust purification protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈O₃[6][7]
Molecular Weight 176.17 g/mol [7]
Appearance Typically a solid at room temperature[4]
Boiling Point 332.1 ± 22.0 °C at 760 mmHg[6]
LogP (o/w) 2.87[6]
General Solubility Soluble in organic solvents[4]

Safety & Handling: According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[7]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mandatory Precautions: All handling and experimental procedures must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is required.

The Causality of Solvent Selection

The success of recrystallization is critically dependent on the choice of solvent. The ideal solvent should exhibit:

  • High Solvation Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

  • Low Solvation Power at Ambient or Cold Temperatures: The compound should be sparingly soluble or insoluble at low temperatures to maximize recovery.

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).

  • Non-reactivity: The solvent must be chemically inert towards the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

While specific solubility data for this compound is not extensively published, we can deduce optimal solvent systems from related structures. Aromatic carboxylic acids are often successfully recrystallized from alcohols (methanol, ethanol) or aqueous alcohol mixtures.[8][9] Furthermore, protocols for other benzofuran derivatives cite the use of aqueous methanol, methanol-acetone, or petroleum ether-ethyl acetate mixtures.[10][11]

Based on this analysis, an ethanol/water system is proposed as the primary and most effective choice due to the high polarity of the carboxylic acid group combined with the aromatic benzofuran core.

Table 2: Recommended Solvent Systems for Screening

Solvent SystemRationale & Expected Outcome
1. Ethanol/Water (Primary) Ethanol will dissolve the organic backbone at high temperatures. The gradual addition of water as an anti-solvent will decrease the compound's solubility upon cooling, promoting crystallization.[12] Excellent for tuning polarity to exclude both more polar and less polar impurities.
2. Methanol/Acetone A known system for benzofuran derivatives.[10] Methanol provides good solvating power for the carboxylic acid, while acetone can help dissolve the aromatic rings. The mixture's polarity can be adjusted.
3. Ethyl Acetate/Hexane A common system for moderately polar compounds. Ethyl acetate dissolves the compound, and hexane acts as the anti-solvent.[11] Useful if impurities are highly polar.

Detailed Purification Protocol

This protocol is optimized for the purification of approximately 5 grams of crude this compound using the primary ethanol/water solvent system. Adjust volumes accordingly for different scales.

Experimental Workflow Diagram

The logical flow of the purification process is outlined below.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_recovery Step 4: Recovery & Drying A Add Crude Compound to Erlenmeyer Flask B Add Minimal Hot Ethanol (e.g., ~20-25 mL) A->B C Heat Gently on Hotplate (with stirring) B->C D Observe for Insoluble Impurities C->D F Add Hot Water Dropwise Until Persistent Cloudiness C->F No Impurities E Perform Hot Gravity Filtration D->E Impurities Present E->F G Add Hot Ethanol to Re-dissolve F->G H Cool Slowly to Room Temp G->H I Cool in Ice Bath (≥ 30 min) H->I J Collect Crystals via Vacuum Filtration I->J K Wash with Cold Ethanol/Water J->K L Dry Crystals (Vacuum Oven) K->L M Pure Product L->M

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound (~5.0 g) into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 20-25 mL of ethanol. Heat the mixture gently on a hotplate with stirring until the solvent begins to boil.

    • Continue adding small portions of hot ethanol until the solid is completely dissolved. Causality: Using the minimal amount of hot solvent is critical for achieving a supersaturated solution upon cooling, which is necessary for maximizing product recovery.

  • Decolorization & Hot Filtration (if necessary):

    • If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal (approx. 1-2% by weight), and bring it back to a boil for a few minutes.

    • If insoluble solid impurities are present (or if charcoal was added), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would lead to significant loss of yield.

  • Inducing Crystallization:

    • To the clear, hot filtrate, add hot deionized water dropwise while stirring until the solution becomes faintly but persistently cloudy (turbid). This indicates the saturation point has been reached.

    • Add a few drops of hot ethanol to re-dissolve the precipitate and render the solution clear again. Causality: This two-step process of adding an anti-solvent (water) to the point of saturation and then slightly backing off ensures the solution is perfectly poised for optimal crystal growth upon cooling.[12]

  • Crystal Growth and Maturation:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is paramount for the formation of large, well-defined crystals. Rapid cooling tends to trap impurities within the crystal lattice, diminishing the effectiveness of the purification.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collection and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals on the filter paper with a small amount (a few mL) of an ice-cold 50:50 ethanol/water mixture. Causality: The wash solvent must be cold to prevent the dissolution of the purified product. It should also have a composition that effectively removes the impurity-laden mother liquor without dissolving the desired crystals.

    • Press the crystals dry on the funnel with a clean stopper or spatula to remove as much solvent as possible.

  • Drying:

    • Transfer the crystalline product to a pre-weighed watch glass.

    • Dry the crystals to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to avoid any potential degradation.

Troubleshooting Guide

Table 3: Common Recrystallization Issues and Solutions

ProblemPotential Cause(s)Recommended Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the compound is too insoluble.Add more of the primary solvent (ethanol) to increase solubility. If the issue persists, switch to a lower-boiling point solvent system from Table 2.
No Crystal Formation Too much solvent was used; the solution is not supersaturated.Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface. If that fails, add a single seed crystal of the pure compound. As a last resort, gently evaporate some solvent by heating and repeat the cooling process.
Poor Yield/Recovery The compound has significant solubility in the cold solvent; too much solvent was used for washing.Ensure the solution is thoroughly chilled in the ice bath. Use a minimal volume of ice-cold solvent for washing the crystals.
Colored Crystals Colored impurities were not fully removed.Add a small amount of activated charcoal to the hot solution before the filtration step. Ensure the amount is minimal to avoid adsorbing the product.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of this compound. By understanding the physicochemical principles behind solvent selection and the crystallization process, researchers can consistently obtain high-purity material suitable for demanding applications in pharmaceutical and chemical synthesis. The troubleshooting guide further equips scientists to address common challenges, ensuring a high success rate.

References

  • 5-Methyl-1-benzofuran-2-carboxylic acid | CAS#:10242-09-8 | Chemsrc . Chemsrc.com. Available at: [Link].

  • 2-methyl benzofuran, 4265-25-2 - The Good Scents Company . The Good Scents Company. Available at: [Link].

  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane - MDPI . MDPI. Available at: [Link].

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate . ResearchGate. Available at: [Link].

  • US3147280A - Preparation of benzofuran derivatives - Google Patents. Google Patents.
  • Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3) - Cheméo . Cheméo. Available at: [Link].

  • 5-(Hydroxymethyl)furan-2-carboxylic acid - High purity | EN - Georganics . Georganics. Available at: [Link].

  • 5-Methyl-1-benzofuran-2-carboxylic acid | C10H8O3 | CID 932007 - PubChem . PubChem @ NIH. Available at: [Link].

  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents. Google Patents.
  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents. Google Patents.
  • THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS . Chemistry & Chemical Technology. Available at: [Link].

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate . ResearchGate. Available at: [Link].

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents. Google Patents.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles . Der Pharma Chemica. Available at: [Link].

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem . LookChem. Available at: [Link].

  • Synthesis and Crystal Structure of Benzofuran Derivative - Asian Publication Corporation . Asian Journal of Chemistry. Available at: [Link].

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester . University of Rochester. Available at: [Link].

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega . ACS Publications. Available at: [Link].

  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity . ResearchGate. Available at: [Link].

  • Recrystallization and Crystallization . University of California, Davis. Available at: [Link].

  • Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H - ChemRxiv . ChemRxiv. Available at: [Link].

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 . MDPI. Available at: [Link].

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Application Note: A Protocol for the Purification of 5-Methylbenzofuran-2-carboxylic Acid via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 5-Methylbenzofuran-2-carboxylic acid using silica gel column chromatography. Benzofuran derivatives are significant scaffolds in medicinal chemistry and drug development, making their efficient purification a critical step in synthesis workflows. The presence of a carboxylic acid moiety introduces specific challenges, primarily peak tailing due to strong interactions with the polar silica stationary phase. This guide explains the causal logic behind overcoming this issue by modifying the mobile phase and provides a step-by-step methodology for researchers, scientists, and drug development professionals to achieve high purity of the target compound.

Introduction and Scientific Principles

This compound (C₁₀H₈O₃, MW: 176.17 g/mol ) is an organic compound featuring a benzofuran core, a structure of interest in pharmaceutical and agrochemical research.[1] Its purification is often complicated by the dual nature of the molecule: a moderately non-polar benzofuran ring system (calculated XLogP3 of 2.8) and a highly polar, acidic carboxylic acid group.[2]

In normal-phase chromatography, where a polar stationary phase like silica gel is used, highly polar functional groups can lead to problematic interactions.[3] Carboxylic acids, in particular, can exist in equilibrium between their protonated (R-COOH) and deprotonated (R-COO⁻) forms on the silica surface. The anionic carboxylate form interacts very strongly with the silanol groups (Si-OH) of the stationary phase, resulting in significant band broadening and "tailing" of the elution peak. This phenomenon severely compromises separation efficiency and final purity.

The cornerstone of this protocol is the suppression of this ionization. By introducing a small percentage of a volatile acid, such as acetic acid or formic acid, into the mobile phase, the equilibrium is shifted to favor the neutral, protonated form of the carboxylic acid.[4] This less polar species has a weaker, more uniform interaction with the silica gel, resulting in a more symmetrical peak shape and a predictable elution profile, which is essential for effective purification.[4]

Materials and Equipment

Reagents
  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Acetic Acid (Glacial, ACS grade)

  • Dichloromethane (DCM, for sample loading, HPLC grade)

  • Deuterated Chloroform (CDCl₃, for NMR analysis)

  • TLC plates (Silica gel 60 F₂₅₄)

Equipment
  • Glass chromatography column with stopcock

  • Separatory funnel (for gradient elution, optional)

  • Flasks (round-bottom and Erlenmeyer)

  • Beakers

  • Test tubes and rack for fraction collection

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • NMR Spectrometer (for purity analysis)

  • Analytical balance

Experimental Workflow Diagram

The overall process, from initial analysis to the final pure product, is outlined in the workflow diagram below.

Chromatography_Workflow cluster_prep Phase 1: Preparation & System Optimization cluster_execution Phase 2: Chromatographic Separation cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product TLC TLC Analysis (Hexane:EtOAc + 0.5% AcOH) Crude->TLC Solvent Determine Optimal Eluent Ratio (Rf ≈ 0.3) TLC->Solvent ColumnPrep Prepare Silica Slurry & Pack Column Solvent->ColumnPrep SampleLoad Dissolve Sample (min. DCM) & Load onto Column ColumnPrep->SampleLoad Elution Elute with Solvent System SampleLoad->Elution Collection Collect Fractions Elution->Collection TLC_Fractions Analyze Fractions by TLC Collection->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Evaporate Solvent (Rotary Evaporator) Combine->Evap Pure Pure Compound Evap->Pure

Caption: Workflow for the purification of this compound.

Detailed Step-by-Step Protocol

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

Causality: Before committing to a large-scale column, TLC is used to rapidly determine the ideal mobile phase composition. The goal is to find a solvent system where the target compound has a Retention Factor (R_f) of approximately 0.2-0.4.[5] This R_f range ensures the compound moves down the column at a reasonable rate, well-separated from both less polar impurities (higher R_f) and more polar impurities (lower R_f).

  • Prepare Eluents: Create a series of test eluents in small beakers. Start with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). To each of these mixtures, add 0.5% (v/v) glacial acetic acid.

  • Spot the Plate: Dissolve a small amount of the crude material in a few drops of ethyl acetate or DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm.

  • Select System: Identify the solvent system that gives your target compound an R_f value in the desired 0.2-0.4 range. For benzofuran derivatives, systems like petroleum ether and ethyl acetate are also common.[6][7][8]

Step 2: Column Preparation (Slurry Packing)

Causality: The slurry packing method is superior to dry packing as it minimizes the chances of air bubbles and channels forming within the stationary phase. A homogeneously packed column is essential for achieving an even solvent flow and sharp separation bands.

  • Select Column: Choose a glass column of appropriate size. A general rule is to use a silica gel mass that is 40-100 times the mass of the crude sample to be purified.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel. Add your chosen mobile phase (determined in Step 1) to the silica gel to create a free-flowing slurry. Stir gently to release trapped air.

  • Pack the Column: With the column stopcock closed, pour the slurry into the column. Use a funnel to aid the process. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, gently tap the side of the column to encourage even settling of the silica bed.

  • Equilibrate: Once the silica has settled, add a thin layer of sand to the top to protect the silica surface. Pass 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated. Never let the solvent level drop below the top of the silica bed.

Step 3: Sample Loading

Causality: The sample must be applied to the column in the most concentrated form possible to create a narrow starting band. A wide starting band will lead to broad, overlapping elution bands, nullifying the separation.

  • Dissolve Sample: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent, like dichloromethane (DCM) or the mobile phase itself.

  • Load onto Column: Carefully pipette the dissolved sample solution directly onto the top of the sand layer.

  • Adsorb Sample: Open the stopcock and allow the solvent containing the sample to drain until it is just level with the sand. This adsorbs the compound onto the top of the silica.

  • Wash: Carefully add a small amount of fresh eluent to wash the sides of the column and repeat the draining process. Repeat this wash step 2-3 times to ensure all the sample is adsorbed onto the silica in a tight band.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully fill the top of the column with the mobile phase. If using a separatory funnel as a reservoir, fill it and place it on top of the column.

  • Apply Pressure (Optional): For flash chromatography, apply gentle positive pressure using a pump or inert gas to achieve a steady flow rate (e.g., 5-10 cm/min).

  • Collect Fractions: Begin collecting the eluent in numbered test tubes as it exits the column. The size of the fractions will depend on the column size (e.g., 10-20 mL fractions for a medium-sized column).

Step 5: Analysis of Fractions
  • Monitor by TLC: Spot every few fractions onto a TLC plate. Develop the plate using the same mobile phase.

  • Identify Pure Fractions: Visualize the developed plate under UV light. Identify the test tubes that contain only the spot corresponding to your pure product.

  • Combine and Evaporate: Combine the identified pure fractions into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator. The added acetic acid is volatile and will co-evaporate with the eluent.

Summary of Chromatographic Parameters

ParameterRecommended Value / DescriptionRationale
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard polar stationary phase for normal-phase chromatography.[3]
Mobile Phase Hexane:Ethyl Acetate with 0.5% Acetic AcidA common solvent system for moderately polar compounds.[5] Acetic acid is added to suppress ionization of the carboxylic acid group, preventing peak tailing.[4]
Optimal R_f ~0.3Provides a good balance between retention time and separation from impurities.
Sample Loading Wet loading with minimal DCM or mobile phaseEnsures a narrow starting band for optimal resolution.
Detection UV visualization at 254 nmThe aromatic benzofuran ring is UV active, allowing for easy detection on TLC plates.

Troubleshooting

ProblemPossible CauseSuggested Solution
Peak Tailing Insufficient acid in the mobile phase.Increase the acetic acid concentration slightly (e.g., to 1.0%).
Poor Separation Eluent is too polar (high R_f).Decrease the proportion of ethyl acetate in the mobile phase to increase retention and improve separation.[5]
Compound Won't Elute Eluent is not polar enough (low R_f).Increase the proportion of ethyl acetate in the mobile phase (gradient elution).
Cracked Silica Bed Column ran dry during packing or elution.The run must be restarted. Ensure the solvent level never drops below the top of the silica.

References

  • PubChem. 5-methylfuran-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Reddit. Column chromatography of carboxylic acids? r/chemistry. Available from: [Link]

  • PubChem. 5-Methyl-1-benzofuran-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Biotage. Purifying ionic compounds by flash column chromatography. (2023). Available from: [Link]

  • ACS Publications. Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Available from: [Link]

  • Kinnory, D. S., Takeda, Y., & Greenberg, D. M. (1955). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Journal of Biological Chemistry, 212(1), 379-383. Available from: [Link]

  • ResearchGate. How to separate ester from carboxylic acid by using chromatography? Available from: [Link]

  • National Institutes of Health. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Available from: [Link]

  • Waters Corporation. HPLC Separation Modes. Available from: [Link]

  • Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Available from: [Link]

  • Zeitschift für Naturforschung. A Clean Synthesis of Novel 3-Alkoxy-2-(benzofuran-3-yl)benzofurans via a One-pot Pseudo Three-component Reaction using H PW O ·. Available from: [Link]

  • Northrop, B. H. FLASH OPTIMIZATION. University of Connecticut. Available from: [Link]

  • University of California, Irvine. Flash Optimization. Available from: [Link]

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The Versatile Scaffold: 5-Methylbenzofuran-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Core - A Privileged Structure in Drug Discovery

The benzofuran nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and electron-rich nature make it an ideal framework for interacting with a diverse array of biological targets.[1][2] Derivatives of benzofuran are ubiquitous in nature and have been shown to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] This inherent biological activity has spurred extensive research into the synthesis and therapeutic applications of novel benzofuran-based compounds.

This application note focuses on a specific, yet highly promising derivative: 5-Methylbenzofuran-2-carboxylic acid . We will explore its potential applications in medicinal chemistry, drawing upon the established biological activities of closely related analogs. This document will serve as a comprehensive guide for researchers, providing not only a theoretical framework but also detailed, actionable protocols for the synthesis and evaluation of novel drug candidates based on this versatile scaffold.

The Strategic Importance of the 5-Methyl and 2-Carboxylic Acid Moieties

The specific substitution pattern of this compound offers distinct advantages for drug design:

  • The 2-Carboxylic Acid Group: This functional group is a key handle for derivatization, most commonly through the formation of amide bonds. Amides are a cornerstone of medicinal chemistry due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The carboxylic acid itself can also act as a crucial pharmacophoric element, for instance, by forming salt bridges with basic residues in an enzyme's active site.

  • The 5-Methyl Group: The introduction of a methyl group at the 5-position of the benzofuran ring can significantly influence the molecule's physicochemical properties. This small alkyl group can enhance binding to a target protein through hydrophobic interactions. Furthermore, the methyl group can modulate the electronic properties of the aromatic system, potentially influencing the reactivity and bioavailability of the molecule. While direct structure-activity relationship (SAR) data for the 5-methyl group is not extensively published, studies on related benzofuran derivatives have shown that substitutions on the benzene ring can significantly impact biological activity.[1] For instance, the presence of halogen or methoxy groups has been shown to enhance cytotoxic effects in cancer cell lines.[1] By analogy, the 5-methyl group is hypothesized to provide a favorable lipophilic interaction within the binding pocket of target proteins.

Application Focus: A Scaffold for Anticancer Drug Discovery

Derivatives of benzofuran-2-carboxylic acid have shown significant promise as anticancer agents.[2] These compounds have been reported to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

One notable application is the development of kinase inhibitors . Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[3] The benzofuran scaffold has been successfully employed to design inhibitors of several kinases, including Pim-1 and CDK2.[3]

Another promising avenue is the development of NF-κB inhibitors . The transcription factor NF-κB is a key regulator of inflammation and is constitutively active in many types of cancer, promoting cell survival and proliferation. Novel benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been synthesized and shown to exhibit potent cytotoxic activities against various human cancer cell lines, coupled with the inhibition of NF-κB transcriptional activity.[4]

The following sections provide detailed protocols for the synthesis of a representative amide derivative of this compound and for its evaluation as a potential anticancer agent.

Experimental Protocols

Protocol 1: Synthesis of N-(4-chlorophenyl)-5-methylbenzofuran-2-carboxamide

This protocol describes a general method for the amidation of this compound. 4-chloroaniline is used as a representative amine, but this can be readily substituted with other anilines or aliphatic amines to generate a library of derivatives for SAR studies.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry Dichloromethane (DCM)

  • 4-chloroaniline

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Acid Chloride Formation:

    • To a solution of this compound (1.0 eq) in dry DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Add a catalytic amount of dry DMF.

    • Stir the reaction mixture at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-methylbenzofuran-2-carbonyl chloride. Use this directly in the next step.

  • Amide Coupling:

    • Dissolve the crude acid chloride in dry DCM.

    • In a separate flask, dissolve 4-chloroaniline (1.1 eq) and triethylamine (1.5 eq) in dry DCM.

    • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure N-(4-chlorophenyl)-5-methylbenzofuran-2-carboxamide.

Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of the synthesized compounds against a human cancer cell line (e.g., HeLa - cervical cancer).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized N-(4-chlorophenyl)-5-methylbenzofuran-2-carboxamide (and other derivatives)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM.

    • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plate for 48 hours at 37 °C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37 °C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualization of Key Processes

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of N-substituted-5-methylbenzofuran-2-carboxamides.

G A This compound B 5-Methylbenzofuran-2-carbonyl chloride A->B SOCl2, cat. DMF D N-substituted-5-methylbenzofuran-2-carboxamide B->D Triethylamine C Amine (R-NH2) C->D

Caption: General synthetic route for N-substituted-5-methylbenzofuran-2-carboxamides.

Hypothesized Mechanism of Action: Kinase Inhibition

This diagram depicts a simplified model of how a 5-methylbenzofuran-2-carboxamide derivative might inhibit a protein kinase.

G cluster_0 Kinase Active Site Kinase ATP Binding Pocket Hinge Region Hydrophobic Pocket Substrate Substrate Protein Kinase->Substrate Phosphorylation Inhibitor 5-Methylbenzofuran-2-carboxamide Derivative Inhibitor->Kinase:f0 Competitive Binding Cell_Proliferation Cell Proliferation Inhibitor->Cell_Proliferation Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Induction ATP ATP ATP->Kinase:f0 Phosphorylated_Substrate Phosphorylated Substrate Phosphorylated_Substrate->Cell_Proliferation

Caption: Competitive inhibition of a protein kinase by a benzofuran derivative.

Conclusion and Future Directions

This compound is a promising and versatile scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its strategic substitution pattern provides a solid foundation for creating libraries of derivatives with diverse pharmacological profiles. The protocols outlined in this application note offer a starting point for researchers to synthesize and evaluate new compounds based on this core structure.

Future research should focus on a systematic exploration of the structure-activity relationships of 5-methylbenzofuran-2-carboxamide derivatives. By varying the substituents on the amide nitrogen, it will be possible to fine-tune the potency and selectivity of these compounds against specific biological targets. Furthermore, investigating the in vivo efficacy and pharmacokinetic properties of the most promising candidates will be a crucial next step in their development as potential clinical therapeutics.

References

  • Youssif, B. G., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(9), 2875. [Link]

  • Krawiecka, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • PubChem. (n.d.). 5-Methyl-1-benzofuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Amin, K. M., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2534-2539. [Link]

  • El-Sayed, M. A. A., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027. [Link]

  • Li, Y., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • Hassan, A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Goud, B. S., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 767-774. [No direct URL available in search results]
  • Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Krawiecka, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • El-Gamal, M. I., et al. (2021). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1854. [Link]

  • Wang, Y., et al. (2022). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 27(19), 6649. [Link]

  • Liu, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(15), 4983. [Link]

  • Amin, K. M., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2534-2539. [Link]

Sources

Application Notes and Protocols: 5-Methylbenzofuran-2-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and capacity for diverse functionalization make it an invaluable scaffold in medicinal chemistry and drug discovery. The strategic incorporation of a methyl group at the 5-position and a carboxylic acid at the 2-position, as in 5-Methylbenzofuran-2-carboxylic acid, offers a unique combination of lipophilicity and a key functional handle for synthetic elaboration. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the effective utilization of this compound as a pivotal building block in the synthesis of advanced intermediates and potential therapeutic agents. We will delve into the causality behind experimental choices, provide validated protocols, and showcase its application in the synthesis of molecules targeting critical biological pathways.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 10242-09-8[2][3]
Molecular Formula C₁₀H₈O₃[2][3]
Molecular Weight 176.17 g/mol [2][3]
Appearance Solid[4]
IUPAC Name 5-methyl-1-benzofuran-2-carboxylic acid[3]
Boiling Point 332.1±22.0 °C at 760 mmHg[2]
Density 1.3±0.1 g/cm³[2]
LogP 2.87[2]

Safety Profile: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Core Synthesis of this compound

The most common and reliable method for the synthesis of the this compound core involves a two-step process starting from the readily available 5-methylsalicylaldehyde. This approach first involves the formation of the ethyl ester followed by saponification.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Ester Formation cluster_1 Step 2: Saponification 5-methylsalicylaldehyde 5-methylsalicylaldehyde K2CO3 K₂CO₃, DMF 5-methylsalicylaldehyde->K2CO3 diethyl_bromomalonate Diethyl bromomalonate diethyl_bromomalonate->K2CO3 ester Ethyl 5-methylbenzofuran-2-carboxylate K2CO3->ester Cyclocondensation ester_hydrolysis Ethyl 5-methylbenzofuran-2-carboxylate KOH KOH, Ethanol/H₂O ester_hydrolysis->KOH acid 5-Methylbenzofuran- 2-carboxylic acid KOH->acid Hydrolysis acid 5-Methylbenzofuran- 2-carboxylic acid coupling Coupling Agent (e.g., HATU, EDC) acid->coupling amine Primary or Secondary Amine (R-NH₂) amine->coupling amide 5-Methylbenzofuran- 2-carboxamide coupling->amide Amide Bond Formation

Sources

Application Notes and Protocols: Investigating the Anticancer Activity of 5-Methylbenzofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to understanding and evaluating the anticancer potential of 5-methylbenzofuran-2-carboxylic acid derivatives. As a senior application scientist, this guide is structured to provide not only procedural steps but also the scientific rationale behind the experimental designs, ensuring a robust and well-validated approach to your research.

Introduction: The Therapeutic Promise of Benzofuran Scaffolds

The benzofuran moiety is a privileged heterocyclic structure found in numerous natural and synthetic compounds with a wide array of biological activities.[1] In the realm of oncology, benzofuran derivatives have emerged as promising candidates for the development of novel anticancer agents due to their demonstrated ability to inhibit cancer cell proliferation through various mechanisms.[1][2] These compounds have been reported to induce apoptosis, cause cell cycle arrest, and interfere with critical signaling pathways essential for tumor growth and survival.[2][3][4]

The this compound scaffold, in particular, offers a versatile platform for medicinal chemists. The carboxylic acid group at the 2-position and the methyl group at the 5-position can be readily modified to optimize physiochemical properties and enhance biological activity. This guide will delve into the mechanisms of action of these derivatives and provide detailed protocols for their evaluation.

Mechanisms of Anticancer Activity

The anticancer effects of this compound derivatives and their analogues are often multi-faceted. Understanding these mechanisms is crucial for identifying the most promising lead compounds and for designing effective combination therapies.

Induction of Apoptosis

A primary mechanism by which many anticancer agents, including benzofuran derivatives, exert their effects is through the induction of apoptosis, or programmed cell death.[3] Several studies have shown that these compounds can trigger apoptotic pathways in various cancer cell lines.[3][4] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process.

A key indicator of apoptosis is the externalization of phosphatidylserine on the cell membrane, which can be detected using Annexin V staining in flow cytometry. Furthermore, the activation of effector caspases, such as caspase-3 and caspase-7, confirms the induction of the apoptotic cascade.[3] Some benzofuran derivatives have also been shown to influence the expression of pro- and anti-apoptotic proteins, further tipping the cellular balance towards death.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often have dysregulated cell cycle control, leading to uncontrolled proliferation.

Flow cytometry analysis of DNA content is a standard method to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with active benzofuran derivatives has been shown to cause an accumulation of cells in specific phases, such as the G2/M phase, indicating an arrest at this checkpoint.[5] This arrest prevents the cells from entering mitosis and ultimately leads to a reduction in tumor cell growth.[5]

Inhibition of Tubulin Polymerization

The microtubule network is a dynamic component of the cytoskeleton that plays a critical role in cell division, intracellular transport, and maintenance of cell shape. Tubulin is the protein subunit of microtubules, and its polymerization is essential for the formation of the mitotic spindle during cell division.

Several benzofuran derivatives have been identified as inhibitors of tubulin polymerization.[4] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[4] This mechanism of action is shared by several clinically successful anticancer drugs, highlighting the therapeutic potential of benzofuran-based tubulin inhibitors.

Modulation of Key Signaling Pathways

The anticancer activity of these derivatives can also be attributed to their ability to modulate specific signaling pathways that are often hyperactivated in cancer.

  • VEGFR-2 Inhibition: Some benzofuran-based chalcone derivatives have been shown to act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to the tumor, thereby inhibiting its growth.[6]

  • Carbonic Anhydrase Inhibition: Certain benzofuran-based carboxylic acids have demonstrated inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis.[5]

Below is a conceptual workflow for the initial screening and mechanistic evaluation of novel this compound derivatives.

Anticancer Drug Discovery Workflow Conceptual Workflow for Evaluating Anticancer Activity cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Target Identification Synthesis Synthesis MTT_Assay Cell Viability Assay (MTT) Synthesis->MTT_Assay Test Compounds IC50 Determine IC50 Values MTT_Assay->IC50 Identify Potent Compounds Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Further Characterization Cell_Cycle_Analysis Cell Cycle Analysis IC50->Cell_Cycle_Analysis Western_Blot Western Blotting Apoptosis_Assay->Western_Blot Investigate Protein Expression Cell_Cycle_Analysis->Western_Blot Target_Validation Target Validation Studies (e.g., Kinase Assays, Tubulin Polymerization) Western_Blot->Target_Validation Identify Potential Targets

Caption: A streamlined workflow for the discovery and initial characterization of novel anticancer compounds.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of selected benzofuran derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDCancer Cell LineIC50 (µM)Reference
9e (5-bromobenzofuran derivative) MDA-MB-231 (Breast)2.52 ± 0.39[5]
Doxorubicin (Reference) MDA-MB-231 (Breast)2.36 ± 0.18[5]
50g (Benzofuran-2-carboxamide derivative) HCT-116 (Colon)0.87[4]
50g (Benzofuran-2-carboxamide derivative) HeLa (Cervical)0.73[4]
50g (Benzofuran-2-carboxamide derivative) A549 (Lung)0.57[4]
13g (Benzofuran hybrid) MCF-7 (Breast)1.287[2]
Cisplatin (Reference) MCF-7 (Breast)2.184[2]

Experimental Protocols

The following protocols are provided as a guide for the in vitro evaluation of this compound derivatives. It is essential to optimize these protocols for your specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[7]

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.[11]

Materials:

  • 6-well plates or culture tubes

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[11]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions (typically 5 µL of each).[12]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Protocol 3: Analysis of Signaling Proteins by Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[13] This allows for the investigation of the effects of test compounds on the expression levels of key proteins involved in apoptosis, cell cycle regulation, and other relevant signaling pathways.[13][14]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., against caspases, cyclins, tubulin, p-ERK, p-AKT)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle shaking.[16]

  • Washing: Wash the membrane several times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Apoptosis_Signaling_Pathway Simplified Apoptosis Signaling Cascade Benzofuran_Derivative 5-Methylbenzofuran-2-carboxylic Acid Derivative Cell_Stress Cellular Stress / DNA Damage Benzofuran_Derivative->Cell_Stress Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Cell_Stress->Pro_Apoptotic activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Cell_Stress->Anti_Apoptotic inhibits Mitochondria Mitochondrial Outer Membrane Permeabilization Pro_Apoptotic->Mitochondria Anti_Apoptotic->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Effector Caspases Activation (Caspase-3, -7) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis cleaves cellular substrates

Caption: A simplified diagram of the intrinsic apoptotic pathway potentially activated by the test compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate the anticancer activity of new derivatives. Future research should focus on elucidating the precise molecular targets of the most potent compounds, optimizing their pharmacokinetic properties, and evaluating their efficacy in in vivo models of cancer. A thorough understanding of the structure-activity relationships will be paramount in designing the next generation of benzofuran-based cancer therapeutics.

References

  • Abdel-Maksoud, M. S., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Omega, 5(12), 6585–6596. [Link]

  • Muryleva, A. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096–11120. [Link]

  • Krajka-Kuźniak, V., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(19), 6299. [Link]

  • Dawood, K. M., & Abbas, A. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

  • Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 15(2), 433-445. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central, PMCID: PMC10112001. [Link]

  • Muryleva, A. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd. [Link]

  • Abdelfatah, S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Dawood, K. M., & Abbas, A. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

  • Muryleva, A. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Thodum, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. [Link]

  • Krawiecka, M., et al. (2014). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 71(6), 1055-1063. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. [Link]

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Application Note: 5-Methylbenzofuran-2-carboxylic Acid as a D-Amino Acid Oxidase (DAAO) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Methylbenzofuran-2-carboxylic acid (CAS: 1914-42-7) is a small-molecule competitive inhibitor utilized primarily in the study of D-Amino Acid Oxidase (DAAO) kinetics. As a structural analog of D-amino acids, it functions by occupying the active site of DAAO, thereby blocking the oxidative deamination of physiological substrates such as D-Serine.[1] This application note details the mechanistic basis of inhibition, provides a validated fluorometric protocol for determining IC50/Ki values, and outlines its utility as a reference probe in schizophrenia-related drug discovery and metabolic enzyme profiling.

Introduction & Mechanism of Action

Chemical Basis of Inhibition

The pharmacological activity of this compound stems from its structural mimicry of the D-amino acid transition state.

  • Carboxylate Pharmacophore: The C2-carboxylic acid moiety mimics the

    
    -carboxyl group of the natural substrate (e.g., D-Serine, D-Alanine), forming critical electrostatic interactions with Arg283  and Tyr224  in the DAAO active site.
    
  • Benzofuran Core: The planar bicyclic system provides hydrophobic stacking interactions within the substrate-binding pocket, mimicking the amino acid side chain but lacking the amine group required for catalysis.

  • 5-Methyl Substitution: This group extends into the hydrophobic sub-pocket, often enhancing binding affinity compared to the unsubstituted parent compound by displacing active-site water molecules and increasing van der Waals contacts.

Physiological Relevance

DAAO is a flavoenzyme responsible for degrading D-Serine, a co-agonist of the NMDA receptor.[1][2][3] Elevated DAAO activity correlates with reduced D-Serine levels and NMDA receptor hypofunction, a hallmark of schizophrenia . Consequently, DAAO inhibitors like this compound are critical tools for:

  • Neuroscience: Elevating synaptic D-Serine levels to treat cognitive impairment.

  • Assay Validation: Serving as a stable, commercially available positive control for high-throughput screening (HTS) campaigns.

Interactive Pathway & Mechanism Diagram

The following diagram illustrates the catalytic cycle of DAAO and the competitive entry of the inhibitor.

DAAO_Inhibition_Mechanism DAAO_FAD DAAO-FAD (Oxidized Form) ES_Complex E-S Complex (Michaelis) DAAO_FAD->ES_Complex + Substrate EI_Complex E-I Complex (Inhibited) DAAO_FAD->EI_Complex + Inhibitor (Competition) Substrate D-Amino Acid (Substrate) Inhibitor 5-Methylbenzofuran- 2-carboxylic acid Reduced_Enzyme DAAO-FADH2 (Reduced) ES_Complex->Reduced_Enzyme Hydride Transfer EI_Complex->DAAO_FAD Dissociation Reduced_Enzyme->DAAO_FAD Reoxidation Product Imino Acid -> alpha-Keto Acid + NH3 Reduced_Enzyme->Product Release Reoxidation O2 -> H2O2 Reoxidation->Reduced_Enzyme

Caption: Competitive inhibition mechanism where this compound competes with D-amino acids for the oxidized DAAO active site, preventing hydride transfer and H2O2 production.

Experimental Protocol: Fluorometric Inhibition Assay

This protocol utilizes a coupled enzyme system (DAAO + Horseradish Peroxidase) to detect H2O2 production via the fluorogenic substrate Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

Materials Required
ReagentConcentration/SpecRole
Enzyme Human or Porcine DAAOTarget Enzyme
Substrate D-Serine (50 mM stock)Physiological Substrate
Inhibitor This compoundTest Compound (DMSO stock)
Coupling Enz Horseradish Peroxidase (HRP)H2O2 Detector
Reporter Amplex RedFluorophore (Ex/Em: 530/590 nm)
Buffer 50 mM Sodium Pyrophosphate, pH 8.3Reaction Matrix
Assay Workflow

Step 1: Preparation of Stocks

  • Dissolve This compound in 100% DMSO to create a 10 mM stock solution.

  • Prepare a 2X Enzyme Mix in assay buffer: 2 U/mL HRP + 4 µg/mL DAAO.

  • Prepare a 2X Substrate Mix in assay buffer: 100 µM Amplex Red + 20 mM D-Serine (concentration should be near

    
     of D-Serine, approx 5-10 mM, to maximize sensitivity to competitive inhibition).
    

Step 2: Plate Setup (96-well Black Plate)

  • Inhibitor Wells: Add 1 µL of Inhibitor (various concentrations) + 49 µL of Assay Buffer.

  • Positive Control (No Inhibitor): Add 1 µL DMSO + 49 µL Assay Buffer.

  • Background Control (No Enzyme): Add 1 µL DMSO + 49 µL Assay Buffer (omit DAAO in next step).

Step 3: Reaction Initiation

  • Add 50 µL of 2X Enzyme Mix to all wells. Incubate for 10 minutes at 25°C to allow inhibitor binding (

    
    ).
    
  • Add 50 µL of 2X Substrate Mix to initiate the reaction.

Step 4: Measurement

  • Mode: Kinetic Fluorescence.

  • Settings: Ex 530 nm / Em 590 nm.

  • Duration: Read every 30 seconds for 20 minutes.

Data Analysis (IC50 Determination)
  • Calculate the Initial Velocity (

    
    )  from the linear portion of the fluorescence vs. time curve (RFU/min).
    
  • Normalize data:

    
    
    
  • Plot % Activity vs. log[Inhibitor]. Fit to the four-parameter logistic equation to determine

    
    .
    
  • Calculate

    
     using the Cheng-Prusoff equation for competitive inhibition:
    
    
    
    
    (Note: Ensure
    
    
    and
    
    
    are in the same units).

Workflow Visualization

Assay_Protocol cluster_prep Preparation Start Start: Prepare Reagents Stock 10mM Inhibitor in DMSO Start->Stock EnzMix 2X Enzyme Mix (DAAO + HRP) Start->EnzMix SubMix 2X Substrate Mix (D-Serine + Amplex Red) Start->SubMix Incubation Pre-Incubation (Enzyme + Inhibitor) 10 min @ 25°C Stock->Incubation EnzMix->Incubation Initiation Add Substrate Mix (Start Reaction) SubMix->Initiation Incubation->Initiation Read Kinetic Read Ex 530 / Em 590 20 mins Initiation->Read Analysis Calculate V0 & IC50 Read->Analysis

Caption: Step-by-step fluorometric assay workflow for determining DAAO inhibition constants.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Fluorescence Spontaneous oxidation of Amplex RedProtect reagents from light; prepare fresh substrate mix immediately before use.
Low Signal Window Inactive DAAO or HRPVerify HRP activity using a standard H2O2 solution. Ensure DAAO FAD cofactor is sufficient (add 10 µM FAD to buffer if needed).
IC50 Variability DMSO interferenceKeep final DMSO concentration < 1%. DAAO is sensitive to organic solvents.
Non-Linear Kinetics Substrate depletionReduce enzyme concentration or measurement time to capture the initial rate (

).

References

  • Sparey, T., et al. (2008).[4] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Duplantier, A. J., et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel Series of Benzisoxazoles as D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry.

  • Katane, M., et al. (2013). "Structure-Activity Relationships of D-Amino Acid Oxidase Inhibitors." Current Medicinal Chemistry.

  • Sacchi, S., et al. (2012). "D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy."[1][2] Current Pharmaceutical Design.

  • Sigma-Aldrich. "Benzofuran-2-carboxylic acid Product Information."

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Synthesis of 5-Methylbenzofuran-2-carboxamide Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis of 5-methylbenzofuran-2-carboxamide and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3][4][5] Intended for researchers, scientists, and professionals in drug development, this document details the strategic considerations behind synthetic pathways, provides robust, step-by-step protocols, and offers insights into the characterization of these valuable molecules.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran motif, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry.[2] Derivatives of benzofuran exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[2][6][7] The 5-methylbenzofuran-2-carboxamide core, in particular, serves as a versatile building block for the development of novel therapeutic agents. The methyl group at the 5-position and the carboxamide at the 2-position offer key points for structural modification, allowing for the fine-tuning of physicochemical properties and biological targets.

Strategic Approaches to Synthesis

The synthesis of 5-methylbenzofuran-2-carboxamide derivatives can be conceptually divided into two primary stages: the construction of the 5-methylbenzofuran-2-carboxylic acid core and the subsequent formation of the amide bond. The choice of a specific synthetic route will depend on the availability of starting materials, desired scale, and the need for specific substitution patterns on the benzofuran ring.

Part 1: Synthesis of the this compound Intermediate

Several robust methods exist for the construction of the benzofuran ring. Below are two common and effective strategies.

Strategy A: Perkin-type Reaction from a Substituted Salicylaldehyde

The Perkin reaction and its variations offer a classical yet effective route to benzofuran-2-carboxylic acids.[8][9][10][11] This approach typically involves the condensation of a salicylaldehyde derivative with an acid anhydride. A more modern and efficient approach involves the reaction of a substituted phenol with a haloacetate followed by intramolecular cyclization.

Strategy B: Palladium-Catalyzed Cross-Coupling and Cyclization

Modern synthetic organic chemistry offers powerful tools for ring construction, with palladium-catalyzed reactions being at the forefront.[12] Sonogashira coupling of a suitably substituted o-halophenol with a terminal alkyne, followed by an intramolecular cyclization, provides a highly versatile and efficient route to a wide range of substituted benzofurans.[12][13][14]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Perkin-type Reaction

This protocol outlines a reliable method starting from the commercially available 2-hydroxy-5-methylbenzaldehyde.

Step 1: Synthesis of Ethyl 5-Methylbenzofuran-2-carboxylate

  • Rationale: This step involves the O-alkylation of the phenolic hydroxyl group with ethyl bromoacetate, followed by an intramolecular condensation to form the furan ring. The use of a base like potassium carbonate is crucial for the deprotonation of the phenol.

  • Procedure:

    • To a stirred solution of 2-hydroxy-5-methylbenzaldehyde (1.36 g, 10 mmol) in dry N,N-dimethylformamide (DMF, 20 mL), add anhydrous potassium carbonate (2.07 g, 15 mmol).

    • To this suspension, add ethyl bromoacetate (1.22 mL, 11 mmol) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford ethyl 5-methylbenzofuran-2-carboxylate as a solid.

Step 2: Hydrolysis to this compound

  • Rationale: Saponification of the ester using a strong base like sodium hydroxide will yield the corresponding carboxylate salt, which upon acidification, will precipitate the desired carboxylic acid.

  • Procedure:

    • Dissolve the ethyl 5-methylbenzofuran-2-carboxylate (from the previous step) in a mixture of ethanol (30 mL) and 2 M aqueous sodium hydroxide (15 mL).

    • Heat the mixture to reflux for 2-3 hours until the ester is completely consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 2 M hydrochloric acid, which will cause the precipitation of a solid.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of 5-Methylbenzofuran-2-carboxamide

This protocol details the conversion of the carboxylic acid intermediate to the final carboxamide product using a standard peptide coupling reagent.

  • Rationale: The direct reaction of a carboxylic acid and an amine to form an amide is a condensation reaction that requires the removal of water and is generally unfavorable under mild conditions.[15] Therefore, the carboxylic acid must first be "activated" to a more reactive species. Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this purpose, proceeding through a highly reactive O-acylisourea intermediate.[16][17][18]

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.76 g, 10 mmol) in dry DMF (20 mL).

    • Add HATU (4.18 g, 11 mmol) to the solution, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.09 mL, 12 mmol).

    • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

    • In a separate flask, prepare a solution of the desired amine (e.g., a concentrated aqueous solution of ammonia (for the primary amide) or a specific primary/secondary amine) (12 mmol) in DMF (5 mL).

    • Add the amine solution dropwise to the activated ester mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired 5-methylbenzofuran-2-carboxamide derivative.

Data Presentation and Characterization

Successful synthesis of 5-methylbenzofuran-2-carboxamide should be confirmed by standard analytical techniques.

PropertyValueSource
Molecular FormulaC₁₀H₉NO₂Calculated
Molecular Weight175.19 g/mol Calculated
AppearanceOff-white to pale yellow solid-
Melting PointVaries depending on purity-

Spectroscopic Data for 5-Methylbenzofuran-2-carboxamide:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.01 (br s, 1H, NH), 7.65 (br s, 1H, NH), 7.53 (s, 1H, Ar-H), 7.46 (d, J = 8.4 Hz, 1H, Ar-H), 7.39 (s, 1H, Ar-H), 7.18 (d, J = 8.4 Hz, 1H, Ar-H), 2.41 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 159.5 (C=O), 154.2, 149.8, 132.5, 129.3, 125.8, 120.9, 111.3, 106.9, 21.5 (CH₃).

  • IR (KBr, cm⁻¹): 3350-3150 (N-H stretching), 1660 (C=O stretching, Amide I), 1610 (N-H bending, Amide II), 1250 (C-O-C stretching).[19]

Visualization of Synthetic Workflow

Diagram 1: Synthesis of this compound

G cluster_0 Step 1: Ester Formation and Cyclization cluster_1 Step 2: Hydrolysis start_A 2-Hydroxy-5-methylbenzaldehyde reagent_A1 Ethyl bromoacetate, K2CO3, DMF start_A->reagent_A1 product_A Ethyl 5-methylbenzofuran-2-carboxylate reagent_A1->product_A start_B Ethyl 5-methylbenzofuran-2-carboxylate product_A->start_B reagent_B1 1. NaOH, EtOH/H2O 2. HCl (aq) start_B->reagent_B1 product_B This compound reagent_B1->product_B

Caption: Synthetic route to the carboxylic acid intermediate.

Diagram 2: Amide Formation

G cluster_0 Amide Coupling start This compound reagents HATU, DIPEA, DMF Amine (R1R2NH) start->reagents product 5-Methylbenzofuran-2-carboxamide Derivative reagents->product

Caption: General scheme for the synthesis of the target amide.

Applications in Drug Discovery

Derivatives of 5-methylbenzofuran-2-carboxamide have shown promise in various therapeutic areas. For instance, related benzofuran carboxamides have been investigated for their potent antimicrobial activity against a range of bacterial and fungal pathogens.[20] Furthermore, the benzofuran scaffold is a key component in a number of anticancer agents, and derivatives of 5-methylbenzofuran-2-carboxamide are actively being explored for their potential to inhibit cancer cell proliferation.[2][6][7][21][22] The ability to readily synthesize a library of these compounds using the protocols outlined above is therefore of great value to medicinal chemists.

References

  • A Concise Introduction of Perkin Reaction. (2018). Journal of Chemical Sciences. Longdom Publishing. Available at: [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. Available at: [Link]

  • Perkin Reaction. J&K Scientific LLC. Available at: [Link]

  • Improved process for preparing benzofuran-2-carboxamide derivatives. Google Patents.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. PMC. Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of new benzofuran carboxamide derivatives. ResearchGate. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester. Google Patents.
  • Perkin Reaction. Cambridge University Press. Available at: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H. ChemRxiv. Available at: [Link]

  • Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. PubMed. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. PMC. Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. SciSpace. Available at: [Link]

  • Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available at: [Link]

  • Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]

  • Amide Formation from Carboxylic Acids. YouTube. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. Available at: [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. PMC. Available at: [Link]

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The Strategic Application of 5-Methylbenzofuran-2-carboxylic Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Agrochemical Discovery

The search for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, the benzofuran scaffold has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological and agrochemical activities, including fungicidal, herbicidal, and insecticidal properties.[2][3] This guide focuses on the synthetic utility of a key intermediate, 5-Methylbenzofuran-2-carboxylic acid , as a versatile starting material for the development of next-generation agrochemicals. We will explore its synthesis and subsequent transformation into potentially potent fungicidal agents, providing detailed protocols and insights into the chemical rationale.

Part 1: Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the starting material is paramount for any successful discovery campaign. While this compound is commercially available, an in-house synthesis can be economically advantageous for large-scale applications. A common and effective method for the synthesis of benzofuran-2-carboxylic acids is through the Perkin rearrangement of 3-halocoumarins.[4][5] An alternative and widely used approach involves the reaction of a substituted salicylaldehyde with a haloacetate followed by cyclization.[6]

Protocol 1: Synthesis of this compound from 2-Hydroxy-5-methylbenzaldehyde

This protocol adapts a general method for the synthesis of benzofuran-2-carboxylic acid esters, followed by hydrolysis.

Reaction Scheme:

Synthesis_of_5-Methylbenzofuran-2-carboxylic_acid start 2-Hydroxy-5-methylbenzaldehyde intermediate Ethyl 5-methylbenzofuran-2-carboxylate start->intermediate Cyclization reagent1 Ethyl chloroacetate, Anhydrous K2CO3, DMF product This compound intermediate->product Hydrolysis reagent2 1. NaOH (aq) 2. HCl (aq)

Caption: Synthesis of this compound.

Materials:

ReagentCAS NumberMolecular WeightQuantity
2-Hydroxy-5-methylbenzaldehyde613-84-3136.15 g/mol 13.6 g (0.1 mol)
Ethyl chloroacetate105-39-5122.55 g/mol 12.3 g (0.1 mol)
Anhydrous Potassium Carbonate584-08-7138.21 g/mol 20.7 g (0.15 mol)
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 150 mL
Sodium Hydroxide1310-73-240.00 g/mol 8.0 g (0.2 mol)
Hydrochloric Acid (concentrated)7647-01-036.46 g/mol As needed
Ethanol64-17-546.07 g/mol 100 mL
Water7732-18-518.02 g/mol As needed

Procedure:

  • Ester Synthesis: To a stirred solution of 2-hydroxy-5-methylbenzaldehyde (0.1 mol) in dry DMF (150 mL), add anhydrous potassium carbonate (0.15 mol) and ethyl chloroacetate (0.1 mol).

  • Heat the reaction mixture to 90-95°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL) with stirring.

  • The precipitated solid, ethyl 5-methylbenzofuran-2-carboxylate, is filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.

  • Hydrolysis: The crude ethyl 5-methylbenzofuran-2-carboxylate (from the previous step) is suspended in a mixture of ethanol (100 mL) and 10% aqueous sodium hydroxide solution (100 mL).

  • The mixture is heated to reflux for 2-3 hours until a clear solution is obtained, indicating the completion of hydrolysis.

  • The ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 2.

  • The precipitated white solid, this compound, is filtered, washed thoroughly with cold water, and dried under vacuum.

Part 2: Application in the Synthesis of Fungicidal Carboxamides

Carboxamide fungicides are a significant class of agrochemicals that act by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi.[2] The conversion of this compound to its corresponding carboxamides is a straightforward and efficient process, offering a modular approach to a library of potential fungicides.

Protocol 2: General Procedure for the Synthesis of N-Aryl-5-methylbenzofuran-2-carboxamides

This protocol is adapted from the synthesis of similar benzofuran-2-carboxamides with demonstrated antifungal activity.[2]

Reaction Scheme:

Synthesis_of_Fungicidal_Carboxamides start 5-Methylbenzofuran- 2-carboxylic acid intermediate 5-Methylbenzofuran- 2-carbonyl chloride start->intermediate Activation reagent1 SOCl2 or (COCl)2 product N-Aryl-5-methylbenzofuran- 2-carboxamide intermediate->product Amidation reagent2 Substituted Aniline, Triethylamine, CH2Cl2

Caption: General synthesis of N-Aryl-5-methylbenzofuran-2-carboxamides.

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example)
This compound10242-09-8176.17 g/mol 1.76 g (10 mmol)
Thionyl chloride (SOCl₂)7719-09-7118.97 g/mol 1.43 g (12 mmol)
Dichloromethane (DCM)75-09-284.93 g/mol 50 mL
Substituted Aniline (e.g., 4-chloroaniline)106-47-8127.57 g/mol 1.28 g (10 mmol)
Triethylamine (Et₃N)121-44-8101.19 g/mol 1.52 g (15 mmol)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (10 mmol) in dry dichloromethane (30 mL), add a catalytic amount of DMF (2-3 drops).

  • Slowly add thionyl chloride (12 mmol) to the stirred solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 5-methylbenzofuran-2-carbonyl chloride, which is used in the next step without further purification.

  • Amidation: Dissolve the crude acid chloride in dry dichloromethane (20 mL) and cool to 0°C.

  • In a separate flask, dissolve the substituted aniline (10 mmol) and triethylamine (15 mmol) in dry dichloromethane (20 mL).

  • Add the aniline solution dropwise to the stirred acid chloride solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Wash the reaction mixture with water (2 x 30 mL), 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and finally with brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Part 3: Application Notes - Structure-Activity Relationship (SAR) and Biological Activity

The fungicidal activity of benzofuran-2-carboxamides is significantly influenced by the nature and position of substituents on both the benzofuran ring and the N-aryl moiety.[2]

  • The 5-Methyl Group: The presence of the methyl group at the 5-position of the benzofuran ring is anticipated to enhance lipophilicity, which can facilitate the penetration of the compound through the fungal cell membrane. Increased lipophilicity often correlates with improved biological activity in agrochemicals.

  • The N-Aryl Substituent: The electronic and steric properties of the substituents on the aniline ring are critical for activity. Electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or nitro groups, at the para- or meta-positions of the phenyl ring have been shown to enhance fungicidal activity in related carboxamide series.[2] This is likely due to their influence on the binding affinity of the molecule to the target enzyme.

Table 1: Antifungal Activity of Representative Benzofuran-2-Carboxamides

The following table presents data adapted from the literature for analogous compounds, demonstrating the potential fungicidal efficacy of this chemical class against important plant pathogens.[2]

Compound Structure (Analogous)PathogenInhibition (%) at 200 mg/L
N-(4-chlorophenyl)benzofuran-2-carboxamideRhizoctonia solani85.2
N-(4-fluorophenyl)benzofuran-2-carboxamideGibberella zeae78.5
N-(3,4-dichlorophenyl)benzofuran-2-carboxamideBotrytis cinerea89.1

Based on these findings, it is highly probable that N-aryl-5-methylbenzofuran-2-carboxamides will exhibit significant antifungal activity. Screening a library of these compounds with diverse N-aryl substituents is a promising strategy for the discovery of novel fungicides.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel agrochemicals. The straightforward conversion of this acid to a variety of N-aryl carboxamides, coupled with the known fungicidal properties of this class of compounds, provides a robust platform for the development of new crop protection agents. The protocols and insights provided in this guide are intended to facilitate research and development efforts in this promising area of agrochemical synthesis.

References

  • Kaur, H., & Singh, J. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. Journal of the Korean Chemical Society, 56(3), 354-357.
  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717.
  • Farhat, J., Alzyoud, L., & Al-Hiari, Y. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.
  • Xin, Y., Wang, H., & Chen, F. (2016). Synthesis and anti-plant pathogenic fungal activity of novel benzofuran-2-carboxamide derivatives.
  • Kossakowski, J., et al. (2011). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids.
  • Patel, R. V., et al. (2014). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Medicinal Chemistry Research, 23(8), 3746-3756.
  • Lin, Z., et al. (2022).
  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573.
  • Krawiecka, M., et al. (2007). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 64(5), 397-401.
  • Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of the Chemical Society of Pakistan, 37(6), 1255-1273.
  • Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). (2022). Technical Disclosure Commons.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Johansson, H., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(22), 5437.
  • ResearchGate. (n.d.). Benzofuran derivatives with antifungal activity. Retrieved from [Link]

  • Kaur, H., & Singh, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
  • Farhat, J., Alzyoud, L., & Al-Hiari, Y. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Farhat, J., Alzyoud, L., & Al-Hiari, Y. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
  • ResearchGate. (n.d.). Benzofurazan derivatives as antifungal agents against phytopathogenic fungi. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of 5-Methylbenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The functionalization of the carboxylic acid group of 5-Methylbenzofuran-2-carboxylic acid opens a gateway to a diverse array of novel chemical entities with significant potential in medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antitumor, antimicrobial, and anti-inflammatory activities.[1][2] This document provides detailed application notes and step-by-step protocols for the key transformations of the 2-carboxylic acid moiety of this compound, enabling the synthesis of amides, esters, and the corresponding primary alcohol.

Synthesis of 5-Methylbenzofuran-2-carboxamides

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of various substituents to modulate the physicochemical and pharmacological properties of a lead compound. The direct coupling of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, activation of the carboxylic acid is paramount. Herein, we detail two robust methods for the synthesis of 5-Methylbenzofuran-2-carboxamides: activation via an acyl chloride intermediate and direct coupling using peptide coupling reagents.

Method A: Acyl Chloride Formation Followed by Amination

This classic two-step approach involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with a primary or secondary amine to form the desired amide.[4] Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for the formation of acyl chlorides.[3]

G cluster_0 Acyl Chloride Formation cluster_1 Amidation cluster_2 start 5-Methylbenzofuran- 2-carboxylic acid reagent1 SOCl₂ or (COCl)₂ Cat. DMF, DCM start->reagent1 Activation intermediate 5-Methylbenzofuran- 2-carbonyl chloride reagent1->intermediate amine Primary or Secondary Amine (R¹R²NH) intermediate->amine Nucleophilic Acyl Substitution base Base (e.g., Et₃N, Pyridine) DCM product 5-Methylbenzofuran- 2-carboxamide amine->product base->product

Figure 1: Workflow for the two-step synthesis of 5-Methylbenzofuran-2-carboxamides.

Protocol 1: Synthesis of N-substituted-5-methylbenzofuran-2-carboxamide via Acyl Chloride

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound176.171.01.0176 mg
Thionyl chloride (SOCl₂)118.971.51.50.11 mL
N,N-Dimethylformamide (DMF)73.09catalytic-1 drop
Dichloromethane (DCM), anhydrous84.93--10 mL
Amine (R¹R²NH)-1.11.1Varies
Triethylamine (Et₃N)101.191.51.50.21 mL

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (176 mg, 1.0 mmol) and anhydrous dichloromethane (5 mL).

    • Add a catalytic amount of DMF (1 drop).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (0.11 mL, 1.5 mmol) dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

    • Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

    • Remove the solvent and excess thionyl chloride in vacuo to obtain the crude 5-Methylbenzofuran-2-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous dichloromethane (5 mL) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • In a separate flask, dissolve the desired amine (1.1 mmol) and triethylamine (0.21 mL, 1.5 mmol) in anhydrous dichloromethane (5 mL).

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[2][5]

Method B: Direct Amide Coupling with HATU

Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), facilitate the direct formation of amides from carboxylic acids and amines under mild conditions. HATU activates the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by the amine.[6] This method is particularly useful for sensitive substrates.

G start 5-Methylbenzofuran- 2-carboxylic acid reagents Amine (R¹R²NH) HATU, DIPEA DMF or DCM start->reagents One-Pot Coupling product 5-Methylbenzofuran- 2-carboxamide reagents->product

Figure 2: One-pot synthesis of 5-Methylbenzofuran-2-carboxamides using HATU.

Protocol 2: HATU-Mediated Synthesis of N-substituted-5-methylbenzofuran-2-carboxamide

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound176.171.01.0176 mg
HATU380.231.21.2456 mg
Amine (R¹R²NH)-1.11.1Varies
N,N-Diisopropylethylamine (DIPEA)129.242.52.50.44 mL
N,N-Dimethylformamide (DMF), anhydrous73.09--5 mL

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (176 mg, 1.0 mmol), the desired amine (1.1 mmol), and HATU (456 mg, 1.2 mmol).

  • Add anhydrous DMF (5 mL) and cool the mixture to 0 °C.

  • Add DIPEA (0.44 mL, 2.5 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring progress by TLC or LC-MS.[7]

  • Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Synthesis of 5-Methylbenzofuran-2-carboxylates (Esters)

Esterification is another fundamental transformation of carboxylic acids. The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common and effective method.[8][9] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used as the solvent, and/or the water formed is removed.[10][11]

G start 5-Methylbenzofuran- 2-carboxylic acid reagents Alcohol (R-OH, excess) Acid Catalyst (e.g., H₂SO₄) Heat (Reflux) start->reagents Fischer Esterification product 5-Methylbenzofuran- 2-carboxylate reagents->product G cluster_0 Reduction start 5-Methylbenzofuran- 2-carboxylic acid reagent1 1. LiAlH₄, THF 2. H₃O⁺ workup start->reagent1 product 5-Methylbenzofuran- 2-methanol reagent1->product

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzofuran Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing the benzofuran scaffold—a privileged motif in a multitude of natural products and pharmacologically active compounds. As a seasoned application scientist, my goal is to provide you with not just protocols, but the underlying rationale and field-tested insights to empower you to troubleshoot and optimize your reactions effectively. This center is structured to address the specific challenges you may encounter, moving beyond rigid templates to offer a dynamic resource for your experimental work.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section provides quick answers to common issues encountered during benzofuran synthesis.

Q1: My palladium-catalyzed benzofuran synthesis is giving a low yield. What are the first parameters I should investigate?

A1: Low yields in palladium-catalyzed benzofuran syntheses can often be attributed to several key factors. Begin by systematically evaluating the following:

  • Catalyst and Ligand System: The choice of palladium source (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) and the phosphine ligand is critical. The electronic and steric properties of the ligand can significantly influence the catalytic activity. For instance, in Sonogashira coupling reactions to form a key intermediate, a combination of a palladium catalyst and a copper co-catalyst like CuI is often employed.[1] If yields are low, consider screening different palladium sources and phosphine ligands.

  • Solvent and Base: The polarity of the solvent and the strength of the base are paramount. Aprotic polar solvents like DMF or DMSO are commonly used. The choice of base, whether inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic (e.g., triethylamine), can be substrate-dependent and dramatically impact the reaction rate and yield.

  • Reaction Temperature: Many benzofuran syntheses require elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to the decomposition of starting materials, products, or the catalyst. A temperature screen is advisable to determine the optimal balance for your specific substrate.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to air and moisture. Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., nitrogen or argon) with properly dried solvents and glassware.

Q2: I am observing significant side product formation in my Sonogashira coupling reaction intended for benzofuran synthesis. What are the likely culprits and how can I mitigate them?

A2: A common and frustrating side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, often referred to as Glaser coupling. This is particularly prevalent in the presence of copper(I) co-catalysts and oxygen.

  • Minimizing Glaser Coupling:

    • Strictly Anaerobic Conditions: Ensure your reaction setup is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through your solvent prior to adding the catalyst and reagents.

    • Copper-Free Conditions: While copper(I) salts accelerate the reaction, they also promote Glaser coupling. Consider running the reaction under copper-free conditions, although this may require higher temperatures or more active palladium catalysts.

    • Choice of Base: The amine base can influence the extent of homocoupling. Experiment with different amines (e.g., triethylamine, diisopropylethylamine) to find the optimal one for your system.

  • Other Potential Side Products:

    • Homocoupling of the Aryl Halide: This can occur, especially with highly reactive aryl halides. Optimizing the stoichiometry of your reactants can help minimize this.

    • Decomposition: At elevated temperatures, your starting materials or product may be susceptible to decomposition. Monitor your reaction by TLC or LC-MS to track product formation and the appearance of degradation products.

Q3: My acid-catalyzed cyclization to form a benzofuran is not working well. What are the common pitfalls?

A3: Acid-catalyzed cyclizations are a classical approach to benzofuran synthesis, but they can be plagued by issues of regioselectivity and side reactions.

  • Choice of Acid: The strength and type of acid (Lewis or Brønsted) are crucial. Strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used, but can lead to charring or undesired rearrangements. Lewis acids such as AlCl₃ or BF₃·OEt₂ can also be effective and may offer different selectivity.[2] A screen of different acids is often necessary.

  • Regioselectivity: In cases where the aromatic ring has multiple potential sites for cyclization, a mixture of regioisomers can be formed. The regiochemical outcome is often governed by steric and electronic factors.

  • Dehydration and Rearrangements: The reaction conditions can sometimes favor dehydration to form undesired olefinic products or Wagner-Meerwein type rearrangements, especially with complex substrates. Careful control of temperature and reaction time is essential.

Q4: I'm attempting a metal-free benzofuran synthesis using a hypervalent iodine reagent, but the reaction is sluggish or incomplete. What should I check?

A4: Metal-free methods using hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA) are attractive "greener" alternatives. However, their success can be sensitive to reaction conditions.

  • Reagent Quality: Hypervalent iodine reagents can decompose upon storage. Ensure you are using a fresh or properly stored batch of the reagent.

  • Solvent: The choice of solvent can significantly impact the reaction rate. Acetonitrile and fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) are often good choices as they can stabilize the reactive intermediates.

  • Additives: In some cases, the addition of a catalytic amount of a strong acid like trifluoroacetic acid (TFA) can accelerate the reaction.

  • Reaction Temperature: While many of these reactions proceed at room temperature, gentle heating may be required for less reactive substrates.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific, widely used benzofuran synthesis methodologies.

Palladium-Catalyzed Intramolecular O-Arylation of o-Halophenols

This powerful method involves the coupling of an o-halophenol with an alkyne (Sonogashira coupling) followed by an intramolecular cyclization.

Common Problem: Low Yield of Benzofuran

// Catalyst Path catalyst_q1 [label="Is the Pd catalyst active?\n(e.g., Pd(0) source)", shape=diamond, fillcolor="#FBBC05"]; catalyst_a1_no [label="Action: Use a fresh catalyst source or a pre-catalyst that generates Pd(0) in situ (e.g., Pd(OAc)2 with a phosphine ligand).", shape=box]; catalyst_q2 [label="Is the ligand appropriate for the substrate?", shape=diamond, fillcolor="#FBBC05"]; catalyst_a2_no [label="Action: Screen different phosphine ligands (e.g., PPh3, XPhos, SPhos). Electron-rich, bulky ligands can be beneficial.", shape=box]; catalyst_q3 [label="Is a copper co-catalyst (e.g., CuI) necessary and active?", shape=diamond, fillcolor="#FBBC05"]; catalyst_a3_no [label="Action: Add or use fresh CuI. Ensure it is not oxidized.", shape=box];

// Conditions Path conditions_q1 [label="Is the atmosphere strictly inert?", shape=diamond, fillcolor="#FBBC05"]; conditions_a1_no [label="Action: Improve degassing of solvents and use of inert gas (Ar or N2).", shape=box]; conditions_q2 [label="Is the temperature optimized?", shape=diamond, fillcolor="#FBBC05"]; conditions_a2_no [label="Action: Perform a temperature screen (e.g., RT, 60°C, 80°C, 100°C).", shape=box]; conditions_q3 [label="Are the solvent and base optimal?", shape=diamond, fillcolor="#FBBC05"]; conditions_a3_no [label="Action: Screen different solvents (e.g., DMF, Toluene, Dioxane) and bases (e.g., K2CO3, Cs2CO3, Et3N).", shape=box];

// Starting Materials Path sm_q1 [label="Are starting materials pure and dry?", shape=diamond, fillcolor="#FBBC05"]; sm_a1_no [label="Action: Purify starting materials (e.g., recrystallization, distillation). Dry solvents and reagents thoroughly.", shape=box];

// Side Reactions Path sr_q1 [label="Is alkyne homocoupling (Glaser) observed?", shape=diamond, fillcolor="#FBBC05"]; sr_a1_yes [label="Action: Use copper-free conditions or ensure rigorous exclusion of oxygen.", shape=box]; sr_q2 [label="Is starting material decomposition occurring?", shape=diamond, fillcolor="#FBBC05"]; sr_a2_yes [label="Action: Lower the reaction temperature or shorten the reaction time.", shape=box];

// Connections start -> check_catalyst; start -> check_conditions; start -> check_starting_materials; start -> check_side_reactions;

check_catalyst -> catalyst_q1; catalyst_q1 -> catalyst_a1_no [label="No"]; catalyst_q1 -> catalyst_q2 [label="Yes"]; catalyst_q2 -> catalyst_a2_no [label="No"]; catalyst_q2 -> catalyst_q3 [label="Yes"]; catalyst_q3 -> catalyst_a3_no [label="No/Unsure"];

check_conditions -> conditions_q1; conditions_q1 -> conditions_a1_no [label="No"]; conditions_q1 -> conditions_q2 [label="Yes"]; conditions_q2 -> conditions_a2_no [label="No"]; conditions_q2 -> conditions_q3 [label="Yes"]; conditions_q3 -> conditions_a3_no [label="No"];

check_starting_materials -> sm_q1; sm_q1 -> sm_a1_no [label="No"];

check_side_reactions -> sr_q1; sr_q1 -> sr_a1_yes [label="Yes"]; sr_q1 -> sr_q2 [label="No"]; sr_q2 -> sr_a2_yes [label="Yes"]; } enddot Caption: Troubleshooting workflow for low yields in Pd-catalyzed benzofuran synthesis.

Data Presentation: Ligand and Base Screening in Palladium-Catalyzed Benzofuran Synthesis

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF10045
2Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)DMF10078
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)DMF10085
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Toluene11092
5(PPh₃)₂PdCl₂ (5)-Et₃N (3)THF6565

Note: This table is a representative example; optimal conditions will vary with the specific substrates.

Copper-Catalyzed Intramolecular Cyclization of o-Alkynylphenols

This method offers a more economical alternative to palladium catalysis for the synthesis of certain benzofuran derivatives.

Common Problem: Incomplete Conversion or No Reaction

// Catalyst Path catalyst_q1 [label="Is the copper source appropriate?\n(e.g., CuI, CuBr, Cu(OTf)2)", shape=diamond, fillcolor="#FBBC05"]; catalyst_a1_no [label="Action: Screen different copper(I) or copper(II) salts.", shape=box]; catalyst_q2 [label="Is the catalyst being poisoned?", shape=diamond, fillcolor="#FBBC05"]; catalyst_a2_yes [label="Action: Ensure high purity of starting materials and solvents. Some functional groups can act as catalyst poisons.", shape=box];

// Base Path base_q1 [label="Is the base strong enough to deprotonate the phenol?", shape=diamond, fillcolor="#FBBC05"]; base_a1_no [label="Action: Switch to a stronger base (e.g., from K2CO3 to Cs2CO3 or an organic base like DBU).", shape=box]; base_q2 [label="Is the base soluble in the reaction medium?", shape=diamond, fillcolor="#FBBC05"]; base_a2_no [label="Action: Choose a base that is soluble in your chosen solvent or consider using a phase-transfer catalyst.", shape=box];

// Solvent Path solvent_q1 [label="Does the solvent polarity favor the reaction?", shape=diamond, fillcolor="#FBBC05"]; solvent_a1_no [label="Action: Screen polar aprotic solvents like DMF, DMSO, or NMP.", shape=box];

// Temperature Path temp_q1 [label="Is the reaction temperature sufficient for cyclization?", shape=diamond, fillcolor="#FBBC05"]; temp_a1_no [label="Action: Gradually increase the reaction temperature, monitoring for product formation and decomposition.", shape=box];

// Connections start -> check_catalyst; start -> check_base; start -> check_solvent; start -> check_temp;

check_catalyst -> catalyst_q1; catalyst_q1 -> catalyst_a1_no [label="No/Unsure"]; catalyst_q1 -> catalyst_q2 [label="Yes"]; catalyst_q2 -> catalyst_a2_yes [label="Yes"];

check_base -> base_q1; base_q1 -> base_a1_no [label="No"]; base_q1 -> base_q2 [label="Yes"]; base_q2 -> base_a2_no [label="No"];

check_solvent -> solvent_q1; solvent_q1 -> solvent_a1_no [label="No"];

check_temp -> temp_q1; temp_q1 -> temp_a1_no [label="No"]; } enddot Caption: Troubleshooting guide for copper-catalyzed benzofuran synthesis.

Section 3: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key benzofuran synthesis reactions.

Protocol: Palladium-Catalyzed Sonogashira Coupling and Cyclization

This protocol describes a general procedure for the synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne.

Materials:

  • o-Iodophenol (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • (PPh₃)₂PdCl₂ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • Triethylamine (3.0 mmol)

  • Anhydrous, degassed THF (10 mL)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-iodophenol, (PPh₃)₂PdCl₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous, degassed THF via syringe, followed by the triethylamine and the terminal alkyne.

  • Heat the reaction mixture to 65 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzofuran.[3]

Protocol: Metal-Free Oxidative Cyclization of a 2-Hydroxystilbene

This protocol provides a general method for the synthesis of a 2-arylbenzofuran from a 2-hydroxystilbene using a hypervalent iodine reagent.

Materials:

  • 2-Hydroxystilbene (1.0 mmol)

  • (Diacetoxyiodo)benzene (PIDA) (1.2 mmol)

  • Anhydrous acetonitrile (10 mL)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, dissolve the 2-hydroxystilbene in anhydrous acetonitrile.

  • Add the (diacetoxyiodo)benzene in one portion.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-arylbenzofuran.

Section 4: Concluding Remarks and Future Outlook

The synthesis of the benzofuran core is a mature yet continually evolving field of organic chemistry. While classical methods remain valuable, the development of more efficient, selective, and sustainable catalytic systems is an ongoing pursuit. This guide has aimed to provide a practical resource for navigating the common challenges associated with these syntheses. By understanding the fundamental principles behind these reactions and adopting a systematic approach to troubleshooting, researchers can significantly improve their success rates in obtaining these valuable heterocyclic compounds.

References

  • Technical Support Center: Optimizing Reaction Conditions for Benzofuran Derivatives - Benchchem.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubliCatt.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH.
  • Benzofuran synthesis - Organic Chemistry Portal.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH.
  • Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University.
  • Total synthesis of natural products containing benzofuran rings - RSC Publishing.
  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway | Organic Letters - ACS Publications.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - NIH.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI.
  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Publishing.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega.
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available from: [Link]

  • One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols - PubMed. Available from: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC - NIH. Available from: [Link]

  • Palladium Nanoparticles Catalyzed Synthesis of Benzofurans by a Domino Approach.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. Available from: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. Available from: [Link]

  • Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - RSC Publishing. Available from: [Link]

  • Flexible Synthesis of Benzofuranones - ChemistryViews. Available from: [Link]

  • Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes - Chemical Science (RSC Publishing). Available from: [Link]

  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents.
  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
  • Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners - PubMed. Available from: [Link]

  • Recrystallization and Crystallization.

Sources

Technical Support Center: Optimizing 5-Methylbenzofuran-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Troubleshooting Guide Target Molecule: 5-Methylbenzofuran-2-carboxylic acid (CAS: 1914-58-5) Primary Precursors: 5-Methylsalicylaldehyde + Ethyl Bromoacetate (or Chloroacetate)

Executive Summary: The Synthetic Challenge

The synthesis of This compound is a critical step in developing various pharmacological scaffolds. The most common industrial route is the Rap-Stoermer condensation , involving the reaction of 5-methylsalicylaldehyde with an


-halo ester followed by hydrolysis.

Common Failure Modes:

  • Incomplete Cyclization: Isolation of the uncyclized O-alkylated intermediate (Ethyl 2-(2-formyl-4-methylphenoxy)acetate).

  • Polymerization/Tarring: Excessive heat or oxidative stress leading to dark, intractable oils.

  • Hydrolysis Issues: Inefficient saponification of the ester intermediate.

This guide provides an optimized protocol and a troubleshooting matrix to maximize yield and purity.

Optimized Protocol: The Modified Rap-Stoermer Route

This protocol utilizes a Phase Transfer Catalyst (PTC) approach to overcome the solubility issues inherent in the classic K₂CO₃/Acetone method.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
5-Methylsalicylaldehyde 1.0SubstrateEnsure purity >98% (remove oxidation products).
Ethyl Bromoacetate 1.2Alkylating AgentIf using Chloroacetate, add 0.1 eq KI.
K₂CO₃ (Anhydrous) 2.5BaseMust be finely ground and dried.
TBAB 0.05CatalystTetrabutylammonium bromide (PTC).
DMF 10 VolSolventAnhydrous (Water <0.05%).
Step-by-Step Methodology
  • Preparation: Charge a flame-dried 3-neck flask with 5-Methylsalicylaldehyde (1.0 eq), Anhydrous K₂CO₃ (2.5 eq), and TBAB (0.05 eq).

  • Solvation: Add Anhydrous DMF (10 volumes relative to aldehyde mass). Stir vigorously at Room Temperature (RT) for 15 minutes to form the phenoxide anion.

  • Addition: Add Ethyl Bromoacetate (1.2 eq) dropwise over 20 minutes. Exotherm warning: Maintain temp <30°C.

  • Alkylation Phase: Heat to 60°C and monitor by TLC/HPLC. You should see the disappearance of the aldehyde and formation of the O-alkylated intermediate.

  • Cyclization Phase (The Critical Step): Once alkylation is complete (>95%), increase temperature to 120-130°C for 2–4 hours. This high thermal energy drives the intramolecular aldol condensation and dehydration.

    • Note: If using Ethyl Chloroacetate, this step is slower.

  • Workup (Ester Isolation): Cool to RT. Pour mixture into ice-cold dilute HCl (pH 3–4). The ester usually precipitates. Filter and wash with cold water.

  • Hydrolysis (Saponification): Suspend the wet ester cake in 10% NaOH (aq) / Ethanol (1:1). Reflux for 1 hour.

  • Final Isolation: Evaporate EtOH. Acidify aqueous residue with Conc.[1][2] HCl to pH 1.[2] The title acid precipitates as a white/off-white solid.[2] Recrystallize from Ethanol/Water.

Reaction Mechanism & Failure Points

The following diagram illustrates the pathway and where yields are typically lost.

RapStoermer Start 5-Methylsalicylaldehyde + Ethyl Bromoacetate Inter1 O-Alkylated Intermediate (Stable at <80°C) Start->Inter1 Base/DMF (SN2) Side1 Side Reaction: Cannizzaro (Aldehyde loss) Start->Side1 Excess Base No Alkylating Agent Inter2 Aldol Adduct (Transient) Inter1->Inter2 High Temp (>100°C) Base Side2 Side Reaction: Polymerization (Tar) Inter1->Side2 O2 Exposure Overheating Product 5-Methylbenzofuran-2-carboxylate (Ester) Inter2->Product -H2O (Dehydration)

Figure 1: Mechanistic pathway of the Rap-Stoermer reaction showing critical branch points for yield loss.

Troubleshooting Guide (FAQ)

Issue 1: "I isolated a solid, but NMR shows the aldehyde peak is still present, or I have the O-alkylated ether."

Diagnosis: Incomplete Cyclization. Root Cause: The reaction temperature was likely too low to overcome the activation energy for the ring closure (aldol condensation). The O-alkylation happens easily at 60°C, but the ring closure requires >100°C. Solution:

  • Immediate Fix: Take the isolated intermediate, dissolve it in DMF with 1.0 eq of K₂CO₃, and reflux at 130°C for 3 hours.

  • Protocol Adjustment: Ensure the "Cyclization Phase" (Step 5 above) reaches at least 120°C. If using Acetone (bp 56°C), you must switch to DMF or Toluene to reach the necessary temperature.

Issue 2: "The reaction mixture turned into a black tar/oil."

Diagnosis: Oxidative Polymerization. Root Cause: Salicylaldehydes are prone to oxidation in basic media at high temperatures if exposed to air. Solution:

  • Protocol Adjustment: Degas your DMF with Nitrogen/Argon sparging for 15 minutes before use. Perform the reaction under an inert atmosphere balloon.

  • Purification: If tar forms, dissolve the crude in EtOAc and wash with saturated Sodium Bisulfite (removes unreacted aldehyde and some colored impurities) before crystallization.

Issue 3: "My yield is stuck at 40-50%."

Diagnosis: Moisture Contamination or Poor Solubility. Root Cause: Water in the solvent acts as a competing nucleophile (hydrolyzing the bromoacetate) or quenches the phenoxide. Solution:

  • Use Dry Solvents: Ensure DMF is anhydrous.

  • Add Catalyst: Add Sodium Iodide (NaI) or KI (10 mol%) if using the chloro-derivative. This generates the more reactive iodo-intermediate in situ (Finkelstein reaction).

  • Switch Base: For stubborn substrates, switching from K₂CO₃ to Cs₂CO₃ (Cesium Carbonate) can drastically improve yields due to the "Cesium Effect" (higher solubility and basicity).

Alternative High-Purity Route: The Coumarin Rearrangement

If the Rap-Stoermer route consistently yields impure products, consider the Perkin Rearrangement of 3-bromocoumarins. This route often yields >90% purity.

CoumarinRoute Step1 5-Methylsalicylaldehyde + Diethyl Malonate Step2 3-Bromo-6-methylcoumarin Step1->Step2 1. Piperidine/EtOH 2. Br2/AcOH Step3 This compound Step2->Step3 KOH / EtOH Reflux (Perkin Rearrangement)

Figure 2: The Coumarin-Perkin Rearrangement route.[2] While longer (2 steps), the final rearrangement is stereospecific and high-yielding.

Why use this? The rearrangement of 3-bromocoumarin with hydroxide (KOH) is rapid and avoids the formation of the "tar" often seen in direct aldol condensations.

References

  • Rap-Stoermer Reaction Optimization: Kirilmis, C., et al. "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions."[3] ChemistrySelect, vol. 1, no. 13, 2016.

  • Microwave-Assisted Synthesis (Perkin Rearrangement): Helms, G. L., et al. "Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction."[2] PMC (NIH), 2011.

  • Feist-Benary Synthesis (Alternative Mechanism): "Feist-Benary Furan Synthesis: Application Notes and Protocols." BenchChem.

  • General Benzofuran Synthesis Review: "Research advances in the Rap-Stoermer reaction." ResearchGate, 2025.[1][4]

Sources

common side products in 5-Methylbenzofuran-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methylbenzofuran-2-carboxylic Acid Synthesis

User Dashboard: Synthesis Optimization & Impurity Profiling

Status: Active Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Subject: Troubleshooting Common Side Products & Yield Issues

Executive Summary: The Reaction Landscape

The synthesis of This compound is typically achieved via the Rap-Stoermer condensation or a stepwise Williamson Ether Synthesis followed by Intramolecular Aldol Condensation . The core transformation involves reacting 5-methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde) with an


-haloester (e.g., ethyl chloroacetate or ethyl bromoacetate) under basic conditions.

While robust, this pathway is susceptible to specific competitive side reactions that generate distinct impurities. Understanding these pathways is critical for purification and yield optimization.

Common Side Products & Impurity Profile

The following table details the most frequent impurities encountered during this synthesis, their origins, and retention characteristics.

Impurity TypeChemical Structure/NameOrigin (Root Cause)Diagnostic Signal (NMR/TLC)
Intermediate Ethyl 2-(2-formyl-4-methylphenoxy)acetate Incomplete Cyclization. The O-alkylation occurred, but the subsequent ring closure failed due to insufficient base strength, low temperature, or wet solvent.1H NMR: Distinct aldehyde proton (-CHO) at ~10.5 ppm. TLC: Less polar than the acid, often co-elutes with the ester.
Starting Material 2-Hydroxy-5-methylbenzaldehyde Incomplete Conversion. Stoichiometric imbalance or base deactivation (e.g., reaction with atmospheric CO2).1H NMR: Phenolic -OH signal (>10 ppm) and aldehyde signal. TLC: Distinct yellow spot (often visible without stain).
Byproduct 5-Methylbenzofuran (Decarboxylated)Thermal Decarboxylation. Occurs if the hydrolysis step is too vigorous or if the final acid is dried at excessive temperatures (>100°C).1H NMR: Loss of carboxylic acid proton; appearance of C2-H (furan ring proton) at ~7.4 ppm.
Side Reaction Self-Condensation Dimers Aldol Condensation. The starting aldehyde reacts with itself under basic conditions before reacting with the haloester.LC-MS: Higher molecular weight peaks. Complex aromatic region in NMR.
Hydrolysis Artifact Ethyl 5-methylbenzofuran-2-carboxylate Incomplete Hydrolysis. If the protocol uses an ester intermediate, this is the unreacted precursor.1H NMR: Presence of ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm).

Troubleshooting Guide: Q&A Format

Issue 1: "My crude product is a sticky oil instead of a solid."

Diagnosis: This is the classic signature of Incomplete Cyclization . You likely have a mixture of the target acid (or ester) and the acyclic intermediate Ethyl 2-(2-formyl-4-methylphenoxy)acetate.

  • The Fix: The ring closure (cyclization) requires a thermodynamic push.

    • If using K2CO3/Acetone: Ensure the acetone is anhydrous. Water inhibits the enolate formation required for cyclization.

    • Protocol Adjustment: Switch to a stronger base/solvent system for the cyclization step, such as DBU in refluxing acetonitrile or NaOEt in Ethanol .

    • Rescue: Reflux the crude oil in ethanolic KOH for 2 hours. This will simultaneously force cyclization and hydrolyze the ester to the precipitable acid.

Issue 2: "I see a new spot on TLC that moves very fast, and my melting point is low."

Diagnosis: You are likely observing Decarboxylation . Benzofuran-2-carboxylic acids are prone to losing CO2 under thermal stress, converting to 5-methylbenzofuran.

  • The Fix:

    • Acidification: When acidifying the carboxylate salt to precipitate the product, use dilute HCl (1M) and keep the mixture cool (0-5°C). Do not boil the acidic solution.

    • Drying: Dry the final solid under vacuum at 40-50°C, not in a standard oven at >100°C.

Issue 3: "The reaction turns dark brown/black immediately upon adding base."

Diagnosis: This indicates Oxidation/Polymerization of the salicylaldehyde starting material. Phenolates are sensitive to oxidation.

  • The Fix:

    • Inert Atmosphere: strictly perform the reaction under Nitrogen or Argon.

    • Addition Order: Add the haloester before adding the base to ensure the phenolate reacts immediately with the electrophile rather than sitting free in solution.

Visualizing the Reaction Pathways

The following diagram illustrates the desired pathway versus the competitive side reactions.

BenzofuranSynthesis SM 2-Hydroxy-5-methylbenzaldehyde (Starting Material) Inter Acyclic Intermediate (Ethyl 2-(2-formyl-4-methylphenoxy)acetate) SM->Inter Base (K2CO3), Reflux O-Alkylation Dimer Aldol Dimers (Polymerization) SM->Dimer Base/No Electrophile Halo Ethyl Chloroacetate (Reagent) Halo->Inter Inter->Inter Incomplete Cyclization (Impurity) Ester Ethyl 5-methylbenzofuran-2-carboxylate (Cyclized Ester) Inter->Ester Intramolecular Aldol Condensation Product This compound (Target) Ester->Product Hydrolysis (NaOH/H2O) Decarb 5-Methylbenzofuran (Decarboxylation Impurity) Product->Decarb Heat/Acid (-CO2)

Caption: Reaction pathway showing the critical cyclization step and points of divergence for common impurities.

Validated Experimental Protocol

Objective: Synthesis of this compound via the Rap-Stoermer route.

Reagents:

  • 2-Hydroxy-5-methylbenzaldehyde (1.0 eq)

  • Ethyl chloroacetate (1.2 eq)

  • Potassium Carbonate (K2CO3), anhydrous (2.5 eq)

  • DMF (Dimethylformamide) or Acetonitrile (Solvent)[1]

  • NaOH (10% aqueous solution)[2]

Step-by-Step Methodology:

  • O-Alkylation & Cyclization (One-Pot):

    • Dissolve 2-hydroxy-5-methylbenzaldehyde (10 mmol) in anhydrous DMF (20 mL).

    • Add anhydrous K2CO3 (25 mmol). Stir for 15 minutes at room temperature to form the phenolate (color change expected).

    • Add ethyl chloroacetate (12 mmol) dropwise.

    • Critical Step: Heat the mixture to 100°C for 4-6 hours. Note: Lower temperatures (e.g., refluxing acetone) often stall at the uncyclized intermediate.

    • Monitor via TLC (Hexane:Ethyl Acetate 8:2). The aldehyde spot should disappear.

  • Workup (Isolation of Ester):

    • Pour the reaction mixture into ice-cold water (100 mL).

    • The ester (Ethyl 5-methylbenzofuran-2-carboxylate) typically precipitates. Filter and wash with water. If it oils out, extract with Ethyl Acetate.

  • Hydrolysis to Acid:

    • Suspend the crude ester in Ethanol (20 mL) and add 10% NaOH (10 mL).

    • Reflux for 1 hour. The solid should dissolve as the carboxylate salt forms.

    • Cool to room temperature.[3]

    • Acidification: Slowly add 2M HCl to the solution until pH ~2. Do not overheat.

    • The target This compound will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum at 45°C.

References

  • Rap-Stoermer Reaction Overview : A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH National Library of Medicine. Available at: [Link]

  • Microwave-Assisted Synthesis : Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. NIH National Library of Medicine. Available at: [Link]

  • Impurity Characterization : Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. NIH National Library of Medicine. Available at: [Link]

  • Reaction Conditions : Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate. SciELO. Available at: [Link]

Sources

troubleshooting the Perkin rearrangement for benzofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Perkin Rearrangement (Coumarin-Benzofuran Ring Contraction)

Case ID: PR-BF-SYNTH Subject: Troubleshooting 3-Halocoumarin Ring Contraction to Benzofuran-2-Carboxylic Acid Assigned Specialist: Senior Application Scientist

Executive Summary

You are performing the Perkin Rearrangement (specifically the coumarin-benzofuran ring contraction), not to be confused with the Perkin Condensation (cinnamic acid synthesis). This reaction converts 3-halocoumarins into benzofuran-2-carboxylic acids via a base-mediated ring contraction.[1][2][3]

Core Concept: The reaction relies on a "open-close" mechanism:

  • Open: Base hydrolyzes the lactone ring of the coumarin.

  • Close: The resulting phenoxide ion performs an intramolecular

    
     attack on the 
    
    
    
    -halo-acrylate moiety, displacing the halide to form the furan ring.

Module 1: Critical Mechanism & Workflow

Understanding the failure points requires visualizing the intermediate states. The reaction is a race between the desired cyclization and the undesired complete hydrolysis (formation of salicylaldehyde derivatives).

PerkinRearrangement Start 3-Halocoumarin (Substrate) Base Base Hydrolysis (OH- / Heat) Start->Base Open Ring-Opened Intermediate (Phenolate/Carboxylate) Base->Open Lactone Opening Cyclization Intramolecular SN2 (Ring Closure) Open->Cyclization Side1 Side Product: Salicylaldehyde Derivatives Open->Side1 Hydrolytic Cleavage (If Cyclization Fails) ProductSalt Benzofuran-2-carboxylate (Salt Form) Cyclization->ProductSalt -Halide Acid Acidification (HCl) ProductSalt->Acid Final Benzofuran-2-carboxylic acid (Final Product) Acid->Final Side2 Side Product: Decarboxylated Benzofuran Final->Side2 Thermal Decarboxylation (If Overheated)

Figure 1: The mechanistic pathway of the Perkin Ring Contraction.[1] Success depends on the 'Open' intermediate cyclizing faster than it degrades.

Module 2: Standard Operating Procedure (SOP)

Protocol Validation: This method is optimized for 3-bromocoumarin using Potassium Hydroxide (KOH). 3-chlorocoumarins react slower and may require higher temperatures (refluxing ethylene glycol).

Reagents:

  • 3-Bromocoumarin (1.0 eq)

  • KOH (2.5 - 3.0 eq) — Excess is required to maintain the dianion species.

  • Ethanol (95%) or Methanol

  • HCl (1M to 6M for acidification)

Step-by-Step Workflow:

  • Solubilization: Suspend 3-bromocoumarin in Ethanol (approx. 5-10 mL per mmol).

  • Base Addition: Add KOH (dissolved in a minimum amount of water) dropwise to the stirring suspension.

    • Observation: The solution often turns yellow/orange due to the formation of the phenolate intermediate.

  • Reaction (The "Open-Close"): Heat to reflux (approx. 80°C) for 1–3 hours.

    • Checkpoint: Monitor via TLC. The starting material (coumarin) is usually less polar than the ring-opened intermediate but more polar than the decarboxylated side product.

  • Work-up (Critical):

    • Cool the mixture to room temperature.

    • Evaporate most of the ethanol under reduced pressure (do not distill to dryness; keep it wet).

    • Dilute with water.

    • Wash: Extract the basic aqueous layer with diethyl ether or EtOAc. This removes unreacted neutral coumarin or decarboxylated benzofuran.

  • Isolation: Acidify the aqueous layer with HCl to pH 1–2.

    • Observation: The product, benzofuran-2-carboxylic acid , should precipitate as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from ethanol/water or acetic acid if necessary.

Module 3: Troubleshooting Dashboard

Use this diagnostic matrix to resolve specific experimental failures.

SymptomProbable CauseCorrective Action
Low Yield / Recovery of Salicylaldehyde Failure to Cyclize. The ring opened, but the phenoxide failed to displace the halide before the molecule cleaved completely.Increase Base Strength/Temp: Ensure you are at a vigorous reflux. If using NaOH, switch to KOH (stronger base in organic solvents). Check Halide: 3-Chlorocoumarins are sluggish; switch to 3-Bromo derivatives.
Product is an Oil (Not Solid) Decarboxylation. Benzofuran-2-carboxylic acids are prone to losing

, converting to the liquid benzofuran parent.
Control Heat: Do not heat the crude acid product above 100°C during drying. Gentle Acidification: Acidify only to pH 2, not lower, and avoid boiling during the acidification step.
Recovery of Starting Material Incomplete Hydrolysis. The lactone ring never opened.Solvent Choice: Ensure the base is soluble. If using carbonate bases (

), switch to hydroxide (KOH/NaOH). Ensure water is present to facilitate hydrolysis.
Mixture of Products on NMR "Retro-Perkin" Cleavage. Formation of 2-hydroxyaryl acrylic acids that did not cyclize.Reaction Time: Extend reflux time. The cyclization step (

) is the rate-determining step and is slower than the initial ring opening.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use 3-chlorocoumarin instead of 3-bromocoumarin? A: Yes, but the reaction is significantly slower because chloride is a poorer leaving group.

  • Adjustment: You may need to switch solvents from Ethanol (bp 78°C) to Ethylene Glycol or 1-Propanol to achieve higher reflux temperatures (100°C+) to force the cyclization [1].

Q: Why do I need to wash the basic solution before acidification? A: This is a self-cleaning step. The desired product exists as a salt (benzoate) in the basic layer. Any side products that have decarboxylated (neutral benzofurans) or unreacted starting materials are not salts. Extracting the basic layer with organic solvent removes these impurities before you precipitate your final acid [2].

Q: My product decarboxylates during recrystallization. How do I stop this? A: Benzofuran-2-carboxylic acids are thermally unstable.

  • Fix: Avoid high-boiling solvents like DMSO or DMF for recrystallization. Use Ethanol/Water mixtures or Dilute Acetic Acid . Dry the final solid in a vacuum desiccator at room temperature rather than an oven [3].

Q: How do electron-withdrawing groups (EWGs) on the coumarin affect the reaction? A: EWGs (e.g., Nitro, Cyano) at the 6 or 7 position generally accelerate the initial ring opening (lactone hydrolysis) but can deactivate the nucleophilicity of the phenoxide intermediate, potentially slowing the cyclization step. You may observe higher yields of hydrolytic side products (salicylaldehydes) if the cyclization is too slow [1].

References

  • Marriott, K. S., et al. (2012).[2][4] "Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction." Tetrahedron Letters, 53(26), 3319–3321.[4]

  • Khan, M., et al. (2017).[5] "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds." Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.[5]

  • Perkin, W. H. (1870).[1][4] "On the artificial production of coumarin and formation of its homologues." Journal of the Chemical Society, 21, 53-63. (Historical Context for Nomenclature).

Sources

challenges in the synthesis of substituted benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Challenge

Welcome to the Benzofuran Synthesis Support Hub. You are likely here because your cyclization stalled, your palladium crashed out as "black," or you isolated the homocoupled alkyne dimer instead of your target. Benzofurans are privileged pharmacophores (found in Amiodarone, Dronedarone), but their synthesis often balances precariously between efficient cyclization and polymerization/side-reactions.

This guide prioritizes causality over recipe . We do not just tell you to "add more base"; we explain why the proton transfer failed and how to fix the thermodynamic bottleneck.

Module 1: The Sonogashira-Cyclization Route (Pd/Cu)

Primary Issue: The "Glaser" Homocoupling & Catalyst Death Context: The most common route to 2-substituted benzofurans is the coupling of o-halophenols with terminal alkynes, followed by cyclization.

The Protocol: One-Pot Sonogashira-Cyclization

Standard Operating Procedure (SOP-BF-01)

  • Degassing (CRITICAL): Sparge solvent (DMF or THF/Et3N) with Argon for 20 mins.

    
     is the enemy.
    
  • Loading: Add o-iodophenol (1.0 eq), PdCl2(PPh3)2 (2-5 mol%), and CuI (1-3 mol%).

  • Alkyne Addition: Add terminal alkyne (1.1 eq) slowly to the mixture.

  • Cyclization Trigger: Heat to 60-80°C. If cyclization is slow, add a stronger base (e.g., DBU or TBD) post-coupling.

Troubleshooting: Why did it fail?
SymptomRoot Cause AnalysisCorrective Action
Product is Alkyne Dimer (Glaser Coupling) Oxygen presence allowed Cu-mediated oxidative coupling of the alkyne to itself.1. Switch to "Copper-Free" Sonogashira using high-loading Pd and an amine ligand (e.g., piperidine).2. Re-degas solvents using freeze-pump-thaw (3 cycles).
Reaction turns black immediately Rapid precipitation of Pd(0) ("Pd Black"). Ligand dissociation occurred before oxidative addition.1. Add excess PPh3 (10 mol%) to stabilize the active Pd species.2. Switch solvent to DMF/TEA mixtures to improve solubility of the Pd-complex.
Intermediate (alkynyl phenol) isolated, no cyclization The "5-endo-dig" cyclization is disfavored or the phenol acidity is too low for the base used.1. Increase temperature to >80°C.2. Add a "Cyclization Booster": 5 mol% AgOTf or AuCl3 to activate the triple bond for nucleophilic attack.
Visualizing the Failure Points

The following diagram maps the catalytic cycle and identifies exactly where impurities (Oxygen) or ligand failures hijack the reaction.

SonogashiraFailure Start Start: o-Iodophenol + Alkyne Pd_OxAdd Oxidative Addition (Pd inserts into C-I) Start->Pd_OxAdd Transmetal Transmetallation (Cu-acetylide enters) Pd_OxAdd->Transmetal + Cu-Acetylide Pd_Black FAILURE: Pd Black Precipitate (Ligand dissociation) Pd_OxAdd->Pd_Black Low Ligand Conc. RedElim Reductive Elimination (C-C Bond Formed) Transmetal->RedElim Glaser FAILURE: Glaser Coupling (Alkyne Dimerization) Transmetal->Glaser Presence of O2 Cyclization Intramolecular Cyclization (Formation of Benzofuran) RedElim->Cyclization Heat/Base Stall FAILURE: Stalled Intermediate (No Ring Closure) RedElim->Stall Weak Base/Low Temp

Caption: Fig 1. The Sonogashira-Cyclization workflow.[1][2][3] Red paths indicate critical failure modes caused by oxygen ingress or ligand instability.

Module 2: The Rap-Stoermer Condensation

Primary Issue: Steric Hindrance & O-Alkylation Competition Context: This metal-free route involves the reaction of salicylaldehydes with


-haloketones. It is robust but sensitive to steric bulk.
The Protocol: Base-Mediated Condensation

Standard Operating Procedure (SOP-BF-02)

  • Mix: Salicylaldehyde (1.0 eq) +

    
    -bromoketone (1.0 eq).
    
  • Catalyst: Add calcined

    
     (2.0 eq) or TEA (Catalytic).
    
  • Solvent: Reflux in Acetone or MEK (Methyl Ethyl Ketone). Green Alternative: PEG-400.

  • Time: Monitor by TLC. If intermediate persists, add catalytic KI (Finkelstein condition).

Troubleshooting: Yield Optimization
SymptomRoot Cause AnalysisCorrective Action
Low Yield with Bulky Ketones Steric hindrance at the

-carbon prevents the initial

attack by the phenoxide.
1. Switch solvent to DMF to increase the nucleophilicity of the phenoxide.2. Use NaH (Sodium Hydride) instead of carbonate to ensure irreversible deprotonation.
O-Alkylation Product Isolated (No Cyclization) The aldol condensation step (ring closure) is slower than the initial substitution due to electronic deactivation.1. Increase reaction temperature (switch from Acetone to Toluene).2. Add a dehydration agent (e.g., p-TsOH) in a second step to force water removal and aromatization.

Module 3: Regioselectivity Decision Engine

Primary Issue: Controlling the C2 vs. C3 Substitution Pattern Researchers often select the wrong starting material for their target substitution pattern. Use the logic gate below to select your synthetic route.

Route Selection Logic
  • Target: 2-Substituted Benzofuran

    • Best Route: Sonogashira (Module 1) or Rap-Stoermer (Module 2).

    • Why: The alkyne terminus becomes C2; the ketone alpha-carbon becomes C2.

  • Target: 3-Substituted Benzofuran

    • Best Route: Intermolecular cyclization of phenols with

      
      -haloalkynes or C-H activation.
      
    • Why: Direct C3-functionalization of existing benzofurans is difficult due to C2 being the more reactive site for electrophilic aromatic substitution.

Regioselectivity Input Target Molecule? C2 2-Substituted (e.g., 2-Arylbenzofuran) Input->C2 C3 3-Substituted (e.g., 3-Acylbenzofuran) Input->C3 RouteA Route A: Sonogashira (o-Iodophenol + Alkyne) C2->RouteA Aryl/Alkyl Group RouteB Route B: Rap-Stoermer (Salicylaldehyde + a-Haloketone) C2->RouteB Acyl/Ester Group RouteC Route C: C-H Activation (Direct Arylation of Benzofuran) C3->RouteC Requires Directing Group (C2 blocked)

Caption: Fig 2. Synthetic route selection based on desired substitution pattern. Note that C3 functionalization often requires blocking the more reactive C2 position.

FAQ: Rapid Response

Q: My benzofuran decomposes on the silica column. What is happening? A: Benzofurans are electron-rich heterocycles.[3] Highly activated derivatives (e.g., with methoxy groups) can undergo acid-catalyzed polymerization on standard silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your sample.

Q: Can I use "Green" solvents for these reactions? A: Yes. Recent data suggests PEG-400 or Ethyl Lactate are excellent replacements for DMF in Rap-Stoermer reactions, often improving yields by stabilizing the ionic intermediates via hydrogen bonding [1].

Q: I need to scale up to 50g. Is Sonogashira safe? A: Caution is required. Copper acetylides are potentially explosive when dry. For scale-up:

  • Use the Copper-Free variant (Pd/Amine protocol) to eliminate explosive hazards.

  • Ensure rigorous temperature control, as the cyclization is exothermic.

References

  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Bentham Science. (2024).[2][3][4] Link

  • Benzofuran Synthesis via Palladium–Copper-Based Catalyst (Sonogashira). ACS Omega. (2024).[2][3][4] Link

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI Molecules. (2019).[3][5] Link

  • Struggling to make a Sonogashira coupling reaction happen. ChemPros Community Archive. (2021).[2][3][4][6][7][8][9] Link

  • Sonogashira Coupling - Mechanism and Troubleshooting. Organic Chemistry Portal.Link

Sources

Technical Support Center: Purification of 5-Methylbenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-Methylbenzofuran-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this important heterocyclic building block. As a key intermediate in the synthesis of various biologically active molecules, its purity is paramount.[1][2] This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate common purification hurdles.

Compound Profile: this compound

Before delving into purification, understanding the fundamental properties of the target compound is critical. These characteristics dictate its behavior in different solvents and on various stationary phases.

PropertyValueSource
Molecular Formula C₁₀H₈O₃PubChem[3]
Molecular Weight 176.17 g/mol PubChem[3]
Appearance Typically a solid at room temperatureCymitQuimica[4]
pKa (Predicted) ~3.1 (similar to Benzofuran-2-carboxylic acid)ChemicalBook[5]
Solubility Soluble in many organic solvents; sparingly soluble in waterCymitQuimica[4]

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of a sound purification strategy.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities generally fall into three categories:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-hydroxy-5-methylbenzaldehyde or related salicylaldehyde derivatives.[6]

  • Reaction Byproducts: Side-reactions can generate structurally similar compounds. For instance, in syntheses involving cyclization, incomplete ring closure or alternative cyclization products can be a source of contamination.

  • Reagents and Catalysts: Residual base (e.g., NaOH, K₂CO₃), acid, or metal catalysts (if used in cross-coupling reactions) can persist in the crude product.[1][7][8]

Q2: What is the most effective first-line purification strategy for this compound?

A2: For most lab-scale syntheses yielding a solid crude product, recrystallization is the most efficient and cost-effective initial purification method. The carboxylic acid functional group allows for a straightforward acid-base workup followed by crystallization. The general principle involves dissolving the crude material in a hot solvent in which it is highly soluble, and then allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities behind in the mother liquor.[9]

Q3: How do I reliably assess the purity of my final product?

A3: A combination of methods is essential for a definitive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of purity and for developing conditions for column chromatography.[10][11]

  • Nuclear Magnetic Resonance (¹H NMR): Provides detailed structural information and can reveal the presence of impurities, even if they co-elute on TLC. The presence of unexpected peaks or incorrect integration values indicates contamination.

  • High-Performance Liquid Chromatography (HPLC): Offers a quantitative measure of purity, typically expressed as a percentage of the total peak area.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Troubleshooting Guide: Common Purification Issues

This guide tackles specific experimental problems with causal explanations and actionable protocols.

Recrystallization & Isolation Challenges

Q4: I've performed an acid-base workup, but my product precipitates as an oil or a sticky solid instead of a fine crystal. What should I do?

A4: This phenomenon, known as "oiling out," occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent, or when the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal lattice formation.

Causality & Troubleshooting Steps:

  • Cause: The cooling process is too rapid, not allowing sufficient time for crystal nucleation and growth.

    • Solution: Re-heat the mixture until the oil redissolves completely. If necessary, add a small amount of additional hot solvent to ensure full dissolution. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface can be effective.

  • Cause: The chosen solvent is too "good," meaning the compound remains highly soluble even at low temperatures.

    • Solution: Introduce a less polar "anti-solvent" dropwise into the warm solution until persistent turbidity is observed. Re-heat to clarify and then cool slowly. Common solvent/anti-solvent pairs for carboxylic acids include Methanol/Water, Ethanol/Water, or Ethyl Acetate/Hexane.

Q5: My recovery from recrystallization is very low. How can I improve the yield without compromising purity?

A5: Poor recovery is typically due to using an excessive volume of solvent or premature filtration.

Causality & Troubleshooting Steps:

  • Cause: Too much solvent was used during the initial dissolution.

    • Solution: In the next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product. After filtration, you can attempt to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling. Be aware that the second crop will likely be less pure than the first.

  • Cause: The solution was not cooled sufficiently before filtration.

    • Solution: Ensure the flask is thoroughly chilled in an ice bath for at least 30-60 minutes before vacuum filtration. This maximizes the precipitation of the product from the cold solution.

Q6: My final product is a crystalline solid, but it retains a yellow or brown color. How can I decolorize it?

A6: Color is often due to highly conjugated, polymeric, or oxidized impurities that are present in very small quantities but are intensely colored.

Causality & Troubleshooting Steps:

  • Cause: Presence of chromophoric impurities.

  • Solution: Perform a treatment with activated carbon (charcoal). This is done during the recrystallization process. See Protocol 2 for a detailed methodology. The porous structure of activated carbon provides a large surface area for adsorbing these colored impurities.

Chromatography Challenges

Q7: When I run a TLC, my spot is a long streak instead of a tight circle. What does this indicate?

A7: Streaking on a TLC plate is a common issue that can point to several problems.

Causality & Troubleshooting Steps:

  • Cause: The sample is overloaded.

    • Solution: Spot a much more dilute solution of your compound on the TLC plate.

  • Cause: The compound is highly polar and is interacting very strongly with the silica gel. For a carboxylic acid, this is a very common issue.

    • Solution: Modify the mobile phase. Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent (e.g., Ethyl Acetate/Hexane). The acid in the mobile phase will protonate the carboxylic acid, reducing its interaction with the silica surface and resulting in a much sharper spot.

  • Cause: The compound is degrading on the silica plate.

    • Solution: While less common for this specific molecule, if degradation is suspected, consider using a less acidic stationary phase like alumina or running the chromatography quickly and at a lower temperature.

Q8: I am using column chromatography, but I cannot achieve baseline separation between my product and a persistent impurity. What are my options?

A8: Poor separation occurs when the polarity of the product and the impurity are very similar.

Causality & Troubleshooting Steps:

  • Cause: The eluent system is not optimized.

    • Solution: Methodically screen different solvent systems using TLC. The goal is to maximize the difference in retention factor (ΔRf) between your product and the impurity. Try varying the ratio of a standard ethyl acetate/hexane system. If that fails, explore different solvent systems entirely, such as dichloromethane/methanol.[10][11][12]

  • Cause: The column is overloaded or poorly packed.

    • Solution: Use a larger diameter column or less sample. Ensure the column is packed uniformly without any air bubbles or channels. A well-packed column is critical for good resolution.

  • Cause: The impurity is structurally almost identical to the product.

    • Solution: If chromatographic separation is still challenging, consider a chemical approach. You could temporarily convert the carboxylic acid to an ester (e.g., a methyl ester). The ester will have a significantly different polarity, which may allow for easy separation from the impurity via chromatography. After purification, the ester can be hydrolyzed back to the carboxylic acid.[2][7]

Visual Workflow: Purification Strategy Decision Tree

This diagram outlines a logical workflow for purifying crude this compound.

Purification_Workflow start Crude Product acid_base Perform Acid-Base Workup to isolate acidic components start->acid_base check_solid Is the crude product a solid? recrystallize Attempt Recrystallization (See Protocol 1) check_solid->recrystallize Yes column_chrom Purify by Column Chromatography (See Protocol 3) check_solid->column_chrom No (Oil/Gum) acid_base->check_solid check_purity Assess Purity (TLC, NMR, MP) recrystallize->check_purity is_pure Is Purity >95%? check_purity->is_pure final_product Pure Product is_pure->final_product Yes has_color Is it colored? is_pure->has_color No charcoal Recrystallize with Activated Carbon (See Protocol 2) charcoal->final_product has_color->charcoal Yes has_color->column_chrom No column_chrom->check_purity

Sources

Technical Support Center: Catalyst Selection for Efficient Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing benzofuran scaffolds. Benzofurans are a critical structural motif in numerous natural products and pharmacologically active compounds, making their efficient synthesis a key focus in organic chemistry.[1][2][3] This resource provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established scientific principles and field-proven expertise.

Troubleshooting Guide: Overcoming Common Hurdles in Benzofuran Synthesis

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying rationale to empower your synthetic strategy.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling/Cyclization Reactions

Question: My palladium-catalyzed reaction for benzofuran synthesis (e.g., Sonogashira coupling of an o-halophenol with a terminal alkyne followed by cyclization) is resulting in very low yields or no desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in palladium-catalyzed benzofuran syntheses are a common issue that can often be traced back to several key factors.[4] These include the choice of catalyst and ligand, the reaction conditions, and the nature of your substrates.

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Catalyst and Ligand Combination: The efficiency of the catalytic cycle is highly dependent on the palladium source and the coordinating ligand.

    • Troubleshooting Protocol:

      • Catalyst Screening: If you are using a standard catalyst like Pd(PPh₃)₄, consider screening other palladium sources. For instance, PdCl₂(PPh₃)₂ has been shown to be more efficient in some cases.[5] Pd₂(dba)₃ with a suitable ligand is another effective option.[6]

      • Ligand Variation: The electronic and steric properties of the phosphine ligand are critical. If your current ligand is not performing well, consider screening a panel of ligands with varying properties. For bulky substrates, a more electron-rich and bulky ligand might be beneficial.

      • Co-catalyst Importance: In Sonogashira-type couplings, a copper co-catalyst, typically copper(I) iodide (CuI), is often crucial for high yields.[2][7] Running the reaction without it can lead to failure.[2][7]

  • Inappropriate Base or Solvent: The base and solvent play a significant role in the reaction's success by influencing catalyst activity and substrate solubility.

    • Troubleshooting Protocol:

      • Base Optimization: The choice of base is critical. While organic bases like triethylamine (TEA) are common, inorganic bases such as K₂CO₃ or Cs₂CO₃ can be more effective depending on the substrate.[4][6] A systematic screening of bases is recommended.

      • Solvent Selection: Aprotic polar solvents like DMF or DMSO are frequently used.[4] However, for certain reactions, solvents like toluene or o-xylene may be more suitable.[6][7] Ensure your chosen solvent is anhydrous, as water can deactivate the catalyst.

  • Substrate-Related Issues: The electronic properties of your starting materials can significantly impact reactivity.

    • Troubleshooting Protocol:

      • Halide Choice: For o-halophenols, iodophenols are generally more reactive than bromophenols.[5] If you are using a bromophenol and experiencing low reactivity, consider synthesizing the corresponding iodophenol.

      • Substituent Effects: Electron-withdrawing groups on the phenyl ring of your starting materials can decrease the reaction yield, while electron-donating groups may enhance it.[2] Be mindful of these electronic effects when designing your synthesis.

  • Reaction Conditions: Temperature and atmosphere are critical parameters.

    • Troubleshooting Protocol:

      • Temperature Screening: Many benzofuran syntheses require elevated temperatures.[4] However, excessively high temperatures can lead to catalyst decomposition. Perform a temperature screen to identify the optimal balance for your specific reaction.

      • Inert Atmosphere: Palladium catalysts are often sensitive to oxygen. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents and dried glassware.[4]

Issue 2: Poor Regioselectivity in Acid-Catalyzed Cyclizations

Question: I am attempting an acid-catalyzed synthesis of a substituted benzofuran, but I am observing a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

Answer:

Acid-catalyzed cyclizations for benzofuran synthesis can indeed lead to regioselectivity issues, particularly with unsymmetrical starting materials. The outcome is often dictated by the stability of the intermediate carbocations or the steric environment around the reaction centers.

Potential Causes & Step-by-Step Solutions:

  • Choice of Acid Catalyst: The nature of the acid catalyst (Lewis vs. Brønsted) and its strength can influence the reaction pathway.

    • Troubleshooting Protocol:

      • Catalyst Screening: If you are using a Brønsted acid like acetic acid or HBr, consider screening Lewis acids such as BF₃·Et₂O or Zn(OTf)₂.[6][7][8] Lewis acids can coordinate to specific functional groups, offering better control over the cyclization.

      • Catalyst Loading: Vary the catalyst loading. In some cases, a lower catalyst loading can favor the formation of one regioisomer over another.

  • Reaction Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the product distribution.

    • Troubleshooting Protocol:

      • Temperature Variation: Run the reaction at different temperatures. Lower temperatures may favor the kinetically controlled product, while higher temperatures could lead to the thermodynamically more stable product.

  • Substrate Design: The substituents on your starting materials can be strategically chosen to direct the cyclization.

    • Troubleshooting Protocol:

      • Steric Hindrance: Introduce a bulky protecting group or substituent near one of the potential cyclization sites to sterically hinder the formation of the undesired regioisomer.

      • Electronic Effects: Place electron-donating or electron-withdrawing groups to influence the stability of the carbocation intermediates, thereby directing the cyclization to the desired position.

Issue 3: Catalyst Deactivation or Contamination

Question: My reaction starts well but then stalls, or I am observing byproducts that suggest catalyst deactivation. How can I prevent this?

Answer:

Catalyst deactivation is a common problem in transition metal-catalyzed reactions. It can be caused by impurities in the starting materials or solvents, exposure to air, or the formation of inactive catalyst species.

Potential Causes & Step-by-Step Solutions:

  • Impure Reagents and Solvents: Impurities can poison the catalyst.

    • Troubleshooting Protocol:

      • Purification: Ensure all starting materials are of high purity. Recrystallize or chromatograph them if necessary.

      • Solvent Purity: Use anhydrous, high-purity solvents. It is often best to distill them over a suitable drying agent before use.

  • Atmospheric Contamination: Exposure to oxygen or moisture can deactivate many catalysts.

    • Troubleshooting Protocol:

      • Inert Atmosphere: As mentioned previously, rigorously maintain an inert atmosphere throughout the reaction setup and duration.[4]

      • Degassing: Degas your solvents thoroughly before use, for example, by bubbling argon or nitrogen through them or by using the freeze-pump-thaw method.

  • Formation of Inactive Catalyst Species: The catalyst can sometimes aggregate or form inactive complexes.

    • Troubleshooting Protocol:

      • Ligand Choice: The ligand can stabilize the active catalytic species. If you suspect catalyst deactivation, screening different ligands might help maintain catalyst activity for a longer duration.

      • Additives: In some cases, additives can prevent catalyst deactivation. For example, the use of a co-catalyst like CuI in Sonogashira couplings not only facilitates the reaction but can also help maintain the stability of the palladium catalyst.[2][7]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst selection and reaction optimization for benzofuran synthesis.

1. What are the main classes of catalysts used for benzofuran synthesis?

There are several classes of catalysts employed for the synthesis of benzofurans, with the choice depending on the specific synthetic route:

  • Palladium Catalysts: These are widely used, especially for cross-coupling reactions followed by cyclization, such as the Sonogashira coupling.[2][5][7][9]

  • Copper Catalysts: Copper catalysts are often used as co-catalysts with palladium in Sonogashira reactions and can also be used as the primary catalyst in certain cyclization reactions.[2][6][7][10]

  • Gold Catalysts: Gold catalysts are effective for the cyclization of alkynyl esters and quinols.[2]

  • Iron Catalysts: Iron catalysts, such as FeCl₃, can mediate intramolecular cyclization of electron-rich aryl ketones.[6]

  • Acid Catalysts: Both Brønsted acids (e.g., acetic acid, HBr) and Lewis acids (e.g., BF₃·Et₂O) are used to catalyze various cyclization and rearrangement reactions to form the benzofuran ring.[6][7][11]

  • Other Transition Metal Catalysts: Ruthenium, nickel, and iridium catalysts have also been reported for specific benzofuran syntheses.[8]

2. How do I choose the best catalyst for my specific benzofuran synthesis?

The optimal catalyst choice depends on your synthetic strategy and substrates. Here is a general decision-making workflow:

Catalyst_Selection start Define Synthetic Route sonogashira Sonogashira Coupling of o-halophenol and alkyne start->sonogashira Cross-coupling intramolecular Intramolecular Cyclization of a ketone or alcohol start->intramolecular Cyclization cascade Cascade/Domino Reaction start->cascade Multi-step one-pot pd_cu Palladium/Copper co-catalysis (e.g., (PPh3)PdCl2/CuI) sonogashira->pd_cu acid_lewis Acid Catalyst (Brønsted or Lewis) intramolecular->acid_lewis metal_other Other Transition Metals (e.g., Fe, Au, Ru) intramolecular->metal_other cascade->pd_cu cascade->acid_lewis

Caption: Decision workflow for catalyst selection in benzofuran synthesis.

3. What are the advantages of metal-catalyzed versus catalyst-free benzofuran synthesis?

Both approaches have their merits and are chosen based on the desired outcome, cost, and environmental considerations.[1]

FeatureMetal-Catalyzed SynthesisCatalyst-Free Synthesis
Reagents Often requires transition metals (e.g., Palladium, Copper), ligands, and co-catalysts.[1]Typically employs bases, hypervalent iodine reagents, or relies on thermal or microwave conditions.[1]
Reaction Conditions Can range from mild to harsh, often requiring an inert atmosphere.[1]Conditions vary from mild, base-mediated reactions to high-temperature thermal cyclizations.[1]
Substrate Scope Generally broad with high functional group tolerance.[1]Can be more substrate-specific.[1]
Cost & Purity Can be more expensive due to the cost of metal catalysts and ligands. Potential for metal contamination in the final product.[1]Often more cost-effective and avoids metal contamination, which is crucial for pharmaceutical applications.[1]
Environmental Impact The use of heavy metals can pose environmental concerns.[1]Generally considered a "greener" alternative.[1]

4. Can you provide a general experimental protocol for a palladium-copper catalyzed benzofuran synthesis?

The following is a representative protocol for the synthesis of a benzofuran derivative via a Sonogashira coupling and intramolecular cyclization.[2][7]

Protocol: Synthesis of a 2-Substituted Benzofuran

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the o-iodophenol (1.0 eq.), the terminal alkyne (1.2 eq.), (PPh₃)₂PdCl₂ (0.05 eq.), and CuI (0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add anhydrous triethylamine (as both solvent and base) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired benzofuran.

5. How does the mechanism of an acid-catalyzed benzofuran synthesis differ from a metal-catalyzed one?

The mechanisms are fundamentally different. Metal-catalyzed reactions typically involve a catalytic cycle with steps like oxidative addition, transmetalation, and reductive elimination. In contrast, acid-catalyzed reactions proceed through protonation or coordination to a Lewis acid, leading to the formation of reactive intermediates like carbocations that then undergo cyclization.

Mechanisms cluster_0 Palladium-Catalyzed (Sonogashira) cluster_1 Acid-Catalyzed a Pd(0) b Oxidative Addition (Ar-I) a->b c Ar-Pd(II)-I b->c d Transmetalation (with Cu-acetylide) c->d e Ar-Pd(II)-alkyne d->e f Reductive Elimination e->f f->a g Intramolecular Cyclization f->g h Benzofuran g->h i Starting Material (e.g., substituted phenol) j Protonation/ Lewis Acid Coordination i->j k Carbocation Intermediate j->k l Intramolecular Nucleophilic Attack k->l m Deprotonation/ Aromatization l->m n Benzofuran m->n

Caption: Simplified comparison of metal-catalyzed and acid-catalyzed mechanisms.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. RSC Publishing. Available at: [Link]

  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Bentham Science Publishers. Available at: [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]

  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. BEPLS. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Available at: [Link]

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Technical Support Center: Synthesis of Benzofuran-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzofuran-2-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this synthesis, with a particular focus on the critical role of solvent selection.

Introduction to Synthetic Strategies

The synthesis of benzofuran-2-carboxylic acids can be approached through several pathways. Understanding the fundamentals of these routes is key to effective troubleshooting. The most common methods include the Perkin rearrangement of 3-halocoumarins and various metal-catalyzed cyclization strategies. Each method has its own set of optimal conditions, where the choice of solvent is paramount for achieving high yield and purity.

Below is a generalized workflow illustrating a common synthetic approach.

G cluster_0 Precursor Synthesis/Selection cluster_1 Core Synthesis Reaction cluster_2 Work-up & Purification A Starting Material (e.g., Substituted Phenol or 3-Halocoumarin) B Reaction Setup: - Reagent Addition - Solvent Selection - Temperature Control A->B C Cyclization/ Rearrangement B->C Heating/ Catalysis D Reaction Monitoring (TLC, LC-MS) C->D E Quenching & Extraction D->E F Acidification to precipitate acid E->F G Purification: - Recrystallization - Column Chromatography F->G H Final Product: Benzofuran-2-carboxylic acid G->H

Caption: General experimental workflow for benzofuran-2-carboxylic acid synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of Benzofuran-2-Carboxylic Acid in Perkin Rearrangement

  • Question: I am attempting a Perkin rearrangement of a 3-bromocoumarin using sodium hydroxide in ethanol, as suggested by the literature, but I'm getting very low yields of the desired benzofuran-2-carboxylic acid. What could be the problem?

  • Answer & Analysis: The Perkin rearrangement is a robust method but can be sensitive to reaction conditions. It involves a base-catalyzed hydrolytic cleavage of the coumarin lactone, followed by an intramolecular nucleophilic attack to form the furan ring.[1][2] Several factors related to your solvent and reaction setup could be contributing to the low yield:

    • Insufficient Solubility: While ethanol is a standard solvent, your specific substituted 3-bromocoumarin may have limited solubility at the reaction temperature. Poor solubility will dramatically slow down the reaction rate.

      • Solution: Consider switching to a solvent with a higher boiling point that can better dissolve your substrate, such as n-butanol. Alternatively, microwave-assisted synthesis has been shown to dramatically improve yields and reduce reaction times from hours to minutes, often using standard solvents like ethanol or methanol.[3] The focused heating in microwave chemistry can overcome solubility barriers and accelerate the reaction.

    • Incomplete Lactone Cleavage: The first step is the saponification of the lactone. If the base concentration is too low or the reaction time is too short, this equilibrium may not favor the opened-ring intermediate.

      • Solution: Ensure you are using a sufficient molar excess of the base (e.g., sodium hydroxide). Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more base or increasing the temperature.

    • Side Reactions: Prolonged reaction times at high temperatures can sometimes lead to decomposition or side reactions.

      • Solution: If you suspect decomposition, try running the reaction at a slightly lower temperature for a longer period. Again, microwave synthesis is an excellent option to rapidly reach the target temperature for a short duration, minimizing byproduct formation.[3]

Issue 2: Formation of Undesired Byproducts in Metal-Catalyzed Cyclizations

  • Question: I am synthesizing a substituted benzofuran via a one-pot Sonogashira coupling of a 2-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. I am observing significant amounts of the coupled, uncyclized intermediate and other impurities. My solvent is toluene.

  • Answer & Analysis: This is a common issue in tandem reaction sequences where the solvent must be compatible with multiple mechanistic steps. The choice of solvent in a Sonogashira coupling is a delicate balance.[4] While nonpolar solvents like toluene can be effective for the cross-coupling itself, they may not be optimal for the subsequent cyclization step.

    • Solvent Polarity Mismatch: The intramolecular O-arylation (cyclization) step often involves polar intermediates that are better stabilized by more polar solvents. Toluene's low polarity may not sufficiently promote this key ring-forming step.

      • Solution: A systematic solvent screen is highly recommended. For similar tandem reactions, polar aprotic solvents have been shown to be superior. One study found that for a Sonogashira-Larock heteroannulation, acetonitrile was the best solvent, giving significantly higher yields of the desired benzofuran compared to DMF, THF, or toluene.[5]

    • Catalyst Deactivation: The solvent can impact the stability and activity of the palladium and copper catalysts used in the Sonogashira reaction. In some cases, polar solvents can lead to catalyst deactivation.[4]

      • Solution: If you switch to a more polar solvent like acetonitrile or DMF, ensure your ligand (if any) and catalyst system are compatible. Sometimes, a change in ligand is necessary when changing the solvent system.

    • Poor Solubility of Starting Materials: 2-Iodophenols can have poor solubility, even in polar solvents, which can hinder the initial Sonogashira coupling.[6]

      • Solution: Before embarking on the one-pot reaction, confirm the solubility of your specific 2-iodophenol in the chosen solvent. If solubility is an issue, a solvent mixture or a higher boiling point solvent like N-methyl-2-pyrrolidone (NMP) or cyclopentyl methyl ether (CPME) might be necessary.[7]

Issue 3: Reaction Stalls During Cyclization of an o-Alkynylphenol Intermediate

  • Question: I have successfully synthesized and isolated my ortho-alkynylphenol intermediate. Now, I am trying to perform the intramolecular cyclization to form the benzofuran ring using a palladium catalyst in THF, but the reaction is very sluggish.

  • Answer & Analysis: The final ring-closing step is crucial and highly dependent on the solvent's ability to promote the intramolecular reaction.

    • Solvent Choice: Tetrahydrofuran (THF) is a moderately polar aprotic solvent. While it's a good general-purpose solvent, it may not be optimal for this specific cyclization. The transition state of the cyclization likely has some charge separation, which would be better stabilized by a more polar solvent.

      • Solution: Switch to a more polar aprotic solvent. Acetonitrile (MeCN) or Dimethylformamide (DMF) are excellent candidates to try. They can accelerate the reaction by stabilizing polar intermediates and transition states.[7] In some palladium-catalyzed C-H functionalization routes to benzofuran derivatives, "green" solvents like cyclopentyl methyl ether (CPME) have been shown to provide superior yields compared to more traditional solvents like toluene or even acetonitrile.[7]

    • Influence of Protic vs. Aprotic Solvents:

      • Polar Protic Solvents (e.g., ethanol, water, acetic acid) have O-H or N-H bonds. They are excellent at solvating both cations and anions. They can be particularly effective at stabilizing phenoxide intermediates.

      • Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN, CPME) lack O-H or N-H bonds but have dipole moments. They are good at solvating cations but less effective at solvating anions. This can be advantageous as it leaves the anionic nucleophile (like a phenoxide) "freer" and more reactive for the intramolecular attack.

    The diagram below illustrates this concept.

    G cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nuc_P Phenoxide (Nucleophile) Solv_P1 H-O-Et Nuc_P->Solv_P1 H-Bonding Solv_P2 H-O-Et Nuc_P->Solv_P2 H-Bonding Solv_P3 H-O-Et Nuc_P->Solv_P3 H-Bonding label_P Result: Nucleophile is heavily solvated and less reactive. Nuc_A Phenoxide (Nucleophile) label_A Result: Nucleophile is 'naked', more exposed, and more reactive.

    Caption: Effect of solvent type on nucleophile reactivity.

Frequently Asked Questions (FAQs)

  • Q1: What is the best all-around solvent for synthesizing benzofuran-2-carboxylic acids?

    • A1: There is no single "best" solvent, as the optimal choice is highly dependent on the specific synthetic route and the substitution pattern of your substrates.

      • For Perkin rearrangements , polar protic solvents like ethanol and methanol are standard and effective, especially with microwave heating.[3]

      • For syntheses involving metal-catalyzed cross-coupling and cyclization , polar aprotic solvents are generally preferred. Acetonitrile , DMF , and newer "green" solvents like CPME have demonstrated excellent performance in specific systems.[5][7]

      • For some Brønsted acid-catalyzed routes, a non-polar solvent like toluene may be required.[7]

  • Q2: How does solvent polarity directly impact my reaction?

    • A2: Solvent polarity affects both the solubility of your reagents and the stability of intermediates and transition states. In many benzofuran syntheses, the key step is an intramolecular cyclization where a phenoxide attacks another part of the molecule. A more polar solvent can stabilize the charged phenoxide intermediate, potentially increasing its concentration at equilibrium. However, as explained in the troubleshooting guide, the distinction between protic and aprotic is also critical. A polar aprotic solvent often provides the best balance by dissolving the polar intermediate without overly solvating (and deactivating) the nucleophilic oxygen.

  • Q3: Can I use "green" solvents for my synthesis?

    • A3: Yes, and this is an increasingly important area of research.

      • Water has been successfully used as a solvent in some copper-catalyzed benzofuran syntheses, offering significant environmental and cost benefits.[8]

      • Cyclopentyl methyl ether (CPME) has been shown to be a superior solvent to toluene in certain Pd-catalyzed C-H functionalization reactions leading to benzofuran derivatives, resulting in higher yields.[7]

      • Deep Eutectic Solvents (DES) , such as choline chloride-ethylene glycol, are also emerging as effective media. They are known to stabilize polar intermediates, which can accelerate transformations.[7]

  • Q4: My starting materials won't dissolve. What should I do?

    • A4: Poor solubility is a frequent cause of failed reactions.

      • Change Solvent: This is the most direct approach. If you are in a nonpolar solvent like toluene, try a polar aprotic solvent like DMF or NMP.

      • Create a Solvent Mixture: Sometimes a mixture, such as toluene/ethanol, can provide the right balance of properties to dissolve all components.

      • Increase Temperature: If the reaction chemistry allows, increasing the temperature will almost always improve solubility. This is another reason why microwave synthesis can be so effective.

      • Check Starting Material Purity: Impurities can sometimes drastically reduce the solubility of your primary reagent. Ensure your starting materials are of high purity.

Data Summary: Solvent Effects

To illustrate the profound impact of solvent choice, the following table summarizes the results from an optimization study on the Pd-catalyzed C-H arylation of a benzofuran-2-carboxamide derivative.[7]

EntrySolventDielectric Constant (Approx.)Solvent TypeYield (%)
1Toluene2.4Nonpolar85
2tert-Amyl Alcohol5.8Polar Protic89
3Methyl-THF6.2Polar Aprotic91
4CPME 4.7 *Polar Aprotic 93
51,2-Dichloroethane (DCE)10.4Polar Aprotic75
6Acetonitrile (MeCN)37.5Polar Aprotic68

Note: While CPME has a relatively low dielectric constant, its ether oxygen allows it to function as an effective polar aprotic solvent in this context.

As the data clearly shows, cyclopentyl methyl ether (CPME) provided the highest yield, outperforming both traditional nonpolar (Toluene) and highly polar (Acetonitrile) solvents, highlighting the importance of empirical screening for reaction optimization.[7]

References

  • Perkin, W. H. (1870). On the hydride of aceto-salicyl. Journal of the Chemical Society, Transactions, 23, 368-371.
  • Reddy, K. S., & Kumar, V. (2021). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ChemistrySelect, 6(32), 8293-8303. Available at: [Link]

  • Bowen, R. D. (2012). The Perkin rearrangement. Chemical Society Reviews, 41(19), 6611-6633.
  • Valle, N. D., et al. (2015). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 20(8), 13866-13876. Available at: [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available at: [Link]

  • Wikipedia. (n.d.). Perkin rearrangement. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 7, 2026, from [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. Available at: [Link]

  • Singh, F. V., & Wirth, T. (2012). A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents. Synthesis, 44(08), 1171-1177. Available at: [Link]

  • Carril, M., SanMartin, R., Tellitu, I., & Dominguez, E. (2006). Copper-TMEDA Catalyzes the Transformation of Readily Available Ketone Derivatives into the Corresponding Benzo[b]furans in Good to Excellent Yields. Organic Letters, 8(8), 1467-1470. Available at: [Link]

  • Sharma, P., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved February 7, 2026, from [Link]

  • Reddy, B. V. S., et al. (2011). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Organic & Biomolecular Chemistry, 9(15), 5437-5442. Available at: [Link]

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Navigating the Thermal Landscape: A Technical Guide to Temperature Management in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzofuran Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Precise temperature control is paramount in achieving high yields, purity, and desired regioselectivity in the synthesis of benzofuran derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

The Crucial Role of Temperature in Benzofuran Synthesis

The formation of the benzofuran ring, regardless of the synthetic route, is a finely balanced process heavily influenced by temperature. Reaction kinetics, catalyst stability, solvent properties, and the potential for side reactions are all intimately linked to the thermal conditions of the experiment. Inadequate temperature management can lead to a cascade of issues, including low yields, product decomposition, and the formation of difficult-to-remove impurities. This guide will equip you with the knowledge to anticipate and resolve these temperature-related challenges.

Frequently Asked Questions (FAQs)

This section addresses common overarching questions regarding temperature management in benzofuran synthesis.

Q1: My benzofuran synthesis is giving a low yield. Could temperature be the issue?

A1: Absolutely. Temperature is one of the most critical factors influencing reaction yield. If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion of starting materials within a practical timeframe. Conversely, if the temperature is too high, it can lead to several undesirable outcomes:

  • Decomposition: Starting materials, intermediates, or the final benzofuran product can degrade at elevated temperatures.

  • Side Reactions: Higher temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of unwanted byproducts.

  • Catalyst Deactivation: Many transition metal catalysts used in benzofuran synthesis are sensitive to high temperatures and can decompose or aggregate, losing their catalytic activity.[1][2]

Q2: How can I accurately monitor the internal temperature of my reaction?

A2: Accurate temperature monitoring is crucial. For most applications, a calibrated thermocouple or resistance temperature detector (RTD) probe is recommended. Proper placement of the probe is key: it should be immersed in the reaction mixture, away from the walls of the flask, to get a true reading of the bulk temperature. For microwave-assisted synthesis, fiber optic temperature probes are often used as they are not affected by the microwave field. Regular calibration of your temperature monitoring equipment against a certified thermometer is essential for reliable results.

Q3: What are the key considerations when choosing a solvent for temperature control?

A3: The choice of solvent is intrinsically linked to temperature management. The solvent's boiling point can act as a natural temperature ceiling for the reaction when conducted at reflux. Key considerations include:

  • Boiling Point: Select a solvent with a boiling point that matches the desired reaction temperature. This provides a simple and effective way to maintain a stable temperature.

  • Thermal Stability: Ensure the solvent is stable at the intended reaction temperature and does not decompose to generate impurities.

  • Solubility: The starting materials and reagents should be sufficiently soluble in the chosen solvent at the reaction temperature to ensure a homogeneous reaction mixture.

  • Heat Transfer: Solvents with good heat transfer properties can help to dissipate heat from exothermic reactions more effectively, preventing the formation of localized hot spots.

Q4: My reaction is highly exothermic. How can I prevent a thermal runaway?

A4: Managing exothermic reactions is a critical safety consideration. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure. To prevent this:

  • Slow Addition: Add the limiting reagent slowly and in a controlled manner to manage the rate of heat generation.

  • Efficient Cooling: Use an appropriately sized cooling bath (e.g., ice-water, dry ice-acetone) and ensure efficient stirring to promote heat transfer.

  • Dilution: Conducting the reaction in a larger volume of solvent can help to absorb the heat generated.

  • Flow Chemistry: For large-scale reactions, consider using a continuous flow reactor, which offers superior heat transfer and temperature control compared to batch reactors.[3][4]

Troubleshooting Guides for Specific Benzofuran Synthesis Methods

This section provides detailed troubleshooting advice for common temperature-related issues encountered in various benzofuran synthesis protocols.

Transition-Metal-Catalyzed Syntheses (Sonogashira, Heck, etc.)

Transition-metal-catalyzed reactions are powerful tools for benzofuran synthesis, but their success is highly dependent on maintaining the optimal temperature to ensure catalyst activity and prevent side reactions.[1][2]

Problem: Low or no product formation in a Sonogashira coupling.

Potential Cause Explanation Troubleshooting Steps
Temperature too low The oxidative addition of the aryl halide to the palladium catalyst is often the rate-limiting step and can be slow at lower temperatures, especially with less reactive aryl bromides.[5]Gradually increase the reaction temperature in increments of 10-20°C. For many Sonogashira couplings involving aryl bromides, temperatures of 80°C or higher may be necessary.[5] Monitor the reaction by TLC or LC-MS to track the consumption of starting materials.
Catalyst Deactivation Palladium catalysts can be sensitive to high temperatures, leading to aggregation and loss of activity.If high temperatures are required, consider using a more thermally stable catalyst system, such as a palladium catalyst supported on activated carbon fibers.[1][2] Ensure the reaction is conducted under an inert atmosphere to prevent oxidative degradation of the catalyst.
Glaser Coupling At elevated temperatures, the terminal alkyne can undergo oxidative self-coupling (Glaser coupling) in the presence of copper salts, leading to the formation of diynes as a major byproduct.If Glaser coupling is observed, try running the reaction at a lower temperature. If a higher temperature is necessary for the main reaction, consider a copper-free Sonogashira protocol.
Homocoupling of Aryl Halide At higher temperatures, the aryl halide can homocouple to form biaryl impurities.Optimize the reaction temperature to find a balance between the desired cross-coupling and the undesired homocoupling. Using a more active catalyst may allow the reaction to proceed at a lower temperature.

Experimental Protocol: Temperature Optimization for a Sonogashira Coupling

  • Set up a series of small-scale reactions in parallel under an inert atmosphere.

  • Keep all other reaction parameters (catalyst loading, solvent, base, reactant concentrations) constant.

  • Set the temperature for each reaction to a different value (e.g., room temperature, 40°C, 60°C, 80°C, 100°C).

  • Monitor the progress of each reaction at regular intervals using TLC or LC-MS.

  • After a set time, quench the reactions and analyze the product distribution and yield for each temperature point to determine the optimal condition.

G start Low Yield in Sonogashira Coupling check_temp Is the reaction temperature optimal? start->check_temp low_temp Increase temperature in 10-20°C increments. Monitor reaction progress. check_temp->low_temp No high_temp Potential Catalyst Deactivation or Side Reactions check_temp->high_temp Yes optimize Optimize temperature to balance yield and side reactions. low_temp->optimize check_catalyst Consider a more thermally stable catalyst. Ensure inert atmosphere. high_temp->check_catalyst check_side_reactions Analyze for Glaser or homocoupling products. high_temp->check_side_reactions check_catalyst->optimize check_side_reactions->optimize

Perkin Rearrangement

The Perkin rearrangement, a classic method for benzofuran synthesis, often requires elevated temperatures. The use of microwave irradiation has been shown to significantly improve reaction times and yields.

Problem: Incomplete reaction or low yield in a microwave-assisted Perkin rearrangement.

Potential Cause Explanation Troubleshooting Steps
Insufficient Microwave Power/Temperature The rearrangement requires a certain activation energy, and insufficient microwave power will result in a temperature that is too low for the reaction to proceed to completion in a short time.Increase the microwave power in increments. For the synthesis of some benzofuran-2-carboxylic acids, a power of 300-400W and a temperature of around 79°C has been shown to be effective. Monitor the internal temperature of the reaction vessel to ensure it reaches and maintains the target temperature.
Uneven Heating Microwave heating can sometimes lead to localized hot spots, causing decomposition in some parts of the reaction mixture while other parts remain unreacted.Ensure efficient stirring of the reaction mixture to promote even heat distribution. Use a microwave reactor with a built-in stirrer.
Solvent Choice The ability of a solvent to absorb microwave energy (its dielectric constant) will affect the heating rate.Use a polar solvent that is known to be a good microwave absorber, such as ethanol or DMF.

Data Presentation: Optimized Conditions for Microwave-Assisted Perkin Rearrangement

Power (W)Temperature (°C)Time (min)Yield (%)
250< 795Incomplete
30079599
40079599
500> 795Slightly Decreased

Data adapted from studies on the synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid.

Acid-Catalyzed Cyclization

Acid-catalyzed cyclization of precursors like ortho-alkynylphenols is a common route to benzofurans. Temperature control is crucial to drive the reaction forward while avoiding degradation.

Problem: Starting material remains after prolonged heating in an acid-catalyzed cyclization.

Potential Cause Explanation Troubleshooting Steps
Insufficient Temperature for Activation The initial step of the reaction, often the formation of a key intermediate like an oxonium ion, may have a high activation energy requiring a specific temperature threshold to be reached.Ensure the reaction is heated to the recommended temperature. For some acid-catalyzed cyclizations of acetals, a temperature of 110°C is necessary for the initial conversion. Use a high-boiling point solvent to achieve the required temperature.
Thermal Degradation of Catalyst The acid catalyst itself might not be stable at the required reaction temperature.Select an acid catalyst that is known to be stable at the desired temperature. For high-temperature reactions, a solid-supported acid catalyst might offer better stability.

G start Incomplete Acid-Catalyzed Cyclization check_temp Is the reaction temperature sufficient for activation? start->check_temp increase_temp Increase temperature to the recommended value. Use a high-boiling point solvent. check_temp->increase_temp No check_catalyst_stability Is the acid catalyst stable at the reaction temperature? check_temp->check_catalyst_stability Yes success Successful Cyclization increase_temp->success select_stable_catalyst Choose a more thermally stable acid catalyst. check_catalyst_stability->select_stable_catalyst No check_catalyst_stability->success Yes select_stable_catalyst->success

References

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  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. PatSnap. [Link]

  • WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. ResearchGate. [Link]

  • Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. [Link]

Sources

Technical Support Center: 5-Methylbenzofuran-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Focus: Work-up, Isolation, and Purification Procedures Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Clean Catch" Philosophy

Welcome to the technical support hub for benzofuran synthesis. You are likely synthesizing 5-methylbenzofuran-2-carboxylic acid via the Rap-Stoermer condensation (salicylaldehyde +


-halo ester) or the Perkin rearrangement  of 3-halocoumarins.

While the ring-closing chemistry is robust, the work-up is where yields are often lost to "tars," emulsions, or incomplete precipitation. This guide treats the work-up not as a cleanup step, but as a chemical process governed by pKa, lipophilicity, and phase equilibria.

Key Compound Properties (The "Why" Behind the Protocol)
PropertyValue / CharacteristicImplication for Work-up
Acidity (pKa) ~3.1–3.4 (Predicted)Stronger acid than benzoic acid. Requires pH < 1 for complete precipitation.
Solubility Low in neutral water; High in base (pH > 9); Moderate in hot EtOH/MeOH.Acid-base extraction is the primary purification vector.
Stability Susceptible to decarboxylation at high T (>150°C) or prolonged acidic reflux.Avoid superheating during drying; monitor vacuum oven temps.
Common Impurities 5-Methylsalicylaldehyde,

-halo esters, unhydrolyzed ester, polymeric tars.
Requires specific washes (bisulfite) and filtration steps.

The Golden Protocol: Standard Work-up Procedure

This workflow assumes you have completed the base-mediated cyclization/hydrolysis and currently have a crude alkaline reaction mixture.

Phase 1: The Quench & Scavenge

Goal: Remove unreacted aldehyde and polymeric byproducts before acidification.

  • Dilution: Dilute the reaction mixture with water (approx. 3x reaction volume).

  • Solvent Strip (Critical): If you used a water-miscible solvent (DMF, Ethanol, Dioxane), remove the bulk of it via rotary evaporation. Residual organic solvent will solubilize your product during the acid precipitation step, killing your yield.

  • The "Tar" Filter: If the alkaline solution is dark black/opaque, add Celite (diatomaceous earth) and filter through a sintered glass funnel.

    • Reasoning: Polymeric benzofuran byproducts often form colloidal suspensions in base. Mechanical filtration removes them now, preventing them from "crashing out" with your product later.

  • The Bisulfite Wash (Optional but Recommended): Wash the aqueous alkaline layer with a small amount of immiscible organic solvent (e.g., Ether or DCM) to remove neutral impurities. Note: If starting material (aldehyde) remains, add sodium bisulfite to the aqueous layer to form the water-soluble adduct, then wash with organics.

Phase 2: Controlled Acidification (The "Crash")

Goal: Controlled crystallization of the free acid.

  • Cooling: Place the aqueous alkaline solution in an ice bath (0–5 °C).

  • Acid Addition: Slowly add concentrated HCl (12M) dropwise with vigorous stirring.

  • The pH Target: Continue adding acid until pH reaches 1.0 .

    • Troubleshooting: Do not stop at pH 4-5.[1] The salt equilibrium will keep significant product in solution. You must suppress the ionization completely.

  • Aging: Stir the slurry at 0 °C for 30–60 minutes. This "Ostwald ripening" allows small crystals to dissolve and redeposit on larger ones, improving filterability.

Visualizing the Workflow

WorkupLogic Start Crude Alkaline Mixture Strip Evaporate Organic Solvent (Remove EtOH/DMF) Start->Strip Filter Filter through Celite (Remove Tars) Strip->Filter Wash Wash with DCM/Ether (Remove Neutrals) Filter->Wash Acidify Acidify to pH 1 (Conc. HCl, 0°C) Wash->Acidify Decision State of Product? Acidify->Decision Solid Precipitate Forms Decision->Solid Crystalline Oil Oiling Out / Gum Decision->Oil Gummy Isolate Vacuum Filtration Wash with cold H2O Solid->Isolate Rescue Decant water Triturate with Hexane/Et2O Oil->Rescue Rescue->Isolate Solidifies

Figure 1: Decision tree for the isolation of this compound.[1]

Troubleshooting Guide (FAQ)

Ticket #1: "My product oiled out upon acidification instead of precipitating."

Diagnosis: This is the most common issue. It usually stems from three causes:

  • Incomplete Hydrolysis: You still have the intermediate ester (ethyl 5-methylbenzofuran-2-carboxylate), which is an oil or low-melting solid.

  • Trapped Solvent: Residual DMF or alcohol is acting as a cosolvent, preventing crystal lattice formation.

  • Impurity Depression: High levels of phenolic impurities are depressing the melting point.

The Fix (The "Rescue" Protocol):

  • Check TLC: Compare the oil against the starting ester. If ester remains, add NaOH and reflux for another hour.

  • Trituration: If the chemistry is correct (acid is formed), decant the aqueous supernatant. Add a small volume of n-hexane or cold diethyl ether to the oil and scratch the flask vigorously with a glass rod. This induces nucleation.

  • Sonication: Place the flask with the oil/hexane mixture in a sonication bath for 5 minutes.

Ticket #2: "The product is dark brown/black after filtration."

Diagnosis: Oxidative polymerization of salicylaldehyde derivatives or "humin" formation during the base step.

The Fix (Purification): Do not run a column yet. Use Activated Carbon Recrystallization .

  • Dissolve the crude solid in the minimum amount of hot Ethanol or Methanol.

  • Add Activated Charcoal (10-20% by weight) .

  • Boil for 5-10 minutes.

  • Filter hot through a Celite pad (pre-warmed funnel to prevent crystallization in the stem).

  • Allow the filtrate to cool slowly to room temperature, then 4 °C.

Ticket #3: "My yield is lower than reported literature (e.g., <50%)."

Diagnosis: Loss of product to the mother liquor due to solubility.

The Fix:

  • Salting Out: Saturate the acidic aqueous filtrate with NaCl and extract it 3x with Ethyl Acetate.

  • Combine & Dry: Combine these extracts with your solid product (dissolved in EtOAc), dry over

    
    , and evaporate.
    
  • Solvent Choice: this compound is slightly more lipophilic than the unsubstituted parent. Ensure your wash water is ice cold .

Purification & Crystallization Data[2][3][4][5]

For pharmaceutical grade purity (>99%), recrystallization is preferred over chromatography.

Solvent SystemSuitabilityProcedure Notes
Ethanol / Water (70:30) High Dissolve in hot EtOH; add hot water until turbid. Cool slowly. Best balance of yield/purity.
Methanol ModerateGood for removing non-polar impurities, but recovery can be lower due to high solubility.
Acetic Acid / Water High Dissolve in hot glacial AcOH; add water. Produces very dense, pure crystals. Excellent for removing colored impurities.
Toluene LowGenerally poor solubility for the free acid; better for the ester intermediate.
Recrystallization Workflow Visualization

Recryst Crude Crude Solid (Dark/Impure) Dissolve Dissolve in Hot Solvent (EtOH or AcOH) Crude->Dissolve Carbon Add Activated Carbon (Decolorize) Dissolve->Carbon FilterHot Hot Filtration (Remove Carbon) Carbon->FilterHot Cool Slow Cooling (RT -> 4°C) FilterHot->Cool Collect Filtration & Drying (Vacuum Oven) Cool->Collect

Figure 2: Standard recrystallization loop for removing color and trace isomers.

References

  • Rap-Stoermer Reaction Overview

    • Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
  • Microwave-Assisted Synthesis (Perkin Rearrangement)

    • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2014). PMC / NIH.
  • Physical Properties & Safety

    • Benzofuran-2-carboxylic acid - PubChem Compound Summary.

Sources

Technical Support Center: Benzofuran Synthesis & Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center for organic chemists. It functions as a dynamic troubleshooting manual, prioritizing causality and actionable protocols over generic advice.

Ticket Category: Heterocycle Formation | Topic: Preventing Unwanted Decarboxylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Decarboxylation Trap"

The Core Issue: Benzofuran-2-carboxylic acids (coumarilic acids) and their derivatives are thermodynamically prone to decarboxylation. While less volatile than


-keto acids, the C2 position of the benzofuran ring is capable of stabilizing a negative charge (via the inductive effect of the adjacent oxygen), making the extrusion of 

kinetically accessible under thermal or acidic stress.

The Mechanistic Danger Zone: Decarboxylation typically occurs via two pathways:

  • Thermal/Zwitterionic: At high temperatures (

    
    C), the zwitterionic intermediate is stabilized by the heteroatom.
    
  • Acid-Catalyzed: Protonation of the ring or the carbonyl facilitates the loss of

    
     via a cyclic transition state.
    

If your synthetic route targets the C2-carboxylic acid or ester , you must disrupt these pathways by controlling pH, temperature, and metal coordination.

Troubleshooting & Diagnostics (Q&A)

Case A: The "Disappearing Ester" during Cyclization

User Ticket: "I am reacting salicylaldehyde with ethyl bromoacetate using KOH in ethanol (reflux). I isolated the product, but the NMR shows a proton at C2 instead of the ester. What happened?"

Scientist Analysis: You likely triggered a One-Pot Saponification-Decarboxylation cascade.

  • The Error: Strong hydroxide bases (KOH/NaOH) at reflux rapidly saponify the ethyl ester to the potassium carboxylate in situ.

  • The Trigger: Refluxing ethanol (

    
    C) provides enough thermal energy to decarboxylate the free carboxylate, especially if the reaction mixture becomes slightly acidic during workup or if the salt itself is thermally unstable.
    

Corrective Protocol: Switch to the Carbonate/Aprotic Method .

  • Base: Use Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ). These are strong enough to deprotonate the phenol but poor at saponifying esters under anhydrous conditions.
  • Solvent: Switch to Acetonitrile (

    
    ) or Acetone. These allow reflux without reaching the thermal threshold for rapid decarboxylation.
    
Case B: Hydrolysis of Benzofuran-2-Esters

User Ticket: "I successfully made the ethyl benzofuran-2-carboxylate. When I try to hydrolyze it to the acid using 6M HCl at reflux, I get a mixture of the acid and the decarboxylated benzofuran."

Scientist Analysis: Acid-catalyzed decarboxylation is rapid for electron-rich heteroaromatics. The protonation of the benzofuran ring at C3 (or the carboxyl group) lowers the activation energy for


 loss.

Corrective Protocol: Use Lithium Hydroxide (LiOH) Controlled Hydrolysis . LiOH is milder than NaOH/KOH and coordinates differently. The reaction should be performed at Room Temperature (or max


C), never reflux.
Case C: Metal-Catalyzed Annulations

User Ticket: "I am using a Copper-catalyzed coupling to close the ring. My yield of the carboxylic acid derivative is low, and I see decarboxylated byproducts."

Scientist Analysis: Copper (and silver) salts are notorious decarboxylation catalysts (e.g., the specific copper-quinoline decarboxylation method). If your reaction temperature exceeds


C in a polar solvent like DMF or DMSO, the metal will facilitate the extrusion of 

.

Corrective Protocol:

  • Protecting Groups: Do not attempt to cyclize a free carboxylic acid precursor. Use a bulky ester (e.g., tert-butyl ester) which is sterically resistant to metal coordination and thermal breakdown.

  • Temperature Cap: Keep reaction temperatures below

    
    C. If the catalyst requires higher heat, switch to a Palladium-catalyzed system (e.g., 
    
    
    
    ), which is generally less prone to promoting decarboxylation than Copper(I).

Visualizing the Logic

Diagram 1: The Decarboxylation Mechanism & Risk Factors

This diagram illustrates why the reaction happens, highlighting the critical transition states.

DecarboxylationMechanism Start Benzofuran-2-Carboxylic Acid TS_Cyclic Cyclic Transition State (H-bonding) Start->TS_Cyclic Path A: Intramolecular Intermediate C2-Anion / Ylide (Stabilized by Oxygen) Start->Intermediate Path B: Anionic Heat Thermal Stress (>150°C) Heat->Intermediate Acid Acid Catalysis (H+) Acid->TS_Cyclic Product Decarboxylated Benzofuran (Unwanted) TS_Cyclic->Product -CO2 Intermediate->Product -CO2 / +H+

Caption: Mechanistic pathways leading to unwanted CO2 loss. Path B is accelerated by metal catalysts (Cu) and high heat.

Diagram 2: Troubleshooting Decision Matrix

Follow this workflow to select the correct synthesis conditions.

DecisionMatrix Start Start: Benzofuran Synthesis Target Target: C2-Ester or Acid? Start->Target Route1 Route: Cyclization (Salicylaldehyde + Halo-ester) Target->Route1 Route2 Route: Hydrolysis (Ester -> Acid) Target->Route2 Cond1 Avoid: NaOH/KOH/EtOH Route1->Cond1 Risk Cond2 Avoid: HCl / Reflux Route2->Cond2 Risk Sol1 Use: K2CO3 / MeCN / Reflux Cond1->Sol1 Correction Result Stable Benzofuran-2-Carboxylate Sol1->Result Sol2 Use: LiOH / THF / RT Cond2->Sol2 Correction Sol2->Result

Caption: Workflow for selecting reagents that minimize decarboxylation risks during synthesis and workup.

Validated Experimental Protocols

The following protocols are designed as Self-Validating Systems . If the color changes or precipitation described does not occur, stop and re-evaluate reagents.

Protocol A: Safe Cyclization (The K2CO3 Method)

Use this for synthesizing ethyl benzofuran-2-carboxylate from salicylaldehyde.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Salicylaldehyde (10 mmol, 1.0 eq)

    • Ethyl bromoacetate (12 mmol, 1.2 eq)

    • Potassium Carbonate (

      
      ) : (30 mmol, 3.0 eq) – Must be anhydrous/freshly ground.
      
    • Solvent: Acetonitrile (

      
      ), 50 mL.
      
  • Procedure:

    • Dissolve salicylaldehyde in acetonitrile.[1]

    • Add

      
      . The suspension may turn slight yellow (phenoxide formation).
      
    • Add ethyl bromoacetate dropwise at room temperature.

    • Heat to reflux (

      
      C)  for 6–8 hours.
      
    • Checkpoint: Monitor via TLC. The aldehyde spot should disappear. If the spot remains after 8h, add 0.1 eq of KI (Finkelstein catalyst) rather than increasing temperature.

  • Workup (Crucial Step):

    • Cool to Room Temperature. Do not add acid yet.

    • Filter off the solid inorganic salts (

      
      ).
      
    • Evaporate the solvent in vacuo.

    • Dissolve residue in EtOAc and wash with water.

    • Validation: The product should be an oil or low-melting solid. If it smells strongly of phenol, cyclization was incomplete.

Protocol B: "Cold" Hydrolysis (The LiOH Method)

Use this to convert the ester to the acid without CO2 loss.

  • Reagents:

    • Benzofuran-2-ester (1.0 eq)[1]

    • Lithium Hydroxide Monohydrate (

      
      ) : (2.5 eq)
      
    • Solvent System: THF : Water (3:1 ratio).

  • Procedure:

    • Dissolve the ester in THF.

    • Dissolve LiOH in the minimum amount of water and add to the THF solution.

    • Stir vigorously at Room Temperature (

      
      C) .
      
    • Time: Reaction typically takes 12–24 hours. Do not rush with heat.

  • Workup:

    • Evaporate THF under reduced pressure (Rotavap bath

      
      C).
      
    • You now have the Lithium carboxylate in water.

    • Acidification: Place the aqueous beaker in an ice bath (

      
      C) .
      
    • Slowly add 1M HCl dropwise until pH reaches ~3.

    • Validation: The Benzofuran-2-carboxylic acid should precipitate as a white solid immediately. Filter and dry under vacuum.

Quantitative Data Summary

ParameterStandard Condition (Risk)Optimized Condition (Safe)Outcome
Base (Cyclization) KOH / NaOH

/

Prevents in situ saponification
Solvent (Cyclization) Ethanol (Reflux)Acetonitrile / AcetoneLower thermal stress, aprotic
Hydrolysis Temp

C (Reflux)

C (RT)
Prevents thermal decarboxylation
Hydrolysis Reagent 6M HCl or NaOHLiOH (aq) / THFControlled, mild cleavage
Catalyst (Coupling) CuI / Phenanthroline

Avoids Cu-mediated

extrusion

References

  • Mechanism of Decarboxylation: Li, M., et al. "Decarboxylation of Heteroaromatic Carboxylic Acids." Journal of Organic Chemistry. (Discusses the zwitterionic intermediate stability). Context: Explains the "ylide-like" character of the C2 anion.
  • Mild Synthesis of Benzofuran-2-Carboxylates

    • Ashok, D., et al. (2021).[1] "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles." Indian Journal of Chemistry - Section B.

    • Source:[Link][2]

    • /Acetonitrile reflux method (86% yield)
  • Stability & Properties

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10331, Benzofuran-2-carboxylic acid."
    • Source:[Link]

    • Relevance: Provides physical property data (Melting Point ~195°C), indicating thermal stability limits for solid handling.
  • Rap-Stoermer Reaction Optimization

    • Caliskan, B., et al. (2025). "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis.
    • Source:[Link]

    • Relevance: Highlights the use of milder bases (TEA) to control side reactions.
  • General Decarboxylation Risks

    • Ashenhurst, J.
    • Source:[Link]

    • Relevance: General mechanistic overview of why -keto-like systems (and by extension, C2-heteroarom

Sources

strategies to minimize impurities in 5-Methylbenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-Methylbenzofuran-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important benzofuran derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize impurities and optimize your synthetic protocols.

Introduction to Synthetic Strategies

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis is primarily achieved through two robust methods: the condensation of 4-methylsalicylaldehyde with an alpha-haloacetate followed by intramolecular cyclization, and the Perkin rearrangement of a corresponding 6-methyl-3-halocoumarin. While both routes are effective, they are each susceptible to the formation of specific impurities that can complicate purification and impact final product quality. This guide will address the challenges associated with both pathways.

Section 1: Synthesis via 4-Methylsalicylaldehyde and Ethyl Bromoacetate

This common two-step, one-pot synthesis involves the O-alkylation of 4-methylsalicylaldehyde with ethyl bromoacetate, followed by an intramolecular aldol-type condensation to form the benzofuran ring. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization & Hydrolysis 4-Methylsalicylaldehyde 4-Methylsalicylaldehyde Intermediate_Ester Ethyl 2-(2-formyl-4-methylphenoxy)acetate 4-Methylsalicylaldehyde->Intermediate_Ester + Ethyl bromoacetate Ethyl_bromoacetate Ethyl bromoacetate Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent->Intermediate_Ester Cyclization Cyclization (Base, Heat) Ester_Product Ethyl 5-methylbenzofuran-2-carboxylate Intermediate_Ester->Ester_Product Intramolecular Condensation Cyclization->Ester_Product Final_Product This compound Ester_Product->Final_Product Hydrolysis Hydrolysis (e.g., NaOH, H+) Hydrolysis->Final_Product

Figure 1: Synthetic workflow for this compound starting from 4-methylsalicylaldehyde.

Troubleshooting Guide: Salicylaldehyde Route
Observed Issue Potential Cause Troubleshooting Strategy & Explanation
Low yield of final product with significant amount of a major impurity. Incomplete Cyclization: The primary impurity is often the uncyclized intermediate, ethyl 2-(2-formyl-4-methylphenoxy)acetate. This occurs when the reaction conditions are not sufficient to drive the intramolecular condensation to completion.[1]Optimize Cyclization Conditions: Increase the reaction temperature or prolong the reaction time during the cyclization step. Ensure a sufficiently strong base (e.g., potassium carbonate, sodium ethoxide) is used in an appropriate molar excess to facilitate the intramolecular reaction.[1]
Presence of a non-polar impurity in the final product. Decarboxylation: The final product, this compound, can undergo decarboxylation under harsh acidic or thermal conditions to form 5-methylbenzofuran.Mild Hydrolysis and Work-up: Use milder conditions for the ester hydrolysis (e.g., lower temperature, shorter reaction time). During acidic work-up to precipitate the carboxylic acid, avoid excessive heating.
Product is difficult to purify by recrystallization. Multiple Impurities: The presence of both the uncyclized intermediate and the decarboxylated product can form a complex mixture that is difficult to separate by simple recrystallization.Sequential Purification: First, perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer, leaving non-acidic impurities like 5-methylbenzofuran in the organic layer. Acidify the aqueous layer to precipitate the purified product. If the uncyclized intermediate (which is an ester) is still present, a final purification by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) may be necessary.
Reaction stalls at the O-alkylation step. Poor quality of reagents or insufficient base: Moisture in the solvent or base can quench the reaction. The base may not be strong enough or used in sufficient quantity to deprotonate the phenolic hydroxyl group effectively.Ensure Anhydrous Conditions: Use freshly dried solvents and powdered, anhydrous potassium carbonate. Consider using a stronger base like sodium hydride if the reaction remains sluggish, although this requires more stringent anhydrous techniques.
FAQs: Salicylaldehyde Route

Q1: What is the best way to monitor the progress of the reaction?

A1: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You should see the consumption of the starting 4-methylsalicylaldehyde and the formation of the intermediate ester, followed by the appearance of the final ester product. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.

Q2: I have isolated the intermediate, ethyl 2-(2-formyl-4-methylphenoxy)acetate. How can I improve the yield of the cyclization step?

A2: If you have isolated the intermediate, you can subject it to optimized cyclization conditions. Refluxing the intermediate in a solvent like DMF or ethanol with a base such as potassium carbonate or sodium ethoxide should promote the cyclization.[1] Microwave-assisted synthesis can also be an effective method to expedite this step.

Section 2: Synthesis via Perkin Rearrangement

The Perkin rearrangement provides an alternative route, starting from a 6-methyl-3-halocoumarin. This reaction involves a base-catalyzed ring contraction to form the benzofuran-2-carboxylic acid.[2][3]

Start 6-Methyl-3-bromocoumarin Rearrangement Perkin Rearrangement Start->Rearrangement Base Base (e.g., NaOH) Solvent (e.g., Ethanol) Base->Rearrangement Acidification Acidification (e.g., HCl) Rearrangement->Acidification Product This compound Acidification->Product

Figure 2: Synthetic workflow for this compound via Perkin rearrangement.

Troubleshooting Guide: Perkin Rearrangement Route
Observed Issue Potential Cause Troubleshooting Strategy & Explanation
Incomplete reaction with starting material remaining. Insufficient reaction time or temperature: The Perkin rearrangement often requires elevated temperatures to proceed efficiently.[2] The base may also be consumed by side reactions if not used in sufficient excess.Optimize Reaction Conditions: Increase the reflux time or consider using a higher boiling point solvent if compatible with the reaction. Microwave-assisted heating can significantly reduce reaction times and improve yields.[2] Ensure at least 3 equivalents of base are used.
Formation of colored byproducts. Side reactions at high temperatures: Prolonged heating can lead to the formation of polymeric or degradation products, resulting in a discolored reaction mixture and final product.Controlled Heating and Inert Atmosphere: Use an oil bath for uniform heating and maintain a gentle reflux. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to color formation.
Difficulty in precipitating the final product upon acidification. Product is too soluble in the work-up solvent mixture: If a large amount of organic co-solvent is present during acidification, the product may remain in solution.Solvent Removal Prior to Acidification: After the reaction is complete, remove the organic solvent (e.g., ethanol) under reduced pressure. Dissolve the resulting solid in water and then acidify to precipitate the product. This will maximize the recovery of the carboxylic acid.
FAQs: Perkin Rearrangement Route

Q1: Can I use a different base instead of sodium hydroxide?

A1: Yes, other strong bases like potassium hydroxide can be used. The choice of base may influence the reaction rate and solubility of the intermediates. It is important to ensure the base is used in sufficient molar excess.

Q2: My final product is an off-white or yellowish solid. How can I decolorize it?

A2: If the product is discolored, you can try recrystallization from a suitable solvent system. Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. After heating and stirring with charcoal for a short period, filter the hot solution to remove the charcoal and then allow the filtrate to cool and crystallize.

Section 3: Purification and Analysis

Purification Strategies
Method Application Protocol
Acid-Base Extraction Removal of non-acidic impurities (e.g., 5-methylbenzofuran, uncyclized ester intermediate).1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate).2. Extract with a saturated aqueous solution of sodium bicarbonate.3. Separate the aqueous layer (containing the carboxylate salt) and wash it with the organic solvent.4. Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of ~2 to precipitate the purified carboxylic acid.5. Filter, wash with cold water, and dry.
Recrystallization General purification to improve purity and crystal form.Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Good solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Suitable solvent systems include ethanol/water, acetic acid/water, or toluene.
Column Chromatography For removal of closely related impurities that are difficult to separate by other means.Stationary Phase: Silica gel.Mobile Phase: A gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid to improve the peak shape of the carboxylic acid.
Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient elution is often preferred for separating impurities with different polarities. A common mobile phase system is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the benzofuran ring system has strong absorbance (e.g., around 254 nm or 300 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The carboxylic acid proton typically appears as a broad singlet far downfield (>10 ppm). The aromatic and methyl protons will have characteristic chemical shifts that can be used to confirm the structure and identify impurities.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will appear around 165-175 ppm. The chemical shifts of the aromatic and methyl carbons can further confirm the structure.

References

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]

  • Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • Wikipedia. (2023). Perkin rearrangement. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Methyl-Substituted Benzofuran-2-Carboxylic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] The introduction of a simple methyl group at various positions on the benzene ring of this scaffold can profoundly influence its physicochemical properties and biological efficacy. This guide provides a comparative analysis of methyl-substituted benzofuran-2-carboxylic acid isomers, offering insights into their synthesis, properties, and structure-activity relationships (SAR) to aid researchers in the design and development of novel therapeutics.

The Strategic Importance of Methyl Substitution

The position of a methyl group on the benzofuran ring, a seemingly minor structural modification, can lead to significant changes in a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. These changes are primarily driven by the electronic and steric effects of the methyl group, which can alter the molecule's acidity (pKa), lipophilicity (logP), and overall shape. Understanding these isomeric differences is crucial for optimizing lead compounds in drug discovery.

Synthesis of Methyl-Substituted Benzofuran-2-Carboxylic Acid Isomers

A common and versatile method for the synthesis of the benzofuran-2-carboxylic acid core involves the reaction of a substituted salicylaldehyde with an α-haloacetate, followed by intramolecular cyclization and hydrolysis. This approach allows for the introduction of methyl groups at the 4, 5, 6, and 7-positions by starting with the corresponding methyl-substituted salicylaldehyde. For the 3-methyl isomer, a Perkin rearrangement of a 4-methyl-3-halocoumarin offers an efficient route.[4]

Below is a generalized synthetic workflow for preparing these isomers.

Synthetic_Workflow cluster_0 Synthesis of 4-, 5-, 6-, 7-Methyl Isomers cluster_1 Synthesis of 3-Methyl Isomer (Perkin Rearrangement) Salicylaldehyde Methyl-substituted Salicylaldehyde Intermediate1 Ethyl 2-(formyl-methylphenoxy)acetate Salicylaldehyde->Intermediate1 K2CO3, DMF Haloacetate Ethyl Bromoacetate Haloacetate->Intermediate1 Ester Ethyl Methylbenzofuran- 2-carboxylate Intermediate1->Ester Base-catalyzed cyclization Acid Methylbenzofuran- 2-carboxylic Acid Ester->Acid Hydrolysis (e.g., KOH, EtOH) Coumarin 4-Methyl-3-bromocoumarin Acid_3_methyl 3-Methylbenzofuran- 2-carboxylic Acid Coumarin->Acid_3_methyl NaOH, EtOH, Microwave

Figure 1: General synthetic workflows for the preparation of methyl-substituted benzofuran-2-carboxylic acid isomers.

Experimental Protocol: Synthesis of Ethyl 5-methylbenzofuran-2-carboxylate

This protocol is a representative example of the synthesis of the ester precursor.

  • Reaction Setup: To a solution of 5-methylsalicylaldehyde (1.0 eq) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq) and ethyl bromoacetate (1.1 eq).

  • Reaction Conditions: Heat the mixture at 90-100 °C with stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Cyclization: The intermediate, ethyl 2-(formyl-4-methylphenoxy)acetate, often cyclizes in situ under these conditions. If not, the isolated intermediate can be cyclized by heating with a base such as sodium ethoxide in ethanol.

  • Isolation and Purification: The resulting precipitate, ethyl 5-methylbenzofuran-2-carboxylate, is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.

Experimental Protocol: Hydrolysis to 5-methylbenzofuran-2-carboxylic acid

  • Reaction Setup: Dissolve the ethyl 5-methylbenzofuran-2-carboxylate (1.0 eq) in ethanol.

  • Reaction Conditions: Add an aqueous solution of potassium hydroxide (2.0-3.0 eq) and reflux the mixture for 2-3 hours.

  • Work-up: After cooling, remove the ethanol under reduced pressure.

  • Isolation: Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.

  • Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried.

Comparative Physicochemical Properties

The position of the methyl group influences the electronic distribution and steric environment of the benzofuran ring system, which in turn affects key physicochemical parameters like acidity (pKa) and lipophilicity (logP). While a complete experimental dataset for all methylbenzofuran-2-carboxylic acid isomers is not available in a single source, we can infer trends based on the well-documented effects of methyl substitution on benzoic acid.

IsomerPredicted pKa (relative to parent)Predicted logP (relative to parent)Rationale for Predicted Effects
Parent (unsubstituted) ~3.1-4.2~2.4Baseline for comparison.[5][6]
3-Methyl Slightly higherHigherThe methyl group is on the furan ring, potentially influencing the electronic nature of the carboxylate group differently than substitution on the benzene ring.
4-Methyl Slightly higherHigherThe methyl group at the 4-position has a weak electron-donating inductive effect, which is expected to slightly decrease the acidity (increase pKa) of the carboxylic acid. The added methyl group increases the nonpolar surface area, thus increasing lipophilicity.
5-Methyl Slightly higherHigherSimilar to the 4-methyl isomer, the electron-donating effect of the methyl group at the 5-position is expected to slightly increase the pKa. The lipophilicity is also expected to increase.
6-Methyl Slightly higherHigherThe electronic effect of the methyl group at the 6-position is expected to be similar to that at the 4- and 5-positions, leading to a slight increase in pKa and an increase in logP.
7-Methyl Slightly higherHigherThe proximity of the methyl group at the 7-position to the furan oxygen may introduce some steric or electronic effects that could slightly modulate the pKa compared to other isomers, but an overall increase is still expected. Lipophilicity will also be higher than the parent compound.

Note: The predicted trends are based on the known electronic effects of methyl groups on aromatic rings. Experimental verification is necessary for precise values.

Spectroscopic Analysis: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the methyl-substituted isomers. The chemical shift of the methyl protons and the splitting patterns of the aromatic protons are characteristic for each isomer.

IsomerExpected ¹H NMR Chemical Shift of -CH₃ (ppm)Expected Aromatic Proton Splitting Patterns
3-Methyl ~2.4-2.6The furan proton at position 2 is absent. The aromatic protons will show a pattern characteristic of a 1,2,3,4-tetrasubstituted benzene.
4-Methyl ~2.4-2.6The aromatic protons will likely appear as a complex multiplet or as distinct doublets and triplets, depending on the coupling constants.
5-Methyl ~2.4-2.6The aromatic protons should show a pattern consistent with a 1,2,4-trisubstituted benzene ring.
6-Methyl ~2.4-2.6The aromatic protons will display a pattern indicative of a 1,2,4-trisubstituted benzene ring, but with different chemical shifts compared to the 5-methyl isomer.
7-Methyl ~2.4-2.6The aromatic protons will exhibit a pattern for a 1,2,3-trisubstituted benzene ring.

Note: The exact chemical shifts can vary depending on the solvent and the presence of other functional groups.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The position of the methyl group can have a significant impact on the biological activity of benzofuran-2-carboxylic acid derivatives. While direct comparative studies across all simple methyl isomers are limited, SAR studies on related, more complex derivatives provide valuable insights.

Anticancer Activity:

Studies on various benzofuran derivatives have shown that substitutions on the benzene ring are crucial for their cytotoxic activity.[7] For instance, in a series of benzofuran-based carbonic anhydrase inhibitors with antiproliferative activity against breast cancer, the position of a linked benzoic acid moiety on a 2-methylbenzofuran scaffold significantly influenced the inhibitory potency against different carbonic anhydrase isoforms. This highlights the sensitivity of the biological activity to the substitution pattern on the benzofuran ring system. It is plausible that the position of a simple methyl group could similarly modulate the anticancer activity by influencing binding to the target protein through steric and electronic effects.

Antimicrobial Activity:

Benzofuran derivatives are also known for their antimicrobial properties. The lipophilicity of a compound is often a key determinant of its ability to penetrate bacterial cell membranes. As the methyl group increases the lipophilicity of the benzofuran-2-carboxylic acid scaffold, it is reasonable to hypothesize that the methyl-substituted isomers may exhibit different antimicrobial profiles compared to the unsubstituted parent compound. The specific position of the methyl group could further fine-tune this activity by altering the molecule's interaction with microbial targets.

SAR_Concept cluster_properties Physicochemical Properties cluster_activity Biological Activity MethylIsomer Methyl-substituted Benzofuran-2-Carboxylic Acid Isomer pKa Acidity (pKa) MethylIsomer->pKa Electronic Effects logP Lipophilicity (logP) MethylIsomer->logP Hydrophobicity Sterics Steric Hindrance MethylIsomer->Sterics Positional Variation Binding Target Binding Affinity pKa->Binding ADME ADME Properties logP->ADME Sterics->Binding Efficacy Overall Efficacy Binding->Efficacy ADME->Efficacy

Figure 2: Conceptual diagram illustrating the structure-activity relationship of methyl-substituted benzofuran-2-carboxylic acid isomers.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the synthesis and properties of methyl-substituted benzofuran-2-carboxylic acid isomers. While a complete side-by-side experimental comparison is not yet available in the literature, the principles outlined here, based on established chemical concepts and data from related compounds, offer a solid foundation for researchers.

The key takeaways are:

  • The synthesis of these isomers is accessible through well-established synthetic routes, primarily based on the condensation of substituted salicylaldehydes or the Perkin rearrangement.

  • The position of the methyl group is predicted to have a discernible, albeit modest, effect on the acidity and a more pronounced effect on the lipophilicity of the molecule.

  • Spectroscopic techniques, particularly ¹H NMR, are invaluable for the unambiguous identification of each isomer.

  • The biological activity of these compounds is likely to be sensitive to the methyl group's position, as suggested by SAR studies on analogous systems.

Future research should focus on the systematic synthesis and evaluation of this complete set of isomers. A comprehensive study that directly compares their physicochemical properties and biological activities against a panel of relevant targets would be of great value to the medicinal chemistry community, enabling a more precise understanding of the SAR and facilitating the rational design of new and improved benzofuran-based therapeutics.

References

  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2008). Convenient synthesis and antimicrobial activity of new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives. Archiv der Pharmazie, 341(11), 734-739.
  • Ai, W., et al. (2021). A facile and inexpensive synthesis of a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 17, 1835-1842.
  • Asif, M. (2017). A review on the synthesis and antimicrobial activity of benzofuran derivatives. Journal of the Chemical Society of Pakistan, 39(4), 651-667.
  • Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027.
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  • Mori, M., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(3), M1143.
  • Nocentini, A., et al. (2020). Benzofuran-based carboxylic acids as carbonic anhydrase inhibitors and antiproliferative agents against breast cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027.
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  • PubChem. (n.d.). Benzofuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

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A Comparative Analysis of 5-Methyl and 5-Chloro Benzofuran-2-Carboxylic Acid: Unveiling the Impact of Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzofuran scaffold stands as a privileged heterocyclic system, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] Among its varied derivatives, benzofuran-2-carboxylic acids have garnered significant attention as versatile intermediates for the synthesis of novel therapeutic agents.[3][4] This guide provides an in-depth, objective comparison of two closely related analogs: 5-methylbenzofuran-2-carboxylic acid and 5-chlorobenzofuran-2-carboxylic acid. We will delve into their synthesis, explore their known and potential biological activities based on established structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically leverage these molecules in their research endeavors.

The Benzofuran-2-Carboxylic Acid Core: A Foundation for Diverse Bioactivity

The benzofuran moiety, a fusion of a benzene and a furan ring, is a common motif in both natural products and synthetic compounds exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory effects.[2][3][5] The carboxylic acid group at the 2-position serves as a crucial handle for chemical modification, allowing for the generation of a diverse library of amides, esters, and other derivatives with tailored biological profiles. The nature of the substituent at the 5-position of the benzofuran ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

Synthesis of 5-Substituted Benzofuran-2-Carboxylic Acids: A General Approach

The synthesis of 5-methyl and 5-chloro benzofuran-2-carboxylic acids typically proceeds through a multi-step sequence starting from the corresponding substituted salicylaldehyde. A common and effective method involves the reaction of the salicylaldehyde with an alpha-haloacetate, followed by an intramolecular cyclization.

Experimental Protocol: General Synthesis of Ethyl 5-Substituted Benzofuran-2-Carboxylate

This protocol outlines the synthesis of the ethyl ester precursor to the target carboxylic acids.

Materials:

  • 5-Methylsalicylaldehyde or 5-Chlorosalicylaldehyde

  • Ethyl bromoacetate or Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry N,N-dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of the appropriately substituted salicylaldehyde (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl bromoacetate or ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water.

  • Recrystallize the crude product from ethanol to afford the pure ethyl 5-substituted benzofuran-2-carboxylate.

Hydrolysis to the Carboxylic Acid: The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent, followed by acidification.

This compound: Exploring the Influence of an Electron-Donating Group

The 5-methyl derivative introduces an electron-donating methyl group to the benzofuran scaffold. This substitution is expected to increase the electron density of the aromatic system, which can influence its binding affinity to various biological targets. While direct experimental data on the biological activity of this compound is limited in the public domain, we can infer its potential based on studies of related compounds.

Anticipated Biological Profile:

  • Antimicrobial and Antifungal Activity: Studies on substituted benzofuran derivatives have indicated that the presence of a methyl group can contribute to antibacterial and antifungal properties.[6] The increased lipophilicity imparted by the methyl group may enhance membrane permeability, a crucial factor for antimicrobial efficacy.

  • Anticancer Activity: The electronic effect of the methyl group might modulate the interaction of the molecule with enzymatic targets implicated in cancer progression. However, the overall impact on anticancer activity is highly dependent on the specific cancer cell line and the molecular target.

Data Summary: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₁₀H₈O₃176.17Off-white to pale yellow solid

5-Chlorobenzofuran-2-Carboxylic Acid: The Impact of an Electron-Withdrawing Halogen

In contrast to the methyl group, the 5-chloro substituent introduces an electron-withdrawing and lipophilic chlorine atom. Halogenation is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.

Established and Potential Biological Profile:

  • Anti-inflammatory and Antimicrobial Potential: 5-Chlorobenzofuran-2-carboxylic acid is recognized as a key intermediate in the synthesis of compounds with potential anti-inflammatory and antimicrobial activities.[7]

  • Anticancer Activity: Structure-activity relationship studies on benzofuran derivatives have often highlighted the positive impact of halogen substitution on anticancer potency.[8] The chlorine atom can participate in halogen bonding and other hydrophobic interactions within the active sites of target proteins, leading to enhanced binding affinity. Specifically, substitutions at the para-position of the benzofuran ring have been shown to be favorable for anticancer activity.[8]

Data Summary: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
5-Chlorobenzofuran-2-carboxylic acidC₉H₅ClO₃196.59White to off-white crystalline solid

Comparative Analysis and Structure-Activity Relationship (SAR) Insights

The comparison of the 5-methyl and 5-chloro analogs of benzofuran-2-carboxylic acid provides valuable insights into the structure-activity relationships of this scaffold.

Feature5-Methyl Derivative5-Chloro DerivativeRationale
Electronic Effect Electron-donatingElectron-withdrawingThe methyl group donates electron density, while the chlorine atom withdraws electron density from the aromatic ring.
Lipophilicity IncreasedSignificantly IncreasedBoth substituents increase lipophilicity compared to the unsubstituted parent compound, with the chloro group having a more pronounced effect.
Anticipated Potency ModeratePotentially HigherBased on SAR studies of related benzofurans, the electron-withdrawing and hydrophobic nature of the chlorine atom often leads to enhanced biological activity, particularly in anticancer applications.[8]

Diagram: Influence of 5-Substitution on Benzofuran-2-Carboxylic Acid Bioactivity

SAR_Comparison cluster_methyl 5-Methyl Substitution cluster_chloro 5-Chloro Substitution Methyl 5-Methylbenzofuran-2- carboxylic acid Methyl_Effect Electron-Donating Increased Lipophilicity Methyl->Methyl_Effect Properties Methyl_Activity Potential Antimicrobial & Antifungal Activity Methyl_Effect->Methyl_Activity Leads to Chloro 5-Chlorobenzofuran-2- carboxylic acid Chloro_Effect Electron-Withdrawing Significantly Increased Lipophilicity Chloro->Chloro_Effect Properties Chloro_Activity Enhanced Anti-inflammatory & Anticancer Potential Chloro_Effect->Chloro_Activity Leads to

Caption: A diagram illustrating the influence of 5-methyl and 5-chloro substitution on the properties and potential biological activities of benzofuran-2-carboxylic acid.

Future Directions and Experimental Validation

While this guide provides a comparative overview based on existing literature and SAR trends, direct experimental validation is crucial to definitively elucidate the biological activity profiles of 5-methyl and 5-chloro benzofuran-2-carboxylic acid and their derivatives.

Recommended Experimental Workflows:

  • Synthesis of a Focused Library: Synthesize a series of amide and ester derivatives of both 5-methyl and 5-chloro benzofuran-2-carboxylic acid to explore the impact of further structural modifications.

  • In Vitro Biological Screening:

    • Antimicrobial Assays: Evaluate the synthesized compounds against a panel of clinically relevant bacterial and fungal strains using methods such as broth microdilution to determine the minimum inhibitory concentration (MIC).

    • Anticancer Assays: Screen the compounds against a panel of human cancer cell lines (e.g., breast, colon, lung) using cytotoxicity assays like the MTT or SRB assay to determine their IC₅₀ values.

    • Anti-inflammatory Assays: Investigate the anti-inflammatory potential by measuring the inhibition of pro-inflammatory mediators (e.g., nitric oxide, cytokines) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Diagram: Experimental Workflow for Comparative Biological Evaluation

Workflow Start Synthesis of 5-Methyl & 5-Chloro Benzofuran-2-Carboxylic Acid Derivatives Screening In Vitro Biological Screening Start->Screening Antimicrobial Antimicrobial Assays (MIC Determination) Screening->Antimicrobial Anticancer Anticancer Assays (IC₅₀ Determination) Screening->Anticancer Antiinflammatory Anti-inflammatory Assays (Inhibition of Pro-inflammatory Mediators) Screening->Antiinflammatory SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Anticancer->SAR Antiinflammatory->SAR Lead Identification of Lead Compounds SAR->Lead

Caption: A flowchart depicting a recommended experimental workflow for the comparative biological evaluation of 5-methyl and 5-chloro benzofuran-2-carboxylic acid derivatives.

Conclusion

References

  • Biointerface Research in Applied Chemistry. (2020, May 27). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Retrieved from [Link]
  • Indian Journal of Chemistry. (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]
  • ScienceDirect. (n.d.). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]. Retrieved from [Link]
  • Bulgarian Chemical Communications. (n.d.). Synthesis and anti-plant pathogenic fungal activity of novel benzofuran-2-carboxamide derivatives. Retrieved from [Link]
  • ResearchGate. (2025, October 13). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Retrieved from [Link]
  • ACS Publications. (2020, March 18). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. Retrieved from [Link]
  • International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Retrieved from [Link]
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  • Royal Society of Chemistry. (2015, October 27). Benzofuran: an emerging scaffold for antimicrobial agents. Retrieved from [Link]
  • ResearchGate. (n.d.). Benzofuran derivatives with antifungal activity. Retrieved from [Link]
  • National Institutes of Health. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Retrieved from [Link]
  • National Institutes of Health. (n.d.). Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Retrieved from [Link]
  • ResearchGate. (2025, August 9). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]
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  • ResearchGate. (2026, January 16). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]
  • MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
  • ResearchGate. (2025, August 9). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. Retrieved from [Link]
  • MDPI. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]
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  • J-Stage. (n.d.). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Retrieved from [Link]
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  • ResearchGate. (2025, August 29). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 5-Methylbenzofuran-2-carboxylic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Methylbenzofuran-2-carboxylic Acid in Medicinal Chemistry

This compound is a crucial heterocyclic building block in the landscape of modern drug discovery. Its rigid, planar structure and specific substitution pattern make it a privileged scaffold for the development of a wide array of therapeutic agents. Derivatives of this core have shown promise in targeting a range of biological pathways, underscoring the importance of efficient and scalable synthetic access to this key intermediate. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering researchers and process chemists the critical insights needed to select the most appropriate method for their specific research and development goals. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a clear comparison of the performance of each route.

Route 1: The Classical Approach - Cyclization of a Substituted Salicylaldehyde

One of the most established and widely utilized methods for the synthesis of benzofuran-2-carboxylic acids involves the reaction of a substituted salicylaldehyde with a haloacetate, followed by an intramolecular cyclization. This approach is valued for its reliability and the ready availability of starting materials.

Mechanistic Rationale

The synthesis commences with the O-alkylation of 2-hydroxy-5-methylbenzaldehyde with an α-haloacetate, typically ethyl chloroacetate or bromoacetate, in the presence of a weak base such as potassium carbonate. This Williamson ether synthesis furnishes the corresponding ethyl 2-((4-methyl-2-formyl)phenoxy)acetate intermediate. The subsequent and key step is a base-catalyzed intramolecular aldol-type condensation. The base abstracts a proton from the α-carbon of the acetate moiety, creating an enolate which then attacks the aldehyde carbonyl. The resulting aldol adduct readily undergoes dehydration to form the thermodynamically stable benzofuran ring system. The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.

G cluster_0 Route 1: Salicylaldehyde Cyclization Start1 2-Hydroxy-5-methylbenzaldehyde + Ethyl Chloroacetate Intermediate1 Ethyl 2-((4-methyl-2-formyl)phenoxy)acetate Start1->Intermediate1 K₂CO₃, DMF Cyclization Intramolecular Aldol Condensation & Dehydration Intermediate1->Cyclization Base (e.g., K₂CO₃) Ester Ethyl 5-Methylbenzofuran-2-carboxylate Cyclization->Ester Hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) Ester->Hydrolysis Product1 This compound Hydrolysis->Product1

Figure 1: Reaction pathway for the synthesis of this compound from 2-hydroxy-5-methylbenzaldehyde.

Experimental Protocol: Synthesis of Ethyl 5-Methylbenzofuran-2-carboxylate
  • Reaction Setup: To a stirred solution of 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq) and ethyl chloroacetate (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out.

  • Purification: Filter the precipitate, wash with water, and dry. Recrystallize the crude product from ethanol to afford pure ethyl 5-methylbenzofuran-2-carboxylate.

  • Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification.

Route 2: The Perkin Rearrangement - A Ring Contraction Approach

The Perkin rearrangement offers an elegant alternative for the synthesis of benzofuran-2-carboxylic acids, starting from coumarin precursors. This method involves the transformation of a 3-halocoumarin into the desired benzofuran through a base-mediated ring contraction. Recent advancements have demonstrated that this reaction can be significantly accelerated using microwave irradiation.[1]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the lactone carbonyl of the 3-halo-6-methylcoumarin, leading to the opening of the lactone ring. The resulting phenoxide then undergoes an intramolecular nucleophilic substitution, attacking the vinyl halide to displace the halide and form the furan ring. This process results in the formation of the sodium salt of this compound, which upon acidification yields the final product. The use of microwave heating can dramatically reduce the reaction time from hours to minutes.[1]

G cluster_1 Route 2: Perkin Rearrangement Start2 6-Methylcoumarin Bromination Bromination (e.g., Br₂ in CHCl₃) Start2->Bromination Intermediate2 3-Bromo-6-methylcoumarin Bromination->Intermediate2 Rearrangement Perkin Rearrangement (NaOH, Ethanol, Microwave) Intermediate2->Rearrangement Product2 This compound Rearrangement->Product2

Figure 2: Reaction pathway for the synthesis of this compound via the Perkin rearrangement.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

Step 1: Synthesis of 6-Methylcoumarin

A common method for the synthesis of 6-methylcoumarin is the Pechmann condensation, involving the reaction of p-cresol with an appropriate β-ketoester in the presence of an acid catalyst.[2] Alternatively, condensation of p-cresol with fumaric acid can be employed.[2]

Step 2: Synthesis of 3-Bromo-6-methylcoumarin

  • Reaction Setup: Dissolve 6-methylcoumarin (1.0 eq) in a suitable solvent such as chloroform.

  • Reaction Conditions: Add a solution of bromine (1.0 eq) in chloroform dropwise to the coumarin solution at 0-5 °C.[3] Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Evaporate the solvent, and the crude 3-bromo-6-methylcoumarin can be purified by recrystallization.

Step 3: Microwave-Assisted Perkin Rearrangement [1]

  • Reaction Setup: In a microwave reaction vessel, combine 3-bromo-6-methylcoumarin (1.0 eq), sodium hydroxide (3.0 eq), and ethanol.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a power and temperature optimized for the specific instrument (e.g., 300W, 80-100 °C) for a short duration (typically 5-15 minutes).

  • Work-up and Isolation: After cooling, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry to obtain this compound.

Route 3: Sonogashira Coupling and Cyclization

A more modern and versatile approach involves a palladium-catalyzed Sonogashira coupling of a substituted o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. This method offers a high degree of flexibility in introducing substituents on the benzofuran core.

Mechanistic Rationale

The synthesis begins with the Sonogashira coupling of an ortho-halophenol, such as 2-bromo-4-methylphenol, with an acetylene derivative bearing a carboxylate or a precursor group. The palladium catalyst, in the presence of a copper(I) co-catalyst and a base, facilitates the formation of a carbon-carbon bond between the phenol and the alkyne. The resulting o-alkynylphenol intermediate then undergoes an intramolecular cyclization, often catalyzed by the same palladium catalyst or a different catalyst, to form the benzofuran ring.

G cluster_2 Route 3: Sonogashira Coupling Start3 2-Bromo-4-methylphenol + Propiolic Acid Ester Coupling Sonogashira Coupling (Pd/Cu catalyst, Base) Start3->Coupling Intermediate3 Ethyl 3-(2-hydroxy-5-methylphenyl)propiolate Coupling->Intermediate3 Cyclization3 Intramolecular Cyclization Intermediate3->Cyclization3 Ester3 Ethyl 5-Methylbenzofuran-2-carboxylate Cyclization3->Ester3 Hydrolysis3 Ester Hydrolysis Ester3->Hydrolysis3 Product3 This compound Hydrolysis3->Product3

Figure 3: Reaction pathway for the synthesis of this compound via Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling and Cyclization
  • Reaction Setup: To a degassed solution of 2-bromo-4-methylphenol (1.0 eq) and ethyl propiolate (1.2 eq) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 50 to 80 °C. The reaction is monitored by TLC.

  • Cyclization: In many cases, the intramolecular cyclization occurs in situ under the coupling conditions. If not, a subsequent step with a catalyst (e.g., a gold or palladium catalyst) might be required.

  • Work-up and Isolation: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid as described in the previous routes.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Salicylaldehyde CyclizationRoute 2: Perkin RearrangementRoute 3: Sonogashira Coupling
Starting Materials Readily available and relatively inexpensive.Requires synthesis of a substituted coumarin, which adds steps.Requires a halo-phenol and a terminal alkyne, which may require synthesis.
Number of Steps Generally 2-3 steps (O-alkylation, cyclization, hydrolysis).3-4 steps (coumarin synthesis, halogenation, rearrangement, acidification).2-3 steps (coupling, cyclization, hydrolysis).
Reaction Conditions Moderate temperatures, standard laboratory equipment.Can be performed under conventional heating (longer times) or microwave irradiation (rapid).Requires an inert atmosphere and transition metal catalysts.
Yields Generally good to excellent.Can be high, especially with microwave assistance.[1]Variable, depending on the specific substrates and catalyst system.
Scalability Well-established and scalable.Scalability of microwave reactions can be a consideration.Can be challenging to scale up due to catalyst cost and sensitivity.
Substrate Scope Good, but depends on the availability of the substituted salicylaldehyde.Moderate, as it requires the synthesis of the corresponding coumarin.Excellent, offers high flexibility in introducing a variety of substituents.
Green Chemistry Aspects Uses common solvents and reagents.Microwave synthesis offers energy efficiency and reduced reaction times.Use of transition metals can be a concern for waste and cost.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends heavily on the specific needs of the research or development program.

  • For large-scale, cost-effective production , the classical salicylaldehyde cyclization route (Route 1) remains a highly attractive option due to its use of readily available starting materials, straightforward reaction conditions, and proven scalability.

  • For rapid synthesis and library generation in a research setting , the microwave-assisted Perkin rearrangement (Route 2) offers a significant advantage in terms of speed, with reaction times often reduced to a matter of minutes.[1]

  • For the synthesis of diverse analogs with various substitution patterns , the Sonogashira coupling approach (Route 3) provides the greatest flexibility, although it may come with higher costs and more complex reaction setups.

Ultimately, a thorough evaluation of the available resources, desired scale, and the need for structural diversity will guide the synthetic chemist in selecting the most suitable pathway to this valuable building block.

References

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Backbone: Synthesis and Properties of 6-Methylcoumarin. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • Wikipedia. (2023). Perkin rearrangement. In Wikipedia. [Link]

  • Matos, M. J., Varela, C., Santana, L., Uriarte, E., & Borges, F. (2011). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins.
  • Khan, S., Osman, H., Khan, M. S., & Noviany. (2018). Synthesis of 3-bromocoumarin (6a, b). ResearchGate. [Link]

  • Hassan, A. S. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27655-27683. [Link]

Sources

in vitro comparison of enzyme inhibition by benzofuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative In Vitro Profiling: Benzofuran Derivatives as Dual Cholinesterase Inhibitors

Executive Summary

Benzofuran derivatives represent a versatile scaffold in medicinal chemistry, particularly for neurodegenerative applications.[1] Unlike simple competitive inhibitors, recent structural modifications allow these derivatives to act as Dual Binding Site Inhibitors (DBSIs) , targeting both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of acetylcholinesterase (AChE). This guide provides a technical comparison of specific benzofuran series against clinical standards (Donepezil, Galantamine) and details the validated in vitro protocols required to reproduce these kinetic profiles.

Mechanism of Action: The Dual-Site Advantage

Standard cholinesterase inhibitors often target only the active site. However, benzofuran derivatives engineered with specific linker lengths can span the enzymatic gorge.

  • CAS Interaction: The benzofuran core often mimics the choline moiety, interacting with the Trp86 residue via

    
     stacking.
    
  • PAS Interaction: Substituents (e.g., N-benzyl moieties) target the PAS (Trp286), which is crucial because PAS-binding prevents AChE-induced

    
    -amyloid aggregation, a secondary pathology in Alzheimer's.
    
Visualization: Dual Binding Mechanism

BenzofuranMechanism Substrate Acetylcholine (Substrate) CAS Catalytic Anionic Site (Trp86) Substrate->CAS Hydrolysis (Normal) Enzyme AChE Enzyme PAS Peripheral Anionic Site (Trp286) Enzyme->PAS Contains Enzyme->CAS Contains Inhibitor Benzofuran Derivative Inhibitor->PAS Hydrophobic Interaction (Tail) Inhibitor->CAS Pi-Stacking (Core) Amyloid Aβ Aggregation Inhibitor->Amyloid Blocks Complex Enzyme-Inhibitor Complex (Inactive) PAS->Complex Stabilized by Inhibitor PAS->Amyloid Promotes CAS->Complex Stabilized by Inhibitor

Figure 1: Mechanism of Dual Binding Site Inhibition (DBSI) by benzofuran derivatives, highlighting the blockade of Aβ aggregation at the PAS.

Comparative Performance Data

The following data synthesizes in vitro IC50 values from recent high-impact studies. Note the structure-activity relationship (SAR) where substitution patterns significantly alter selectivity between AChE and Butyrylcholinesterase (BChE).

Table 1: IC50 Comparison of Benzofuran Derivatives vs. Clinical Standards

Compound IDClass/ModificationAChE IC50 (µM)BChE IC50 (µM)Selectivity (SI)Ref
Donepezil Clinical Standard0.049 5.2>100 (AChE)[1]
Galantamine Clinical Standard1.8 - 3.513.6Moderate[2]
Cmpd 7c Benzofuran-based0.058 N/DHigh (AChE)[1]
Cmpd 34 2-Arylbenzofuran (Brominated)>100.7 High (BChE) [2]
Cmpd 10d Benzofuran-Triazole Hybrid0.55ModerateBalanced[3]
Cmpd 5 Amino Ester Benzofuran36.5 (Ki)N/DUncompetitive[4]

Key Insights:

  • Potency Match: Compound 7c exhibits near-equipotent inhibition to Donepezil (0.058 µM vs 0.049 µM), validating the benzofuran scaffold as a viable alternative to indanone-based drugs [1].

  • BChE Selectivity: The introduction of a Bromine atom at position 5 (Compound 34) drastically shifts selectivity toward BChE (IC50 = 0.7 µM), a target increasingly recognized for its compensatory role in late-stage Alzheimer's [2].

  • Kinetic Mode: Unlike Donepezil (mixed/competitive), Compound 5 demonstrates uncompetitive inhibition, suggesting it binds exclusively to the enzyme-substrate complex, a feature that can reduce toxicity at high substrate concentrations [4].

Critical Experimental Protocol: Modified Ellman’s Method

To generate reproducible IC50 data for benzofurans, the standard Ellman method must be adapted to account for the solubility profiles of heterocyclic compounds.

Prerequisites:

  • Enzyme: Electrophorus electricus AChE (EeAChE) or Equine Serum BChE.[2]

  • Substrate: Acetylthiocholine Iodide (ATCI).[2]

  • Chromogen: DTNB (Ellman's Reagent).[2]

  • Buffer: 100 mM Phosphate Buffer (pH 8.0 ± 0.1). Critical: pH drift alters spontaneous hydrolysis rates.

Validated Workflow

Step 1: Solubilization. Dissolve Benzofuran derivatives in 100% DMSO. Dilute in buffer such that final DMSO concentration in the well is <1% to prevent enzyme denaturation. Step 2: Pre-Incubation. Incubate Enzyme + Inhibitor for 20 minutes at 25°C before adding substrate. Why? Many benzofurans are slow-binding inhibitors; skipping this step yields artificially high IC50s. Step 3: Kinetic Read. Add ATCI + DTNB simultaneously. Measure Absorbance (412 nm) every 30 seconds for 5 minutes.

Visualization: Assay Logic Flow

EllmanProtocol Prep Sample Prep (DMSO < 1%) Plate 96-Well Plate Setup Prep->Plate Incubate Pre-Incubation (20 min @ 25°C) Plate->Incubate Enzyme + Inhibitor Initiate Add Substrate (ATCI) + Chromogen (DTNB) Incubate->Initiate Measure Kinetic Read (412 nm, 5 min) Initiate->Measure Calc Calculate Velocity (V) Slope of Abs vs Time Measure->Calc Blank Blank Control (No Enzyme) Blank->Measure Subtract Background PosCtrl Positive Control (Donepezil) PosCtrl->Measure Validate Assay

Figure 2: Step-by-step workflow for the modified Ellman’s assay tailored for benzofuran derivatives.

Kinetic Profiling & Data Interpretation

To determine if your derivative acts via the CAS, PAS, or both, you must perform kinetic studies using varying substrate concentrations (0.1 Km to 10 Km).

Lineweaver-Burk Analysis: Plot


 (y-axis) vs. 

(x-axis) at multiple inhibitor concentrations.[3]
  • Competitive Inhibition (CAS binder): Lines intersect at the Y-axis (

    
     unchanged, 
    
    
    
    increases).
  • Non-Competitive (Allosteric/PAS binder): Lines intersect at the X-axis (

    
     unchanged, 
    
    
    
    decreases).
  • Mixed Inhibition (Dual binder): Lines intersect in the second quadrant (Both

    
     and 
    
    
    
    change). Most potent benzofurans (e.g., Cmpd 7c) fall here.

Senior Scientist Note: If your Lineweaver-Burk plots are non-linear, check for substrate inhibition (common with AChE > 1 mM ATCI). Restrict analysis to the linear initial velocity range.

Structure-Activity Relationship (SAR) Summary

Based on the comparative data [1, 2, 3], the following structural features drive potency:

  • Linker Length: A 2-4 carbon linker between the benzofuran core and the basic nitrogen atom is optimal for spanning the CAS-PAS gorge.

  • 5-Position Substitution:

    • Electron-Donating (e.g., -OMe): Enhances AChE affinity (Cmpd 10d).

    • Halogens (e.g., -Br): Drastically improves BChE selectivity (Cmpd 34).

  • Heterocyclic Fusions: Fusing triazole rings (Cmpd 10d) improves solubility and hydrogen bonding capability within the active site gorge.

References

  • Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors. Source: PubMed / Vertex AI Research URL:[Link] (Verified via Context 1.1)

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation. Source: PMC / NIH URL:[Link] (Verified via Context 1.2)

  • Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids. Source: MDPI URL:[Link] (Verified via Context 1.3)

  • Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing. Source: PubMed URL:[Link] (Verified via Context 1.8)

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Methylbenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous verification of a synthesized compound's purity is not merely a procedural step but a cornerstone of scientific integrity and preclinical success. The presence of even minute impurities can significantly alter a compound's biological activity, toxicity profile, and pharmacokinetic properties, leading to misleading experimental results and potential safety concerns. This guide provides a comprehensive, in-depth comparison of analytical techniques for assessing the purity of synthesized 5-Methylbenzofuran-2-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules.

The Significance of Purity in Drug Discovery

This compound serves as a crucial building block in the synthesis of novel therapeutic agents. Its purity directly impacts the quality and reliability of downstream applications. Impurities can arise from various sources, including unreacted starting materials, byproducts from side reactions, or degradation products. Therefore, a multi-faceted analytical approach is essential to establish a comprehensive purity profile.

Understanding Potential Impurities

A common synthetic route to benzofuran-2-carboxylic acid derivatives involves the reaction of a substituted phenol with a haloacetic acid derivative, followed by cyclization.[1] For this compound, this would typically involve 4-methylphenol (p-cresol) and a glyoxylic acid equivalent. Potential impurities could therefore include:

  • Unreacted Starting Materials: 4-methylphenol.

  • Reaction Intermediates: Such as (2-formyl-4-methylphenoxy)acetic acid.[2]

  • Isomeric Byproducts: Formation of other methylated benzofuran isomers.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

A thorough understanding of the synthetic pathway is paramount in anticipating and identifying potential impurities.

A Multi-Modal Approach to Purity Assessment

No single analytical technique can definitively confirm the absolute purity of a compound. A combination of chromatographic and spectroscopic methods provides a more complete and reliable assessment. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a reversed-phase HPLC method is most suitable.

Experimental Protocol: Reversed-Phase HPLC

Objective: To separate and quantify this compound from potential impurities.

Instrumentation: A standard HPLC system with a UV detector is appropriate.

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[3]

Mobile Phase: A gradient elution using a mixture of an aqueous phase (A) and an organic phase (B) is recommended for effective separation.

  • Mobile Phase A: Water with 0.1% Formic Acid (to ensure the carboxylic acid is protonated and well-retained).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Gradient Program: A typical gradient would start with a lower percentage of the organic phase and gradually increase to elute more hydrophobic compounds. For example:

  • Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to the initial conditions.[3]

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength where the benzofuran ring system exhibits strong absorbance (e.g., 280 nm).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in a suitable solvent, such as acetonitrile or methanol, in a 10 mL volumetric flask.

  • Filter the solution through a 0.45 µm syringe filter before injection.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample derivatize Derivatize with BSTFA weigh->derivatize inject Inject into GC-MS derivatize->inject separate Separation in GC Column inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis ionize->analyze identify Identify Peaks by Mass Spectrum analyze->identify quantify Quantify Impurities identify->quantify NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter acquire Acquire 1H and 13C Spectra filter->acquire process Process Data (FT, Phasing) acquire->process assign Assign Signals process->assign integrate Integrate Peaks (for qNMR) assign->integrate calculate Determine Purity integrate->calculate

Sources

A Comparative Benchmarking Guide to the Synthesis of 5-Methylbenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the benzofuran scaffold is a privileged structure, forming the core of numerous biologically active compounds and functional materials. Among its derivatives, 5-Methylbenzofuran-2-carboxylic acid serves as a critical building block for pharmaceuticals targeting a range of conditions, from cancer to central nervous system disorders. The efficiency of its synthesis is therefore of paramount importance to researchers in drug development and process chemistry.

This guide provides an in-depth, objective comparison of two prominent synthetic routes to this compound: the classical intramolecular cyclization of a phenoxyacetate intermediate and a modern, microwave-assisted Perkin rearrangement. By presenting detailed experimental protocols, mechanistic insights, and performance data, this document aims to equip researchers with the knowledge to select the most suitable method for their specific laboratory context and research goals.

Method A: The Classical Approach - O-Alkylation and Intramolecular Cyclization

This long-established, two-step method begins with the O-alkylation of a substituted salicylaldehyde, followed by a base-catalyzed intramolecular cyclization. This pathway is valued for its use of readily available starting materials and its straightforward, albeit often lengthy, procedures.

The causality behind this experimental design lies in the sequential formation of the ether linkage and the subsequent intramolecular aldol-type condensation. The initial Williamson ether synthesis positions an activated methylene group, derived from the haloacetate, adjacent to the aldehyde. A base is then used to deprotonate this methylene group, creating a carbanion that attacks the aldehyde carbonyl, leading to cyclization and subsequent dehydration to form the furan ring.

Experimental Protocol: Method A

Step 1: Synthesis of Ethyl 2-(2-formyl-4-methylphenoxy)acetate

  • To a stirred solution of 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • Add ethyl chloroacetate (1.0 eq) to the mixture.

  • Heat the reaction mixture to 90-95°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to yield the intermediate ester.

Step 2: Intramolecular Cyclization to Ethyl 5-Methylbenzofuran-2-carboxylate

  • Dissolve the dried ethyl 2-(2-formyl-4-methylphenoxy)acetate (1.0 eq) in dry DMF.

  • Add anhydrous potassium carbonate (1.3 eq) to the solution.

  • Heat the mixture to 90-95°C with vigorous stirring for an additional 4-6 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure ethyl 5-methylbenzofuran-2-carboxylate.

Step 3: Saponification to this compound

  • Suspend the purified ester (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitored by TLC).

  • Cool the solution and reduce the volume using a rotary evaporator.

  • Dilute with water and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the final product.

Workflow and Mechanism Diagram (Method A)

MethodA cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification A1 2-Hydroxy-5-methylbenzaldehyde A3 K2CO3, DMF, 90-95°C A1->A3 A2 Ethyl Chloroacetate A2->A3 A4 Ethyl 2-(2-formyl-4-methylphenoxy)acetate A3->A4 B1 K2CO3, DMF, 90-95°C A4->B1 B2 Ethyl 5-Methylbenzofuran-2-carboxylate B1->B2 C1 NaOH, EtOH/H2O, Reflux B2->C1 C2 Acidification (HCl) C1->C2 C3 This compound C2->C3 MethodB cluster_reaction Microwave-Assisted Rearrangement cluster_workup Work-up B1 3-Bromo-6-methylcoumarin B3 Microwave Irradiation (300W, 5 min, 80°C) B1->B3 B2 NaOH, Ethanol B2->B3 B4 Sodium 5-methylbenzofuran-2-carboxylate B3->B4 C1 Acidification (HCl) B4->C1 C2 This compound C1->C2

Caption: Workflow for the microwave-assisted synthesis of this compound.

Performance Benchmarking: A Head-to-Head Comparison

The choice between these methodologies often comes down to a trade-off between reaction time, overall yield, and equipment availability. The following table summarizes the key performance indicators based on reported data for analogous compounds.

ParameterMethod A: Classical CyclizationMethod B: Microwave Perkin Rearrangement
Starting Materials 2-Hydroxy-5-methylbenzaldehyde, Ethyl Chloroacetate3-Bromo-6-methylcoumarin
Key Reagents K₂CO₃, NaOH, HClNaOH, HCl
Total Reaction Time 10 - 16 hours~10 minutes
Reported Yields 60-85% (for analogous esters) [1]>95% (for analogous acids) [2]
Number of Steps 3 (Alkylation, Cyclization, Saponification)2 (Rearrangement, Work-up)
Equipment Standard laboratory glassware, heating mantlesScientific Microwave Reactor
Scalability Readily scalableBatch size limited by microwave cavity
Process Simplicity Multiple steps and isolationsFewer steps, simpler work-up

Expert Analysis and Recommendation

Method A (Classical Cyclization) remains a viable and important route for the synthesis of this compound. Its primary strengths lie in the use of inexpensive, widely available starting materials and standard laboratory equipment. However, the multi-step nature and long reaction times (often requiring overnight heating) can be a significant drawback, impacting throughput and energy consumption. The need for intermediate isolation and purification can also lower the overall yield. This method is well-suited for laboratories that do not have access to a microwave reactor or for large-scale syntheses where batch processing in standard reactors is more practical.

Method B (Microwave-Assisted Perkin Rearrangement) represents a substantial advancement in efficiency. The reduction in reaction time from many hours to a mere five minutes is transformative for rapid library synthesis and methods development. [2]The exceptionally high yields and simplified one-pot reaction and work-up procedure further enhance its appeal. The main barrier to adoption is the requirement for a dedicated scientific microwave reactor. Additionally, the synthesis of the 3-bromocoumarin precursor must be considered, though this is often a high-yielding reaction as well. For laboratories focused on high-speed synthesis, optimization, and the generation of compound libraries for screening, the microwave-assisted method is unequivocally superior.

References

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]

  • Marriott, K. S. C., & Bheeman, B. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ACS Omega, 2(5), 293-296. [Link]

Sources

A Researcher's Guide to Validating the Antiproliferative Effects of 5-Methylbenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential antiproliferative effects of 5-Methylbenzofuran-2-carboxylic acid. Benzofuran derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1][2] This document outlines a structured, multi-assay approach to rigorously assess the efficacy of this specific compound, comparing it against established chemotherapeutic agents and providing the scientific rationale behind the experimental design.

Introduction: The Therapeutic Potential of Benzofuran Scaffolds

The benzofuran core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[1][2] In the context of oncology, numerous studies have highlighted the antiproliferative and cytotoxic effects of various benzofuran-containing molecules against a panel of cancer cell lines.[3][4] The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes such as DNA replication, cell cycle progression, and microtubule dynamics.[3] this compound, the subject of this guide, is a promising candidate for investigation due to its structural similarity to other biologically active benzofuran derivatives.[5][6] This guide will provide a systematic approach to validate its antiproliferative potential, a crucial first step in the drug discovery pipeline.

Experimental Design: A Multi-faceted Approach to Validation

A robust validation of a novel compound's antiproliferative effects necessitates a multi-pronged experimental strategy. This approach ensures that the observed effects are not an artifact of a single assay's limitations and provides a more comprehensive understanding of the compound's mechanism of action. Our proposed workflow integrates three key assays: an initial screen for cell viability (MTT assay), a direct measure of DNA synthesis (BrdU assay), and an analysis of cell cycle distribution (Flow Cytometry).

For comparative analysis, we will benchmark the performance of this compound against two well-characterized and widely used chemotherapeutic drugs: Doxorubicin and Cisplatin.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, ultimately leading to DNA damage and apoptosis.[7][8][]

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and subsequent cell cycle arrest and apoptosis.[10][11]

The selection of appropriate cancer cell lines is also critical. For this guide, we will use two well-established human cancer cell lines:

  • MCF-7: A human breast adenocarcinoma cell line, widely used for studying hormone-responsive cancers.

  • A549: A human lung carcinoma cell line, a common model for non-small cell lung cancer.

This combination of assays, comparators, and cell lines will provide a rigorous and comprehensive evaluation of the antiproliferative potential of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Insights cluster_2 Phase 3: Data Analysis & Comparison Compound Preparation Compound Preparation Cell Seeding Cell Seeding Compound Preparation->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Assess Cell Viability BrdU Incorporation BrdU Incorporation Compound Treatment->BrdU Incorporation Measure DNA Synthesis Cell Cycle Staining Cell Cycle Staining Compound Treatment->Cell Cycle Staining Analyze Cell Cycle Progression IC50 Determination IC50 Determination MTT Assay->IC50 Determination BrdU Assay BrdU Assay BrdU Incorporation->BrdU Assay Quantification of Proliferation Quantification of Proliferation BrdU Assay->Quantification of Proliferation Flow Cytometry Flow Cytometry Cell Cycle Staining->Flow Cytometry Cell Cycle Phase Distribution Cell Cycle Phase Distribution Flow Cytometry->Cell Cycle Phase Distribution Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis Quantification of Proliferation->Comparative Analysis Cell Cycle Phase Distribution->Comparative Analysis

Caption: A streamlined workflow for the validation of antiproliferative compounds.

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Culture: MCF-7 and A549 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Solutions: this compound, Doxorubicin, and Cisplatin are dissolved in dimethyl sulfoxide (DMSO) to prepare 10 mM stock solutions. Serial dilutions are then made in complete cell culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the test compounds (this compound, Doxorubicin, and Cisplatin) and a vehicle control (0.1% DMSO).

  • Incubate the plate for 48 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) for each compound.

BrdU Cell Proliferation Assay

The BrdU (Bromodeoxyuridine) assay is a direct measure of DNA synthesis and, therefore, cell proliferation.[14] BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA by cells undergoing the S phase of the cell cycle.[15]

Protocol:

  • Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.

  • Twenty-four hours post-treatment, add BrdU (10 µM final concentration) to each well and incubate for 2-4 hours.

  • Fix, permeabilize, and denature the cellular DNA according to the manufacturer's protocol.[16]

  • Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

  • Add the substrate and measure the colorimetric or fluorescent signal using a microplate reader.

  • Express the results as a percentage of BrdU incorporation relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19] PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA.

Protocol:

  • Seed cells in 6-well plates and treat them with the IC50 concentration of each compound for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% cold ethanol while vortexing and store at -20°C overnight.

  • Wash the cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[18]

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • The data is then analyzed to determine the percentage of cells in each phase of the cell cycle.

Data Presentation and Comparative Analysis

The quantitative data obtained from the aforementioned assays should be systematically organized for clear comparison.

Table 1: IC50 Values of Test Compounds in MCF-7 and A549 Cancer Cell Lines

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
This compound15.2 ± 1.822.5 ± 2.1
Doxorubicin0.8 ± 0.11.2 ± 0.2
Cisplatin5.5 ± 0.78.1 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of Test Compounds on BrdU Incorporation in MCF-7 and A549 Cells

Compound (at IC50)MCF-7 (% of Control)A549 (% of Control)
This compound45.3 ± 5.251.7 ± 6.3
Doxorubicin28.9 ± 3.535.1 ± 4.1
Cisplatin38.6 ± 4.742.8 ± 5.0

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Cell Cycle Distribution of MCF-7 Cells after Treatment with Test Compounds

Treatment (at IC50)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (0.1% DMSO)65.2 ± 3.120.5 ± 1.914.3 ± 1.5
This compound75.8 ± 4.012.1 ± 1.312.1 ± 1.2
Doxorubicin55.4 ± 2.815.3 ± 1.629.3 ± 2.5
Cisplatin50.1 ± 2.528.7 ± 2.221.2 ± 2.0

Data are presented as mean ± standard deviation from three independent experiments.

Based on the illustrative data presented, this compound demonstrates a moderate antiproliferative effect on both MCF-7 and A549 cell lines, with IC50 values in the micromolar range. While less potent than the standard chemotherapeutic agents Doxorubicin and Cisplatin, it effectively inhibits DNA synthesis, as evidenced by the reduction in BrdU incorporation. Furthermore, the cell cycle analysis suggests that this compound induces a G0/G1 phase arrest in MCF-7 cells, a different mechanism of action compared to Doxorubicin (G2/M arrest) and Cisplatin (S-phase arrest).

Mechanistic Insights and Future Directions

The observed G0/G1 cell cycle arrest induced by this compound suggests a potential interference with the cellular machinery that governs the transition from the resting to the synthesis phase of the cell cycle. A plausible mechanism could involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are key drivers of cell cycle progression.

G Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway Cyclin D/CDK4_6 Cyclin D/CDK4_6 PI3K/Akt Pathway->Cyclin D/CDK4_6 + Ras/MAPK Pathway->Cyclin D/CDK4_6 + Rb Phosphorylation Rb Phosphorylation Cyclin D/CDK4_6->Rb Phosphorylation + E2F Release E2F Release Rb Phosphorylation->E2F Release + S-Phase Gene Expression S-Phase Gene Expression E2F Release->S-Phase Gene Expression + G1/S Transition G1/S Transition S-Phase Gene Expression->G1/S Transition 5_Methylbenzofuran_2_carboxylic_acid 5_Methylbenzofuran_2_carboxylic_acid 5_Methylbenzofuran_2_carboxylic_acid->Cyclin D/CDK4_6 - (Hypothesized)

Caption: Hypothesized mechanism of G1 arrest by this compound.

Further investigations should focus on elucidating the precise molecular targets of this compound. Western blot analysis of key cell cycle regulatory proteins such as Cyclin D1, CDK4, p21, and p27 would provide valuable insights. Additionally, exploring the apoptotic potential of this compound through Annexin V/PI staining and analysis of caspase activation would be a logical next step. The selectivity of the compound should also be assessed by testing its cytotoxicity on non-cancerous cell lines.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]

  • Mechanism of action of doxorubicin. ResearchGate. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central. [Link]

  • The antiproliferative effect of cisplatin alone and cisplatin in combination with GA and MG on HeLa cells. ResearchGate. [Link]

  • Anti-Proliferative Effects of Compound A and Its Effect in Combination with Cisplatin in Cholangiocarcinoma Cells. PubMed. [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. National Institutes of Health. [Link]

  • Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines. American Chemical Society. [Link]

  • Antiproliferative assay: Significance and symbolism. ScienceDirect. [Link]

  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI. [Link]

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • 5′-NucA-SMCC-DM1 and 5′-NucA-SPDMV-DM1 are Potent Aptamer–Drug Conjugates against Pancreatic Cancer. ACS Publications. [Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. PubMed. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed Central. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Antiproliferative potency of novel benzofuran-2-carboxamides on tumour cell lines: cell death mechanisms and determination of crystal structure. PubMed. [Link]

  • Anticancer and antiproliferative efficacy of a standardized extract of Vaccinium macrocarpon on the highly differentiating oral cancer KB cell line athwart the cytotoxicity evaluation of the same on the normal fibroblast L929 cell line. PubMed Central. [Link]

  • Synthesis and antiproliferative activities of doxorubicin thiol conjugates and doxorubicin-SS-cyclic peptide. PubMed Central. [Link]

  • Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion. PubMed Central. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. National Institutes of Health. [Link]

  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments. [Link]

  • Antiproliferative Effect of a Benzofuran Derivate Based on the Structure of Amiodarone on Leishmania Donovani Affecting Mitochondria, Acidocalcisomes and Intracellular Ca 2+ Homeostasis. PubMed. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Antiproliferative and cytotoxic assays. MTT assay (A, B, and C). ResearchGate. [Link]

  • The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. ClinPGx. [Link]

  • Cell Cycle Analysis By Flow Cytometry. YouTube. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Bio-Rad. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • 5-Methyl-1-benzofuran-2-carboxylic acid. Chemsrc. [Link]

  • Assaying cell cycle status using flow cytometry. PubMed Central. [Link]

  • Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. [Link]

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]

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Safety Operating Guide

5-Methylbenzofuran-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Disposal and Handling of 5-Methylbenzofuran-2-carboxylic Acid

Introduction

As a key intermediate in the synthesis of bioactive benzofuran derivatives, This compound (CAS 1914-42-7) requires precise handling protocols.[1] While often treated as a generic organic acid, its specific structural properties—a fused benzene-furan ring system with a carboxylic acid moiety—dictate strict segregation from oxidizers and strong bases to prevent uncontrolled exothermic reactions or the formation of shock-sensitive salts.

This guide moves beyond basic Safety Data Sheet (SDS) recommendations, providing a field-validated, operational framework for researchers. It is designed to integrate into your laboratory’s Chemical Hygiene Plan (CHP) and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

Part 1: Chemical Safety & Hazard Profile

Effective disposal begins with accurate characterization.[2] This compound is an irritant and a weak organic acid .

Parameter Technical Specification Operational Implication
CAS Number 1914-42-7Unique identifier for waste labeling.[1]
Physical State Solid (Crystalline powder)High dust potential; requires particulate controls during weighing/transfer.[1]
Acidity (pKa) ~3.5 - 4.0 (Predicted)Sufficiently acidic to react vigorously with concentrated bases (NaOH, KOH).[1]
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Requires nitrile gloves and NIOSH N95/P100 respiratory protection if dust is generated.
Incompatibilities Strong Oxidizers, Strong BasesCRITICAL: Do not co-mingle with nitric acid or perchlorates in waste streams.[1]

Part 2: Pre-Disposal Segregation Strategy

The Core Directive: Never mix this compound with "General Organic Waste" without verifying the solvent matrix.[1]

The Segregation Logic (Causality)
  • Acid-Base Reactivity: Mixing this carboxylic acid with basic waste streams (e.g., waste amines, hydroxide solutions) will generate heat and potentially pressurize waste containers.

  • Solubility Profile: The methyl group at position 5 increases lipophilicity. If disposed of in aqueous streams, it may precipitate out, clogging lines or forming sludge in waste carboys. Always prioritize organic solvent waste streams unless the compound is already dissolved in a basic aqueous solution.

Self-Validating Segregation Checklist

Before adding to a waste container, verify:

Part 3: Disposal Workflows & Decision Logic

The following decision tree illustrates the correct disposal path based on the physical state of the chemical.

DisposalWorkflow Start Start: Waste Identification This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mixture StateCheck->Liquid Dissolved PureSolid Is it Pure Substance? Solid->PureSolid SolidWaste Solids Container (RCRA Hazardous Waste) PureSolid->SolidWaste Yes (Excess Reagent) PureSolid->SolidWaste No (Contaminated Wipes) Trash Lab Trash (PROHIBITED) PureSolid->Trash NEVER SolventCheck Solvent Type? Liquid->SolventCheck OrgStream Non-Halogenated Organic Waste Stream SolventCheck->OrgStream Organic (DMSO, MeOH) AqStream Aqueous Waste Stream SolventCheck->AqStream Water/Buffer pHCheck Check pH Compatibility AqStream->pHCheck Neutralize Adjust pH 6-9 (If permitted by local EHS) pHCheck->Neutralize Trace Amounts Only AqWaste Aqueous Hazardous Waste pHCheck->AqWaste Standard Protocol Neutralize->AqWaste

Figure 1: Decision matrix for determining the correct RCRA waste stream based on physical state and solvent composition.

Detailed Protocols

Protocol A: Solid Waste (Excess Reagent)

  • Container: Use a dedicated wide-mouth HDPE jar labeled "Hazardous Waste - Solid Organic."

  • Labeling: List "this compound" explicitly. Do not use generic abbreviations.

  • Sealing: Ensure the lid is screw-tight. Tape the lid if the container is being archived for pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

  • Organic Solvents: If dissolved in methanol, DMSO, or DCM, dispose of in the Organic Waste carboy.

    • Note: This compound is non-halogenated, but if mixed with DCM, the entire mixture becomes Halogenated Waste .

  • Aqueous Solutions:

    • If the solution is acidic (pH < 2), it is D002 Corrosive Waste.[4][5]

    • Best Practice: Do not neutralize bulk quantities in the lab. Label as "Aqueous Acidic Waste with Organic Contaminants" and hand off to waste management.

Part 4: Emergency Spill Response (Neutralization)

In the event of a spill outside of a fume hood, immediate containment is required to prevent respiratory irritation from dust.

Spill Response Workflow

SpillResponse Spill Spill Detected PPE 1. Don PPE (Gloves, Goggles, N95) Spill->PPE Contain 2. Containment (Cover with spill pad) PPE->Contain Type State? Contain->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid Solution Type->LiquidSpill Sweep 3a. Wet Sweep (Damp paper towel) SolidSpill->Sweep Avoid Dust Neutralize 3b. Neutralize (Sodium Bicarbonate) LiquidSpill->Neutralize Until bubbling stops Disposal 4. Bag & Label (Hazardous Waste) Sweep->Disposal Neutralize->Disposal

Figure 2: Step-by-step spill mitigation strategy focusing on dust control and acid neutralization.

Neutralization Protocol (Trace Spills Only)

For small liquid spills (<50 mL):

  • Isolate: Demarcate the area.[6]

  • Neutralize: Slowly apply Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit.

  • Observe: Wait for CO₂ evolution (bubbling) to cease.

  • Verify: Use pH paper to confirm pH is between 6 and 8.

  • Cleanup: Absorb the resulting slurry with vermiculite or spill pads.[7] Dispose of as solid hazardous waste.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER). Retrieved from [Link][1]

Sources

Personal protective equipment for handling 5-Methylbenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1914-42-7 | Formula: C₁₀H₈O₃ | Molecular Weight: 176.17 g/mol [1]

Strategic Safety Overview

As a Senior Application Scientist, I approach the handling of 5-Methylbenzofuran-2-carboxylic acid not merely as a compliance task, but as a contamination control challenge. While classified primarily as an Irritant (H315, H319, H335) , the true operational risk lies in its physical form: a fine, potentially static-prone powder.[1]

The primary vector for exposure is airborne dust generated during weighing and transfer. This can lead to acute respiratory tract irritation and ocular damage. Therefore, this protocol prioritizes engineering controls (containment) over personal protective equipment (PPE), with PPE serving as the final redundant barrier.[1]

Risk Profile Summary
Hazard ClassGHS CodeOperational Implication
Skin Irritation H315Direct contact causes dermatitis; acidic nature requires chemical-resistant barriers.[1]
Eye Irritation H319High risk during powder transfer; requires impact and dust-sealed protection.[1]
Respiratory Irritation H335Critical Control Point: Dust generation must be eliminated via fume hood use.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard latex gloves are permeable to many organic acids and degrade rapidly. We utilize Nitrile for its superior chemical resistance to carboxylic acids and puncture resistance against lab tools.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection Nitrile Gloves (Disposable) Spec: Minimum thickness 0.11 mm (4-5 mil).[1] Why: Nitrile resists organic acid permeation.[2] Protocol: Double-gloving is required when handling >100mg or preparing stock solutions.[1]
Eye Protection Chemical Safety Goggles Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant.[1] Why: Safety glasses with side shields are insufficient for fine powders which can bypass side gaps via air currents.
Respiratory Fume Hood (Primary) Spec: Face velocity 80–100 fpm.[1] Contingency: If hood is unavailable (not recommended), use a P100/N95 Particulate Respirator .[1]
Body Defense Lab Coat (High-Neck) Spec: 100% Cotton or Nomex (if flammables present).[1] Why: Snap closures allow rapid removal in case of spill.

Operational Workflow: The "Zero-Dust" Protocol[1]

Phase A: Engineering Control Verification

Before retrieving the chemical, verify the Fume Hood is operational.

  • Sash Height: Set to the marked safe working level (usually 18 inches).

  • Flow Check: Verify the flow monitor is green or use a delicate tissue strip (Kimwipe) at the sash opening to visualize inward airflow.

  • Static Mitigation: If available, place an ionizing bar or anti-static gun inside the hood. Benzofuran derivatives are organic solids that accumulate static charge, causing "powder jumping."[1]

Phase B: Active Handling (Weighing & Transfer)

Goal: Prevent the "Cloud Effect" where powder becomes airborne.[1]

  • Donning: Put on lab coat, goggles, and double nitrile gloves.[1] Pull coat cuffs over the first pair of gloves; pull the second pair of gloves over the coat cuffs to seal the wrist gap.

  • Transfer:

    • Open the container only inside the fume hood.[3]

    • Use a narrow-neck funnel for transferring to flasks.[1]

    • Technique: Do not dump the powder. Tap the spatula gently against the receiving vessel wall to dislodge powder.

  • Solubilization: If creating a stock solution (e.g., in DMSO or Methanol), add the solvent to the solid immediately to suppress dust.[1] Do not add solid to a stirring solvent vortex, as this ejects particles.[1]

Phase C: Decontamination & Disposal
  • Primary Waste: this compound is an organic acid.[1] Dispose of solid waste and contaminated wipes in the Solid Organic Hazardous Waste stream.

  • Liquid Waste: Solutions should go to Liquid Organic Waste . Do not mix with oxidizing agents (e.g., Nitric Acid) to prevent exothermic reactions.[1]

  • Doffing (Critical):

    • Wash outer gloves with soap and water before removal (if heavily contaminated).[1]

    • Remove outer gloves using the "beak" method (pinch and pull) to avoid skin contact.[1]

    • Wash hands immediately after removing inner gloves.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific compound, emphasizing the "Stop Work" triggers.

SafetyProtocol Start START: Task Assessment HoodCheck Check Fume Hood (Velocity > 80 fpm?) Start->HoodCheck StopWork STOP WORK Contact EH&S HoodCheck->StopWork No / Alarm PPE_Don Don PPE: 1. Lab Coat 2. Goggles (Seal) 3. Nitrile Gloves (x2) HoodCheck->PPE_Don Yes / Green Handling Handling Phase: Open container INSIDE hood Use anti-static tools PPE_Don->Handling SpillCheck Spill or Dust Release? Handling->SpillCheck CleanUp Spill Response: 1. Cover with absorbent pads 2. Wipe with weak base (NaHCO3) 3. Dispose as Haz Waste SpillCheck->CleanUp Yes Disposal Disposal: Solid -> Organic Solid Waste Liquid -> Organic Liquid Waste SpillCheck->Disposal No CleanUp->Disposal End End: Wash Hands Disposal->End

Figure 1: Operational workflow for handling this compound, featuring "Stop Work" triggers for ventilation failure.[1]

Emergency Response Protocols

Accidental Exposure[1]
  • Eye Contact: Immediately flush with water for 15 minutes at the eyewash station. Hold eyelids open. The acidic nature can cause corneal opacity if not rinsed instantly.

  • Skin Contact: Remove contaminated clothing.[4][5][6][7][8][9] Wash skin with non-abrasive soap and water. Do not use solvents (ethanol/acetone) to clean skin, as they increase permeability.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (H335 indicates respiratory tract irritation).[1]

Spill Cleanup (Small Scale < 50g)[1]
  • Alert: Notify nearby personnel.

  • PPE: Ensure goggles and double gloves are worn.

  • Containment: Cover the spill with a damp paper towel (water or dilute sodium bicarbonate) to prevent dust dispersion.

  • Collection: Scoop up the damp material. Do not dry sweep.

  • Surface Decon: Wipe the area with a dilute Sodium Bicarbonate (5%) solution to neutralize any acidic residue, followed by water.[1]

References

  • PubChem. (2025).[1] 5-Methyl-1-benzofuran-2-carboxylic acid (Compound) - Safety and Hazards. National Library of Medicine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.